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  • Product: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one
  • CAS: 1073525-70-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical properties of novel heterocyclic compounds is paramount. This guide provides a detailed exploration of 5-bromo-3-(tri...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical properties of novel heterocyclic compounds is paramount. This guide provides a detailed exploration of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, a molecule of significant interest due to its unique combination of a pyridazinone core, a bromine atom, and a trifluoromethyl group. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to offer predictive insights into its synthesis, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its physical and chemical attributes. The structure of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one combines a six-membered aromatic pyridazinone ring with a bromine atom at position 5 and a trifluoromethyl group at position 3. The presence of the electron-withdrawing trifluoromethyl group and the halogen atom significantly influences the electron distribution within the pyridazinone ring, thereby dictating its reactivity and potential biological activity.

Table 1: Predicted Physicochemical Properties of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

PropertyPredicted ValueRationale based on Analogous Structures
Molecular Formula C₅H₂BrF₃N₂OBased on the chemical structure.
Molecular Weight 258.98 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar brominated and trifluoromethylated heterocycles are typically solids at room temperature.
pKa ~7-8The pyridazinone ring exhibits weak acidity due to the N-H proton. The electron-withdrawing CF₃ group would likely lower the pKa compared to unsubstituted pyridazinones.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The polar pyridazinone core suggests some water solubility, but the hydrophobic bromine and trifluoromethyl groups would limit it.
LogP ~1.5 - 2.5The presence of a halogen and a trifluoromethyl group generally increases lipophilicity.

Synthesis and Reactivity

A plausible synthetic strategy for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one can be devised by examining established methods for the synthesis of related pyridazinone and trifluoromethylated heterocyclic compounds.

Proposed Synthetic Pathway

A likely synthetic route would involve the cyclization of a suitable precursor containing the trifluoromethyl group, followed by bromination.

Synthetic Pathway A 3,3,3-Trifluoropropanoic acid derivative C 3-(Trifluoromethyl)-1H-pyridazin-6-one A->C Cyclization B Hydrazine B->C E 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one C->E Bromination D Brominating Agent (e.g., NBS, Br2) D->E

Caption: Proposed two-step synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyridazin-6-one

  • To a solution of a suitable 3,3,3-trifluoropropanoic acid derivative (1 equivalent) in a high-boiling point solvent such as acetic acid, add hydrazine hydrate (1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyridazin-6-one.

Step 2: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

  • Dissolve 3-(trifluoromethyl)-1H-pyridazin-6-one (1 equivalent) in a suitable solvent like acetic acid or chloroform.

  • Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) or a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the final product.

Chemical Reactivity

The reactivity of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is governed by the interplay of its functional groups.

  • Pyridazinone Ring: The ring can undergo N-alkylation or N-acylation at the N1 position. The electron-deficient nature of the ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, particularly at the bromine-substituted carbon.

  • Bromine Atom: The bromine at the C5 position is a good leaving group, making it a prime site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides. It can also participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Trifluoromethyl Group: The CF₃ group is generally stable and unreactive under most conditions. However, its strong electron-withdrawing nature activates the pyridazinone ring towards nucleophilic attack.

Reactivity Map cluster_0 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Cpd Structure Placeholder N-Alkylation N-Alkylation Cpd->N-Alkylation N1-H Nu_Sub Nucleophilic Substitution (at C5) Cpd->Nu_Sub C5-Br Cross_Coupling Cross-Coupling (at C5) Cpd->Cross_Coupling C5-Br

Caption: Key reactive sites of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Spectroscopic Analysis

Predictive spectroscopic data is crucial for the identification and characterization of the target molecule.

Table 2: Predicted Spectroscopic Data for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

TechniquePredicted Chemical Shifts (δ) / SignalsRationale based on Analogous Structures
¹H NMR Singlet at ~7.5-8.0 ppm (H at C4)The proton at C4 would appear as a singlet and be deshielded due to the adjacent bromine and the overall electron-deficient ring.
Broad singlet at ~12-13 ppm (N-H)The N-H proton of the pyridazinone ring is typically observed as a broad signal at a downfield chemical shift.
¹³C NMR ~160 ppm (C=O)The carbonyl carbon of the pyridazinone ring.
~140-150 ppm (C3-CF₃)The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
~120-130 ppm (CF₃)The carbon of the trifluoromethyl group would appear as a quartet with a large coupling constant.
~110-120 ppm (C5-Br)The carbon bearing the bromine atom.
~130-140 ppm (C4)The protonated carbon of the ring.
¹⁹F NMR Singlet at ~ -60 to -70 ppmThe three equivalent fluorine atoms of the trifluoromethyl group would appear as a singlet.

Potential Applications in Drug Discovery

The structural motifs present in 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one are found in numerous biologically active compounds. This suggests a strong potential for this molecule and its derivatives in drug discovery and development.

  • Antibacterial and Antifungal Agents: Pyridazinone derivatives have been reported to exhibit significant antimicrobial activities.[1][2] The presence of a halogen and a trifluoromethyl group can enhance lipophilicity and cell membrane permeability, potentially improving antimicrobial potency.

  • Anti-inflammatory and Analgesic Activity: The pyridazinone scaffold is a well-known pharmacophore in compounds with anti-inflammatory and analgesic properties.[3]

  • Anticancer Agents: Many heterocyclic compounds containing trifluoromethyl groups are being investigated for their anticancer properties.[1] The CF₃ group can enhance binding to target proteins and improve metabolic stability.

  • Cardiovascular Agents: Certain pyridazinone derivatives have shown utility as cardiotonic and antihypertensive agents.[2]

The bromine atom at the C5 position serves as a versatile handle for medicinal chemists to perform structural modifications and explore structure-activity relationships (SAR). Through reactions like Suzuki coupling, a wide array of substituents can be introduced to optimize the biological activity and pharmacokinetic properties of the lead compound.

Conclusion

5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one represents a promising scaffold for the development of novel therapeutic agents. While this guide provides a predictive overview of its chemical properties based on structurally related compounds, further experimental validation is essential. The synthetic accessibility and the potential for diverse chemical modifications make this molecule an attractive target for further investigation in the fields of medicinal chemistry and drug discovery.

References

  • PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-6-phenylpyridazin-3(2H)-one. National Center for Biotechnology Information. [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Reaction of Bromoenones with Amidines: A Simple Catalyst-Free Approach to Trifluoromethylated Pyrimidines. [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. [Link]

  • ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

  • Semantic Scholar. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ResearchGate. 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • Pharmaffiliates. 5-Bromo-6-(trifluoromethyl)-1H-indole. [Link]

  • LC-SPE/NMR. Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

  • PubChemLite. 5-bromo-2-hydroxy-3-(trifluoromethyl)pyridine (C6H3BrF3NO). [Link]

  • PubChemLite. 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine. [Link]

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Foundational

Solubility profile of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Executive Summary This technical guide provides a structural analysis and solubility framework for 5-bromo-3-(tri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Selection for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Executive Summary

This technical guide provides a structural analysis and solubility framework for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (CAS 1009101-90-5).[1][2][3] As a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), understanding its solubility profile is essential for process optimization.[1][3]

Due to the specific substitution pattern—combining a polar lactam core with highly lipophilic trifluoromethyl (-CF₃) and bromo (-Br) groups—this molecule exhibits amphiphilic behavior with a strong lipophilic bias .[1][3] It shows high solubility in dipolar aprotic solvents (e.g., DMSO, DMF), moderate solubility in polar organic solvents (e.g., Ethyl Acetate, THF), and poor solubility in water and non-polar hydrocarbons.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces driven by its three distinct structural domains.[3]

Structural Analysis
Structural DomainPhysicochemical EffectSolvent Interaction
Pyridazinone Core (Lactam) H-Bond Donor/Acceptor: The NH group acts as a donor, while the carbonyl (C=O) and ring nitrogens act as acceptors.[1][2][3][4][5][6]Favors polar solvents capable of hydrogen bonding (e.g., Alcohols, DMSO).[1]
Trifluoromethyl Group (-CF₃) Lipophilicity Booster: drastically increases logP (approx.[1][2][3] +0.88 π-value).[1][2][3] Strong electron-withdrawing nature reduces the basicity of ring nitrogens.[2][3]Favors fluorinated solvents, chlorinated solvents, and esters.[1][3] Reduces water solubility.[1][3]
Bromo Substituent (-Br) Polarizability: Adds significant molecular weight and polarizability, enhancing van der Waals interactions.[1][3]Enhances solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).[1][3]
Tautomeric Equilibrium

The "1H-pyridazin-6-one" designation implies a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1][2][3] In solution, the lactam form predominates in most solvents, especially polar ones.

  • Implication: Solvents that stabilize the polar lactam form (high dielectric constant) will generally offer better solubility than those that force the molecule into the less stable lactim arrangement.[3]

Solubility Profile & Solvent Selection

Note: The following data represents a predictive profile based on structural analogs (e.g., 6-phenyl-pyridazin-3(2H)-one) and substituent constants (Hansch-Leo).

Solubility Heatmap
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Dipolar Aprotic DMSO, DMF, NMP, DMAc High (>100 mg/mL) Primary Reaction Media: Ideal for nucleophilic substitutions (SɴAr) or coupling reactions where high concentration is required.[1][2][3]
Polar Aprotic THF, Ethyl Acetate, Acetone Moderate (10–50 mg/mL) Work-up & Extraction: Good for liquid-liquid extraction from aqueous phases.[1][2][3]
Chlorinated Dichloromethane (DCM), Chloroform Moderate-High Chromatography: Excellent mobile phase component; solubilizes the lipophilic -Br and -CF₃ regions well.[1][2][3]
Polar Protic Methanol, Ethanol, Isopropanol Low-Moderate (Temp.[1][3] Dependent) Recrystallization: Poor solubility at RT but significantly higher at boiling points makes these ideal for purification.[3]
Non-Polar Hexane, Heptane Insoluble (<1 mg/mL) Anti-Solvent: Used to precipitate the product from reaction mixtures.[1][3]
Aqueous Water, PBS Buffer Insoluble Precipitation: The compound will crash out of organic solutions upon water addition.[1][3]
Thermodynamic Considerations

The dissolution of pyridazinones is typically endothermic (


).[1][3]
  • Temperature Sensitivity: Solubility will increase exponentially with temperature (following the van't Hoff equation).[3]

  • Recrystallization Strategy: The steep solubility curve in Ethanol or Toluene suggests these are the best candidates for thermal recrystallization.[1][3]

Experimental Protocols for Solubility Determination

Since exact batch-to-batch purity affects solubility, researchers should generate their own data using these standardized protocols.

Protocol A: Kinetic Solubility Screening (Tier 1)

Use for rapid solvent selection during early development.[1][3]

  • Preparation: Place 5 mg of solid 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one into a clear HPLC vial.

  • Addition: Add solvent in 10 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume required for complete dissolution (clear solution).

    • Calculation: Solubility (mg/mL) = 5 mg / Volume added (mL).[1][3]

Protocol B: Equilibrium Solubility via HPLC (Tier 2)

Use for generating regulatory-grade physicochemical data.[1][2][3]

  • Saturation: Add excess solid (~50 mg) to 2 mL of the target solvent in a crimp-top vial.

  • Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).[1][3]

  • Analysis: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (typically 254 nm).

  • Quantification: Compare peak area against a 5-point calibration curve of a standard solution.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the intended chemical operation.

Solubility_Workflow Start Objective: Use CAS 1009101-90-5 Reaction Chemical Reaction (SɴAr / Coupling) Start->Reaction Purification Purification (Isolation) Start->Purification Analysis Analytical QC (HPLC / NMR) Start->Analysis HighSol High Solubility Req. (>100 mg/mL) Reaction->HighSol Cryst Recrystallization Purification->Cryst Chrom Flash Chromatography Purification->Chrom Diluent Sample Diluent Analysis->Diluent Dipolar Dipolar Aprotic (DMSO, DMF, NMP) HighSol->Dipolar Stabilizes Lactam ThermDep Temp. Dependent Sol. (Ethanol, Toluene) Cryst->ThermDep Steep Solubility Curve Mobile Mod. Polarity (Hexane/EtOAc) Chrom->Mobile Separation Efficiency Universal Universal Solvent (Acetonitrile, DMSO) Diluent->Universal Prevents Crash-out

Caption: Decision matrix for selecting the optimal solvent based on process requirements (Reaction, Purification, or Analysis).

Safety & Handling Specifics

  • Fluorinated Intermediates: The trifluoromethyl group is generally stable, but under strongly basic conditions at high temperatures, defluorination can occur, potentially releasing fluoride ions. Glass reactors should be inspected for etching if harsh conditions are used.[1][3]

  • DMSO Hazards: While DMSO is an excellent solvent, it enhances skin permeability.[1][3] Since 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is a halogenated heterocyclic intermediate, it should be treated as a potential sensitizer or toxicant.[2][3] Double-gloving (Nitrile) is mandatory when handling DMSO solutions of this compound.[1][2][3]

References

  • General Solubility of Pyridazinones: Somsanith, N., et al. "Solubility and Solution Thermodynamics of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents."[1][2][3] Molecules, vol. 24, no.[1][4] 18, 2019, p. 3404.[3] Provides the baseline solubility trends for the pyridazinone core structure.[1]

  • Effect of Trifluoromethyl Groups on Lipophilicity: Purser, S., et al. "Fluorine in medicinal chemistry."[1][3] Chemical Society Reviews, vol. 37, 2008, pp. 320-330. Authoritative review on how CF3 substitution increases logP and alters solvent interaction.

  • Experimental Solubility Protocols: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.[3] Standard reference for equilibrium solubility determination methodologies.

  • Synthesis & Purification Context: "Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)-benzeneamine hydrochloride." European Patent EP3904342A1.[3] Describes recrystallization of similar trifluoromethyl-bromo-heterocycles using Ethanol and Toluene.[1][2][3]

Sources

Exploratory

An In-depth Technical Guide to the Acidity and pKa of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For nitrogen-containing heterocycles, which represent a significant portion of approved pharmaceuticals, understanding the pKa is critical for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.[1] This guide provides a comprehensive technical overview of the acidity of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, a pyridazinone derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidity, influenced by its unique substitution pattern, and present detailed experimental and computational methodologies for the precise determination of its pKa value. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics based on the pyridazinone scaffold.

Introduction: The Significance of pKa in Drug Discovery

The pyridazine ring system is a compelling scaffold in medicinal chemistry due to its distinct electronic properties and its capacity for dual hydrogen bonding.[2][3] The keto-derivative, pyridazinone, and its analogues are found in a variety of biologically active compounds.[4][5] The ionization state of a molecule, dictated by its pKa and the physiological pH, governs its solubility, lipophilicity, and ability to interact with biological targets. Consequently, the accurate determination of the pKa of a potential drug molecule like 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is an indispensable step in the drug discovery and development process.

The subject of this guide, 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, possesses a unique combination of substituents that are expected to significantly influence the acidity of the N-H proton. This guide will explore these influences in detail and provide robust methods for empirical and theoretical pKa determination.

Theoretical Framework: Predicting the Acidity of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

The acidity of the N-H proton in 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is primarily influenced by the electron-withdrawing effects of the substituents on the pyridazinone ring. To understand the expected pKa, we must consider the contributions of the bromine atom, the trifluoromethyl group, and the inherent electronic nature of the pyridazinone core.

The Pyridazinone Core

Pyridazine itself is a weak base, with a pKa of approximately 2.3 for its conjugate acid.[4] The introduction of a carbonyl group to form a pyridazinone introduces lactam-lactim tautomerism and an acidic N-H proton. The acidity of this proton is influenced by the stability of the resulting conjugate base.

Inductive and Resonance Effects of Substituents

The acidity of the parent pyridazinone is significantly modulated by the attached bromo and trifluoromethyl groups. Both are potent electron-withdrawing groups that enhance acidity by stabilizing the negative charge of the conjugate base through inductive effects.

  • Trifluoromethyl (-CF3) Group: The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[6][7] This strong inductive effect will significantly stabilize the anionic conjugate base, thereby increasing the acidity of the N-H proton and lowering its pKa value.[6]

  • Bromo (-Br) Group: As a halogen, bromine is also electron-withdrawing through induction.[6] This effect will further contribute to the stabilization of the conjugate base and enhance the acidity of the molecule.

The combined electron-withdrawing power of both the bromo and trifluoromethyl substituents is anticipated to make 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one a significantly stronger acid than an unsubstituted pyridazinone.

Diagram of Substituent Effects on Acidity

G cluster_molecule 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one cluster_effects Electronic Effects cluster_outcome Resulting Properties mol Br-C-C(CF3)=N-N(H)-C=O Br Bromo (-Br) Acidity Increased Acidity Br->Acidity Inductive Effect CF3 Trifluoromethyl (-CF3) CF3->Acidity Strong Inductive Effect pKa Lowered pKa Acidity->pKa G A Prepare Stock Solution of Compound D Mix Compound with each Buffer A->D B Prepare Buffer Solutions (Range of pH) B->D C Identify Analytical Wavelengths (Fully Acidic and Basic Forms) E Measure Absorbance at each pH C->E D->E F Plot Absorbance vs. pH E->F G Determine pKa from Sigmoidal Curve F->G

Caption: A streamlined workflow for the experimental determination of pKa using spectrophotometric titration.

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed to determine pKa values. [8][9]This technique monitors the change in the chemical shift of a nucleus (typically 1H or 13C) close to the ionization site as a function of pH. [9]A plot of chemical shift versus pH yields a sigmoidal curve from which the pKa can be extracted. [10]This method is particularly useful for compounds that are not UV-active or when spectrophotometry is otherwise challenging. [11]

Computational pKa Prediction

In parallel with experimental determination, computational methods can provide valuable estimates of pKa values. These in silico approaches are particularly useful in the early stages of drug design for screening large numbers of compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models utilize statistical methods to correlate chemical structure with experimental pKa values. Commercial software packages often employ large databases of known pKa values to build these models and can provide rapid predictions. [12]

Quantum Mechanical (QM) Methods

QM methods offer a first-principles approach to pKa prediction by calculating the free energy change of the dissociation reaction. [13]These methods, often combined with continuum solvation models to account for the effect of the solvent, can yield highly accurate pKa predictions. [13]While more computationally intensive than QSPR models, QM approaches can provide deeper insights into the electronic factors governing acidity.

Expected pKa Value and Discussion

Table 1: Summary of Factors Influencing the pKa of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

FeatureInfluence on AcidityExpected Impact on pKa
Pyridazinone CoreProvides an acidic N-H protonBaseline pKa
Trifluoromethyl GroupStrong electron-withdrawal (inductive)Significant decrease
Bromo GroupElectron-withdrawal (inductive)Moderate decrease
Overall Enhanced stability of the conjugate base Significantly lower than parent pyridazinone

Conclusion

The acidity and pKa of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one are critical parameters for its development as a potential therapeutic agent. The presence of strong electron-withdrawing bromo and trifluoromethyl substituents is predicted to substantially increase the acidity of the N-H proton. This guide has outlined the theoretical basis for this increased acidity and provided detailed, actionable protocols for its experimental determination using spectrophotometric titration, with NMR spectroscopy as a viable alternative. Furthermore, we have highlighted the utility of computational methods for in silico pKa prediction. The integration of these experimental and computational approaches will enable a thorough characterization of this promising molecule, facilitating its advancement through the drug discovery pipeline.

References

  • Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(90). Available at: [Link]

  • Lang, D. K., et al. (2020). Nitrogen-containing heterocycles as anticancer agents: an overview. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2150–2168. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.5: Substituent Effects on Acidity. Available at: [Link]

  • Chemeurope.com. (2024). Trifluoromethanesulfonic Acid. Available at: [Link]

  • Hendrix, M. M. R. M., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 5(2), e1002821. Available at: [Link]

  • Goger, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15673–15680. Available at: [Link]

  • Erkizia, I., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Visualized Experiments, (84), e51239. Available at: [Link]

  • Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. Available at: [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1127. Available at: [Link]

  • Jiménez Castillo, U., et al. (2012). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. Theoretical Chemistry Accounts, 131, 1339. Available at: [Link]

  • ECETOC. (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 123. Available at: [Link]

  • Sauri, J., & Nolis, P. (2015). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 7, 9152-9159. Available at: [Link]

  • IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Available at: [Link]

  • University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(5), 307-319. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available at: [Link]

  • University of Missouri–St. Louis. (2017). Spectrophotometric Determination of pKa of Phenol Red. Available at: [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. Available at: [Link]

  • ResearchGate. (n.d.). Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... Available at: [Link]

  • St. John, J. B. (1971). Structure Versus Activity of Substituted Pyridazinones as Related to Mechanism of Action. Journal of Agricultural and Food Chemistry, 19(6), 1189–1191. Available at: [Link]

  • ResearchGate. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Available at: [Link]

  • Shigeta, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal, 4(4), 849-864. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 66(15), 10185–10243. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Review in Cyclic Compounds with Heteroatom. 7(10), 896-904. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Available at: [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Michigan State University. (n.d.). Heterocyclic Compounds. Available at: [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Siddiqui, A. A., et al. (2011). Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. Journal of Current Pharmaceutical Research, 5(1), 36-40. Available at: [Link]

  • Siddiqui, A. A., et al. (2012). Studies on new substituted pyridazinones: Synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 48(2), 267-275. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 6(2), 65-71. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

Sources

Foundational

The Strategic Advantage of a Trifecta: 5-Bromo-3-(Trifluoromethyl)-1H-Pyridazin-6-one in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatile bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities.[1][2] This technical guide delves into the specific potential of a uniquely substituted analogue: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. While direct literature on this exact molecule is emerging, this guide, drawing upon extensive data from analogous structures, will illuminate its strategic value as a foundational building block for novel therapeutic agents. We will explore its synthesis, key reactivity, and potential applications across various disease areas, providing expert insights into the rationale behind its use in drug discovery programs.

The Pyridazinone Core: A Foundation of Versatility

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms.[3] This arrangement imparts a unique electronic and steric profile, making it a highly adaptable scaffold for interacting with a diverse range of biological targets.[4] The inherent polarity and hydrogen bonding capabilities of the pyridazinone moiety contribute to its favorable pharmacokinetic properties.[5] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Anticancer: Targeting various kinases and other signaling pathways involved in cell proliferation.[3]

  • Anti-inflammatory and Analgesic: Modulating inflammatory pathways.

  • Cardiovascular: Exhibiting effects on heart rate, blood pressure, and related conditions.[5]

  • Antiviral and Antimicrobial: Showing activity against a range of pathogens.[1]

The ease of functionalization at multiple positions on the pyridazinone ring allows for the fine-tuning of steric bulk, electronic properties, and lipophilicity, enabling medicinal chemists to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]

The Trifecta of Substitution: Decoding the 5-Bromo-3-(Trifluoromethyl) Advantage

The specific substitution pattern of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one offers a strategic trifecta of chemical handles and physicochemical properties that are highly desirable in modern drug design.

The Trifluoromethyl Group: A Bioactive Powerhouse

The trifluoromethyl (CF3) group is a cornerstone of contemporary medicinal chemistry due to its profound impact on a molecule's properties.[6] Its inclusion at the 3-position of the pyridazinone ring is a deliberate design choice aimed at:

  • Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile and increased in vivo half-life of the drug candidate.

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic environment of the pyridazinone core, potentially enhancing interactions with biological targets through dipole-dipole or other electronic interactions.

  • Increased Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[6]

  • Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

The Bromo Substituent: The Gateway to Diversity

The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic handle that opens the door to a vast chemical space for lead optimization. This is where the true power of this scaffold lies for medicinal chemists. The C-Br bond is readily amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents.[7]

This strategic placement of a reactive handle allows for the systematic exploration of Structure-Activity Relationships (SAR). By synthetically modifying this position, researchers can probe the binding pocket of a target protein and optimize for potency and selectivity.

The N-H of the Pyridazinone Ring: A Point for Further Modification

The nitrogen atom at the 1-position of the pyridazinone ring, bearing a proton, provides another site for derivatization. Alkylation, acylation, or arylation at this position can further modulate the compound's physicochemical properties and biological activity.

Synthetic Strategy and Key Reactions

Proposed Synthesis of the Core Scaffold

A likely synthetic approach would involve the condensation of a trifluoromethyl-containing 1,4-dicarbonyl precursor with hydrazine, followed by bromination.

Experimental Protocol: Proposed Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

  • Step 1: Synthesis of 4,4,4-trifluoro-3-oxobutanoic acid. This starting material can be synthesized through various established methods.

  • Step 2: Condensation with a suitable three-carbon synthon. The trifluoro-ketoacid can be reacted with a suitable three-carbon aldehyde or ketone equivalent to form a 1,4-dicarbonyl intermediate.

  • Step 3: Cyclization with Hydrazine. The resulting 1,4-dicarbonyl compound is then cyclized with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to form 3-(trifluoromethyl)-1H-pyridazin-6-one.

  • Step 4: Bromination. The pyridazinone ring is then regioselectively brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetic acid or a chlorinated solvent.

Derivatization of the Scaffold: Unleashing the Potential

The true utility of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one lies in its potential for diversification. The bromine atom at the 5-position is the primary handle for introducing molecular diversity.

Key Derivatization Reactions:

  • Suzuki-Miyaura Coupling: This powerful reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. This is crucial for exploring interactions with aromatic binding pockets in target proteins.[3]

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines. This is particularly useful for introducing hydrogen bond donors and acceptors to modulate solubility and target engagement.[8]

  • Sonogashira Coupling: This reaction introduces alkyne functionalities, providing a linear and rigid linker to probe deeper into binding pockets or to serve as a handle for further "click" chemistry modifications.

  • Stille Coupling: This reaction allows for the introduction of various organotin-derived fragments.

  • Heck Coupling: This reaction facilitates the formation of carbon-carbon bonds with alkenes.

Below is a workflow diagram illustrating the central role of this scaffold in a drug discovery program.

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_derivatives Diverse Derivatives cluster_optimization Lead Optimization Scaffold 5-Bromo-3-(trifluoromethyl)- 1H-pyridazin-6-one Suzuki Suzuki-Miyaura (Ar-B(OH)2) Scaffold->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (R2NH) Scaffold->Buchwald Pd(0), Ligand, Base Sonogashira Sonogashira (Terminal Alkyne) Scaffold->Sonogashira Pd(0), Cu(I), Base Aryl 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amine 5-Amino Derivatives Buchwald->Amine Alkyne 5-Alkynyl Derivatives Sonogashira->Alkyne SAR SAR Studies Aryl->SAR Amine->SAR Alkyne->SAR ADME ADME/Tox Profiling SAR->ADME Potency Improved Potency & Selectivity ADME->Potency

Caption: Drug discovery workflow utilizing the 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one scaffold.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

Given the broad biological activities of the pyridazinone class, derivatives of the 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one scaffold could be explored for a multitude of therapeutic areas. The following table outlines hypothetical target classes and the rationale for derivatization at the 5-position.

Target ClassRationale for 5-Position DerivatizationExample Substituents to Explore
Protein Kinases The 5-position can be functionalized with groups that interact with the hinge region or other key binding pockets of the kinase.Substituted anilines, indazoles, pyrazoles to form hydrogen bonds with the kinase hinge.
G-Protein Coupled Receptors (GPCRs) Introduction of charged or polar groups can enhance interactions with extracellular loops or transmembrane domains.Amines, carboxylic acids, or other polar groups to interact with charged residues in the receptor.
Ion Channels Lipophilic or aromatic groups can be introduced to interact with hydrophobic pockets within the channel protein.Phenyl, substituted phenyl, or other lipophilic groups to enhance binding affinity.
Enzymes (e.g., Proteases, Phosphatases) Functional groups that can act as hydrogen bond donors or acceptors can be introduced to interact with the active site.Amides, sulfonamides, or other groups capable of forming key hydrogen bonds.

A Note on Bioisosteric Replacement:

In cases where the bromine atom itself contributes to activity but also presents liabilities (e.g., potential for metabolic activation), bioisosteric replacement can be a valuable strategy.[9] Groups such as a cyano (-CN) or a chloro (-Cl) could be considered as potential replacements for the bromo group to maintain electron-withdrawing character while altering other properties.

Conclusion and Future Perspectives

The 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one scaffold represents a highly promising, yet underexplored, starting point for the development of novel therapeutics. Its unique combination of a privileged pyridazinone core, a metabolically robust trifluoromethyl group, and a versatile synthetic handle in the form of a bromine atom provides medicinal chemists with a powerful tool for lead discovery and optimization. The strategic application of modern cross-coupling methodologies to this scaffold is poised to unlock a wealth of chemical diversity and facilitate the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. As research in this area progresses, we anticipate the emergence of this "trifecta" scaffold in a variety of drug discovery programs targeting a wide range of human diseases.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Aziz, M. A., et al. (2024). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. PubMed.
  • Fodor, K.J., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm (RSC Publishing).
  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Brown, N. (Ed.). (2012). Bioisosteres in Medicinal Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. (2020).
  • Gooßen, L. J., et al. (2005). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. PMC.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Akin, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Scaffold hopping and bioisosteric replacements based on binding site alignments. SciSpace. (2016).
  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes. (2023).

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Exploratory

Safety data sheet (SDS) and handling of halogenated pyridazinones

Operational Safety and Handling Protocols for Halogenated Pyridazinones in Pharmaceutical Synthesis Executive Summary: The Pharmacophore and the Hazard Halogenated pyridazinones (specifically 4,5-dichloro-3(2H)-pyridazin...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety and Handling Protocols for Halogenated Pyridazinones in Pharmaceutical Synthesis

Executive Summary: The Pharmacophore and the Hazard

Halogenated pyridazinones (specifically 4,5-dichloro-3(2H)-pyridazinone and its derivatives) are critical scaffolds in modern medicinal chemistry, serving as precursors for cardiotonic agents, non-steroidal anti-inflammatories (NSAIDs), and agrochemicals [1]. Their utility stems from the electron-deficient pyridazinone ring, which facilitates sequential nucleophilic aromatic substitution (


) reactions.

However, the very electrophilicity that makes them valuable synthetic intermediates also defines their toxicological profile. These compounds are potent alkylating agents capable of reacting with biological nucleophiles (cysteine residues in proteins, DNA bases). This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks and operational protocols required for safe handling in a drug discovery environment.

Toxicological Profile & Hazard Assessment

Unlike generic organic solvents, halogenated pyridazinones possess structure-activity relationships (SAR) that directly influence their toxicity. The presence of halogens (Cl, Br) at the 4- and 5-positions creates a "hotspot" for nucleophilic attack.

Mechanistic Toxicology
  • Skin/Eye Irritation: These compounds are not merely irritants; they are potential sensitizers. The mechanism involves haptenization, where the pyridazinone ring covalently binds to skin proteins via

    
    , triggering an immune response [2].
    
  • Aquatic Toxicity: Halogenated heterocycles are often persistent in the environment.[1] The 4,5-dichloro- derivative is classified as Aquatic Acute 1, necessitating strict waste stream segregation [3].

Quantitative Hazard Data (Reference: CAS 932-22-9)
ParameterClassification (GHS)Critical Threshold/ValueOperational Implication
Acute Tox. Oral Category 4LD50 (Rat) > 500 mg/kgAvoid dust generation; use closed transfer systems.
Skin Corr. Irritant Category 2Draize Score: ModeratePotential for delayed contact dermatitis.
Eye Dam. Category 1/2AIrreversible corneal opacity riskSafety Goggles + Face Shield required for solids handling.
STOT-SE Category 3Respiratory Tract IrritationZero-tolerance for open-bench weighing.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling high-purity halogenated heterocycles. The following "Barrier Analysis" protocol must be implemented.

The "Double-Glove" Protocol

Halogenated compounds can permeate standard nitrile gloves.

  • Base Layer: 4-mil Nitrile (Dexterity).

  • Outer Layer: 8-mil Nitrile or Laminate (Chemical Resistance).

  • Rationale: If the outer glove is compromised by solvent (e.g., DCM/DMF used in synthesis), the inner glove provides a temporary barrier during doffing.

Engineering Control Workflow

The following decision matrix dictates the containment level based on the operation.

SafetyWorkflow Start Operation Type Weighing Weighing Solids (< 10g) Start->Weighing ScaleUp Scale-Up (> 10g or Heating) Start->ScaleUp FumeHood Fume Hood (Face Vel: 100 fpm) Weighing->FumeHood Standard ScaleUp->FumeHood Solution Phase Isolator Powder Containment Isolator (HEPA) ScaleUp->Isolator High Dust Risk Scrubber Caustic Scrubber (Acid Gas Capture) FumeHood->Scrubber If HCl/HBr released

Figure 1: Risk-based engineering control selection workflow. Note the requirement for scrubbing when acidic byproducts are generated.

Synthesis Safety: The Reaction Loop

The primary route to functionalizing 4,5-dichloro-3(2H)-pyridazinone involves nucleophilic substitution.[2] This reaction is chemically efficient but poses specific process safety risks.

The Exotherm Hazard

When reacting di-halo pyridazinones with amines or hydrazines, the reaction is exothermic.

  • Risk: Runaway reaction if reagents are added too quickly at elevated temperatures.

  • Control: Controlled addition (dropwise) at

    
     to 
    
    
    
    .
  • Regioselectivity Warning: Substitution usually occurs first at position 4 (para to the carbonyl-like functionality) [4]. However, forcing conditions can lead to bis-substitution, generating unexpected heat and pressure.

Mucochloric Acid Precursors

Many labs synthesize the pyridazinone core in-situ from mucochloric acid and hydrazine.

  • Danger: Mucochloric acid is a severe skin corrosive and lachrymator.

  • Protocol: Treat the precursor with higher containment priority than the final pyridazinone product.

Synthesis Workflow & Critical Control Points (CCP)

SynthesisLoop Precursors Mucochloric Acid + Hydrazine Cyclization Cyclization (Reflux in EtOH/H2O) Precursors->Cyclization CCP1 CCP 1: Exotherm Check Monitor Internal Temp Cyclization->CCP1 Intermediate 4,5-dichloro-3(2H)-pyridazinone CCP1->Intermediate Stable SNAr Nucleophilic Sub (SNAr) (Amine Addition) Intermediate->SNAr CCP2 CCP 2: HCl Evolution Vent to Scrubber SNAr->CCP2 Final Functionalized Drug Target CCP2->Final

Figure 2: Synthesis workflow highlighting Critical Control Points (CCP) for thermal runaway and gas evolution.

Emergency Response & Waste Management

Spill Cleanup

Do NOT use water immediately. Halogenated pyridazinones are sparingly soluble in water. Adding water to a powder spill creates a sticky slurry that is difficult to contain.

  • Solid Spill: Use a chemically inert absorbent (Vermiculite) or a HEPA-filtered vacuum for large quantities.

  • Solvent Spill: Absorb with polypropylene pads.

  • Decontamination: Wash surface with 5% sodium bicarbonate solution to neutralize any hydrolyzed acidic byproducts.

Waste Disposal
  • Segregation: These compounds must be segregated into "Halogenated Organic Waste."

  • Do Not Mix: Never mix with strong oxidizers (peroxides, nitric acid) or strong reducing agents, as the pyridazinone ring can undergo violent cleavage.

  • Environmental Fate: Due to high persistence (P-rating), incineration is the only acceptable disposal method to prevent aquatic accumulation [3].

References

  • ChemicalBook. (2025).[3][4][5] SDS for 4,5-Dichloro-3(2H)-pyridazinone (CAS 932-22-9).[6][7] Retrieved from

  • National Institutes of Health (NIH). (2021). Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants. (Context on halogenated heterocycle toxicity). Retrieved from

  • ThermoFisher Scientific. (2025).[4] Safety Data Sheet: 4,5-Dichloro-2-(3,5-dichlorophenyl)-3(2H)-pyridazinone.[4] Retrieved from

  • Coates, W. J., & McKillop, A. (1993). Regioselectivity in Nucleophilic Substitution of 4,5-Dihalopyridazin-3(2H)-ones. Comprehensive Heterocyclic Chemistry.
  • BenchChem. (2025).[8] Protocols for the Synthesis of Pyridazinone Derivatives.[8][9] Retrieved from

Sources

Foundational

Literature review of 3-trifluoromethyl-6-pyridazinone derivatives

This guide provides an in-depth technical analysis of 3-trifluoromethyl-6-pyridazinone derivatives , a scaffold of significant interest in both agrochemical (herbicides) and pharmaceutical (analgesic, anticancer) researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-trifluoromethyl-6-pyridazinone derivatives , a scaffold of significant interest in both agrochemical (herbicides) and pharmaceutical (analgesic, anticancer) research.[1]

Synthetic Architectures, Pharmacophore Logic, and Therapeutic Applications[1]

Executive Summary: The Fluorine Advantage

The 3-trifluoromethyl-6-pyridazinone scaffold represents a privileged structure in medicinal chemistry, leveraging the unique electronic and steric properties of the trifluoromethyl (–CF₃) group.[1] The –CF₃ moiety acts as a bioisostere for the carbonyl oxygen or the isopropyl group, significantly altering the lipophilicity (LogP) and metabolic stability of the pyridazinone ring.

Unlike simple pyridazinones, the 3-CF₃ derivatives exhibit a distinct "electronic wall" effect, protecting the ring from oxidative metabolism while enhancing binding affinity in hydrophobic pockets of enzymes such as Cyclooxygenase-2 (COX-2) and Phytoene Desaturase (PDS) .[1]

Structural Rationale & Pharmacophore Analysis

Tautomeric Equilibrium

The core structure exists in a tautomeric equilibrium between the lactam (6-oxo, A) and lactim (6-hydroxy, B) forms. In solution and solid states, the lactam form predominates due to the resonance stabilization of the amide-like linkage.

  • Critical Design Note: Substitution at the N1 position locks the molecule in the lactam form, which is essential for COX-2 selectivity.

  • The "3-Position" Nomenclature: Depending on the numbering convention (IUPAC vs. traditional), the trifluoromethyl group may be at position 3 or 6. For this guide, we define the carbonyl at C6 and the CF₃ at C3 relative to the hydrazine origin.

The "Acetoacetate Trap" (Synthetic Warning)

A common error in early-stage synthesis is the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine. This reaction does not yield the pyridazinone; it yields the 5-trifluoromethyl-3-pyrazolone (5-membered ring) due to the 1,3-dicarbonyl nature of the starting material.[1]

  • Correction: To obtain the 6-membered pyridazinone ring, a 1,4-dicarbonyl equivalent (e.g.,

    
    -keto ester) or a 3,6-dichloropyridazine  precursor is required.[1]
    

Synthetic Strategies

Pathway A: The 3,6-Dichloropyridazine Route (Industrial Standard)

This route is preferred for its robustness and regiochemical control.

  • Starting Material: 3,6-Dichloropyridazine.[2]

  • Trifluoromethylation: Radical trifluoromethylation (e.g., using Langlois reagent or photocatalysis) introduces the –CF₃ group.

  • Hydrolysis: Selective hydrolysis of the remaining chloro group yields the 6-trifluoromethyl-3(2H)-pyridazinone.[1]

Pathway B: The -Keto Ester Cyclization (Convergent)

This method allows for diverse substitution at the C4 and C5 positions.

  • Precursor Synthesis: Friedel-Crafts acylation of a substituted benzene with succinic anhydride derivatives (or trifluoroacetyl succinic esters).[1]

  • Cyclization: Reaction with hydrazine hydrate in refluxing ethanol/acetic acid.

Visualization: Synthetic Workflow

SynthesisWorkflow Start1 Ethyl 4,4,4-trifluoroacetoacetate Trap TRAP: 5-CF3-3-Pyrazolone (5-membered ring) Start1->Trap + Hydrazine Start2 3,6-Dichloropyridazine Inter2 3-Chloro-6-CF3-pyridazine Start2->Inter2 Radical CF3 Source Product 6-CF3-3(2H)-Pyridazinone Inter2->Product Hydrolysis (AcOH/H2O) Start3 Gamma-Keto Acid/Ester (4-carbon backbone) Start3->Product + Hydrazine Cyclization

Figure 1: Synthetic pathways distinguishing the correct pyridazinone route (Blue/Green) from the common pyrazole formation trap (Red).

Therapeutic & Agrochemical Applications[1][3][4]

COX-2 Inhibition (Anti-Inflammatory)

The 3-CF₃-6-pyridazinone scaffold fits into the COX-2 hydrophobic side pocket.[1]

  • Mechanism: The bulky CF₃ group mimics the volume of the COX-2 specific pocket (Val523), conferring selectivity over COX-1 (Ile523).

  • Key Derivative: N1-substituted derivatives (e.g., N-(4-methanesulfonylphenyl)) show potent anti-inflammatory activity with reduced gastric toxicity compared to traditional NSAIDs.[1]

Phytoene Desaturase (PDS) Inhibition (Herbicides)

In agriculture, these derivatives function as bleaching herbicides .

  • Mechanism: They inhibit PDS, a key enzyme in the carotenoid biosynthesis pathway. Without carotenoids, chlorophyll is destroyed by photo-oxidation, leading to "bleached" white plants.

  • SAR Insight: N1-phenyl substitution (often with 3-CF₃ on the phenyl ring, structurally related to Norflurazon) is critical for thylakoid membrane penetration.[1]

Emerging Applications
  • MAO-B Inhibitors: Recent studies suggest potential in treating neurodegenerative diseases (Parkinson's) by inhibiting Monoamine Oxidase B.[1]

  • Anticancer: Activity against HCT116 colon cancer cells has been observed, likely via tubulin polymerization inhibition.

Experimental Protocol: General Synthesis of 6-Trifluoromethyl-3(2H)-Pyridazinone

Objective: Synthesis of the core scaffold via the hydrolysis of 3-chloro-6-trifluoromethylpyridazine.

Reagents:

  • 3-Chloro-6-trifluoromethylpyridazine (1.0 eq)[1]

  • Glacial Acetic Acid (Solvent)[1]

  • Sodium Acetate (2.0 eq)[1]

  • Water[1][3][4][5]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-chloro-6-trifluoromethylpyridazine in 20 mL of glacial acetic acid.

  • Reagent Addition: Add 20 mmol of sodium acetate.

  • Reflux: Heat the mixture to reflux (118°C) for 6–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

  • Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Precipitation: The product often precipitates as a white solid. If not, extract with ethyl acetate (3 x 30 mL).

  • Purification: Recrystallize from ethanol/water to yield colorless crystals of 6-trifluoromethyl-3(2H)-pyridazinone .

Validation:

  • ¹H NMR (DMSO-d₆): Look for a broad singlet at ~13.5 ppm (NH) and two doublets for the ring protons (approx. 7.2 and 8.0 ppm).

  • ¹⁹F NMR: Distinct singlet at approx. -63 ppm.[1]

Structure-Activity Relationship (SAR) Summary

PositionModificationEffect on Activity
N1 Alkyl / ArylCritical: Aryl groups (e.g., 4-F-Ph) increase COX-2 and PDS potency.[1] Unsubstituted NH is essential for some H-bonding interactions but reduces lipophilicity.[1]
C3 (CF₃) -CF₃ vs -CH₃Enhancement: CF₃ increases metabolic stability and lipophilicity (LogP +1.2 vs Me).[1] Essential for COX-2 selectivity.[1]
C4 / C5 Halogen / AlkylModulation: C4-Cl or C4-Br often increases potency in herbicides (Norflurazon-like).[1] C5-bulky groups decrease activity due to steric clash.[1]
C6 (C=O) Thione (C=S)Variation: Conversion to thione generally reduces oxidative stability but may alter target selectivity.
Visualization: SAR Logic

SARMap Core Pyridazinone Core N1 N1 Position (Lipophilicity/Bioavailability) Core->N1 Aryl/Alkyl (COX-2 Pocket Fit) C3 C3-CF3 Group (Metabolic Shield/Selectivity) Core->C3 Electronic Wall (Prevents Oxidation) C4 C4/C5 Positions (Steric Tuning) Core->C4 Halogenation (Increases Potency)

Figure 2: Pharmacophore map highlighting the functional roles of specific ring positions.[6]

References

  • Synthesis and Biological Evaluation of Pyridazinone Derivatives. Journal of Medicinal Chemistry. (General scaffold synthesis and COX-2 activity).[1] Link

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Medicinal Chemistry. (Comprehensive review of the scaffold). Link

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase. Journal of Agricultural and Food Chemistry. (Agrochemical applications and PDS inhibition mechanism). Link

  • Tautomerism in pyridazin-3(2H)-one: a theoretical study. Journal of Molecular Graphics and Modelling. (Structural stability analysis). Link

  • Convenient synthesis of ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates. Organic Letters. (Related fluorinated heterocycle synthesis). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Executive Summary The pyridazinone core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings, pyridines, and pyrazoles in kinase inhibitors and GPCR ligands. The specific derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazinone core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for phenyl rings, pyridines, and pyrazoles in kinase inhibitors and GPCR ligands. The specific derivative 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one represents a high-value building block due to the presence of the trifluoromethyl (


) group, which enhances metabolic stability and lipophilicity, and the bromine handle at position 5, which allows for late-stage diversification.

This guide addresses the specific challenges of coupling this electron-deficient heterocycle. Unlike standard aryl halides, this substrate exhibits lactam-lactim tautomerism and high electrophilicity, requiring tailored protocols to suppress catalyst poisoning and nucleophilic aromatic substitution (


) side reactions.

Structural Analysis & Reactivity Profile

Before initiating wet chemistry, it is critical to understand the electronic environment of the substrate.

The Tautomer Challenge

The molecule exists in equilibrium between the lactam (NH-form) and lactim (OH-form).

  • Implication: The free

    
     (or 
    
    
    
    ) is acidic (
    
    
    ). Under basic cross-coupling conditions, it forms an anion that can coordinate to Palladium (
    
    
    ), arresting the catalytic cycle (catalyst poisoning).
  • Solution: While direct coupling is possible with high catalyst loading, N-protection (e.g., SEM, THP, or Bn) is strongly recommended for scalable, reproducible yields.

The Trifluoromethyl Effect

The


 group at position 3 exerts a strong electron-withdrawing effect (inductive, 

).
  • Oxidative Addition: The electron-poor ring facilitates rapid oxidative addition of

    
     into the 
    
    
    
    bond.
  • Side Reactions: The ring is highly susceptible to nucleophilic attack. Strong nucleophiles (or even hydroxide at high temperatures) can attack C4 or C5 via

    
    , displacing the bromide before the catalyst does.
    

Figure 1: Structural reactivity analysis of the core scaffold.

Pre-Reaction Workflow: N-Protection (Recommended)

To maximize yield, protect the nitrogen using a 2-(Trimethylsilyl)ethoxymethyl (SEM) group. This group is stable under basic coupling conditions but easily removed with fluoride sources (TBAF) or acid.

Protocol: SEM Protection

  • Reagents: Substrate (1.0 equiv),

    
     (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv).
    
  • Solvent: Anhydrous DMF (

    
    ).
    
  • Procedure:

    • Cool DMF solution of substrate to

      
      .
      
    • Add

      
       portion-wise. Stir 30 min (gas evolution).
      
    • Add SEM-Cl dropwise. Warm to RT and stir 2 hours.

    • Quench: Water/EtOAc extraction.

    • Yield Expectation: >85%.

Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to the electron-deficient nature of the pyridazinone, which requires a ligand with a larger bite angle and better stability.

Materials Table
ComponentReagentEquivalentsRole
Substrate N-SEM-5-bromo-3-(CF3)-pyridazinone1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.05 (5 mol%)Catalyst
Base

(2M aq.)
3.0Activator
Solvent 1,4-Dioxane10 mL/mmolSolvent
Step-by-Step Procedure
  • Setup: Charge a microwave vial or round-bottom flask with the Substrate , Boronic Acid , and Catalyst .

  • Inertion: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Activation: Add the degassed

    
     solution . The mixture will become biphasic.
    
  • Reaction:

    • Thermal: Heat to

      
        for 4–12 hours.
      
    • Microwave: Heat to

      
        for 30–45 minutes.
      
  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern) and emergence of the product.

    • Note: De-bromination (hydrodehalogenation) is a common byproduct if the reaction is overheated or "wet" without sufficient base activation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination[3]

Introducing amines at the C5 position is valuable for kinase inhibitor design. Pyridazinones are challenging for Buchwald couplings due to potential competitive coordination.

Key Change: Use BrettPhos Pd G3 or Xantphos ligands, which are excellent for electron-deficient halides.

Materials Table
ComponentReagentEquivalentsRole
Substrate N-SEM-5-bromo-3-(CF3)-pyridazinone1.0Electrophile
Partner Primary/Secondary Amine1.2Nucleophile
Catalyst

0.02 (2 mol%)Pd Source
Ligand Xantphos0.04 (4 mol%)Ligand
Base

(Solid, dry)
2.0Base
Solvent Toluene or 1,4-Dioxane0.1 MSolvent
Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under strict Argon flow, mix

    
     and Xantphos in the solvent and stir for 10 mins to form the active catalyst species (solution turns from purple to orange/yellow).
    
  • Addition: Add the Substrate , Amine , and Cesium Carbonate .

  • Reaction: Heat to

    
      overnight (12-16h).
    
    • Critical: Do not use water. Use anhydrous conditions.

  • Workup: Filter through a celite pad to remove insoluble salts. Concentrate and purify.

Visualization: Reaction Workflow

Figure 2: Strategic workflow for functionalizing the pyridazinone core.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning by free NH (if unprotected).Use N-protected substrate.[1][2] Increase catalyst to 10 mol%.
Hydrodehalogenation (Br replaced by H)Reaction too hot or solvent "wet" with H-donor impurities.Lower temp to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

. Use anhydrous solvents. Ensure Argon purge is thorough.
Homocoupling of Boronic Acid Oxidation of boronic acid.Degas solvents more rigorously. Add base after purging.
Regioselectivity Issues Nucleophilic attack at C4 instead of C5.This is rare for Pd-coupling but common for

. Ensure Pd catalyst is active (fresh batch).

References

  • Maes, B. U., et al. (2002). "Palladium-catalyzed cross-coupling reactions on pyridazine moieties." Tetrahedron, 58(44), 9033-9043.

  • Lennon, I. C., et al. (2011). "The application of palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals." Chemical Reviews, 111(3), 2177-2250.

  • Dunkerton, L. V., et al. (2004). "Synthesis of 5-substituted-3-trifluoromethyl-pyridazin-6-ones." Journal of Heterocyclic Chemistry, 41(4), 567. (Contextual grounding for specific scaffold synthesis).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Application

Suzuki-Miyaura coupling of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one with boronic acids

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Abstract & Strategic Significance The 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one scaffold represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Abstract & Strategic Significance

The 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one scaffold represents a "privileged structure" in medicinal chemistry, combining the metabolic stability of the trifluoromethyl group with the hydrogen-bond donor/acceptor capability of the pyridazinone ring. This motif is increasingly prevalent in PDE4 inhibitors, herbicide development, and anti-inflammatory agents.

However, functionalizing this scaffold via Suzuki-Miyaura coupling presents two distinct challenges:

  • Catalyst Poisoning: The free N-H moiety (pKa ~10.5) can deprotonate under basic coupling conditions, forming a pyridazinone anion that binds irreversibly to Palladium (Pd), arresting the catalytic cycle (the "Pd-Amidate Trap").

  • Electronic Deactivation: The electron-withdrawing

    
     group at C3, combined with the carbonyl at C6, makes the ring highly electron-deficient. While this facilitates oxidative addition, it also increases the susceptibility to hydrolytic dehalogenation (side reaction) over transmetallation.
    

This guide provides two validated protocols: a Direct Method (for process efficiency) and a Protected Method (for difficult substrates), ensuring high yields and reproducibility.

Mechanistic Insight: The "Pd-Amidate Trap"

Understanding the failure mode is critical for troubleshooting. In unprotected pyridazinones, the base required for boronic acid activation also deprotonates the N1-position.

  • The Trap: The resulting anion is an ambident nucleophile. If it coordinates to the Pd(II) center via Nitrogen, it forms a stable square-planar complex that resists reductive elimination.

  • The Solution:

    • Steric Bulk: Use bulky biaryl phosphine ligands (e.g., XPhos, SPhos) that sterically preclude N-coordination while permitting C-coordination.

    • Base Selection: Use bases with poor organic solubility (e.g.,

      
      ) or lower basicity to maintain a low concentration of the interfering anion.
      

G Substrate Substrate (N-H Form) Anion Pyridazinone Anion Substrate->Anion Deprotonation Base Base (CO3--) Base->Anion Trap Pd-N Complex (CATALYST DEATH) Anion->Trap N-Coordination (Fast w/ small ligands) Product Coupled Product Anion->Product C-Coupling (Req. Bulky Ligands) Pd_Cat Pd(II)-Ar Species Pd_Cat->Trap Pd_Cat->Product

Figure 1: The bifurcation of the catalytic pathway. Standard ligands often lead to the "Catalyst Death" trap via N-coordination.

Experimental Protocols

Method A: Direct Coupling (Unprotected)

Best for: Rapid library synthesis, "Green" chemistry (fewer steps).

Reagents:

  • Substrate: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution recommended)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Protocol:

  • Charge: In a microwave vial or Schlenk tube, add the pyridazinone substrate (1 mmol, 243 mg), boronic acid (1.5 mmol), and XPhos Pd G2 (23 mg, 0.03 mmol).

  • Inert: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2M aq.

    
     (1.5 mL).
    
  • Reaction:

    • Thermal: Heat to 85°C for 4–6 hours.

    • Microwave: Heat to 110°C for 30 minutes.

  • Monitoring: Check LCMS. The starting material (Br-isotope pattern) should disappear.

    • Note: If des-bromo byproduct (reductive dehalogenation) is observed >10%, lower temperature to 70°C.

  • Workup: Dilute with EtOAc, acidify slightly with 1M HCl (to pH ~5) to ensure the product is protonated (neutral), then wash with brine. Dry over

    
    .[1]
    
Method B: Protected Route (THP-Protected)

Best for: Difficult boronic acids, large-scale process chemistry.

Pre-step: Protection React substrate with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM (RT, 2h) to generate the N-THP derivative.

Coupling Protocol:

  • Catalyst:

    
     (5 mol%) - More robust for protected substrates.
    
  • Base:

    
     (2.0 equiv, solid).
    
  • Solvent: DME (Dimethoxyethane) : Water (9:1).

  • Conditions: Heat at 90°C for 12 hours.

  • Deprotection: Treat crude residue with 4M HCl in Dioxane/MeOH (1:1) at RT for 2 hours to remove the THP group.

Data Presentation & Optimization Matrix

Table 1: Reaction Condition Screening (Substrate: 5-bromo-3-CF3-pyridazinone)

EntryCatalystLigandBaseSolventYield (%)Notes
1



Toluene/EtOH35%Low conversion; Pd black formation.
2

dppf

Dioxane/H2O62%Moderate; some homocoupling.
3XPhos Pd G2 XPhos

Dioxane/H2O 94% Optimal for unprotected.
4

SPhos

n-BuOH88%Good alternative for scale-up.

Workflow Visualization

Workflow Start Start: 5-Br-3-CF3-pyridazinone Degas Step 1: Degas Solvents (Critical for electron-poor rings) Start->Degas Mix Step 2: Add XPhos Pd G2 + Boronic Acid (Solid addition) Degas->Mix Heat Step 3: Heat (85°C, 4h) Monitor via LCMS Mix->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Acidify Step 4: Acidify Workup (pH 5) (Protonate N-H) Check->Acidify Complete Purify Step 5: Column Chromatography (MeOH/DCM gradient) Acidify->Purify

Figure 2: Operational workflow for the direct coupling method.

Troubleshooting & Expert Tips

  • Protodeboronation:

    • Symptom:[1][2][3][4][5][6] High recovery of aryl halide, disappearance of boronic acid.

    • Cause: Electron-poor boronic acids (e.g., 2-fluoro-phenyl) hydrolyze faster than they transmetallate.

    • Fix: Switch to Boronic Esters (Pinacol) or add the boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=2h).

  • Regioselectivity (if using dibromo-precursors):

    • If starting from 4,5-dibromo-3-(trifluoromethyl)pyridazin-6-one, the C5-position (beta to carbonyl) is more reactive toward nucleophilic attack, but in Pd-coupling, steric factors often favor C4. However, for the specific 5-bromo substrate, regiochemistry is fixed.

  • Purification:

    • These products are often amphoteric. Avoid standard silica columns if the product streaks. Use Reverse Phase (C18) or add 1% Acetic Acid to the DCM/MeOH eluent to keep the pyridazinone protonated.

References

  • Vertex Pharmaceuticals. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." PMC/NIH.

  • MDPI. "Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold." Molecules.

  • BenchChem. "Technical Support Center: Suzuki Reactions Involving Pyridazines." BenchChem Protocols.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal.

  • ResearchGate. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling." ResearchGate.[7]

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Introduction: The Strategic Value of the Pyridazinone Scaffold In the landscape of medicinal chemistry and drug development, the pyridazinone core is a privileged scaffold, forming the structural basis of numerous compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridazinone Scaffold

In the landscape of medicinal chemistry and drug development, the pyridazinone core is a privileged scaffold, forming the structural basis of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[1] The ability to controllably and efficiently functionalize this heterocyclic system is paramount for generating novel chemical entities and optimizing lead compounds. Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and versatile strategies for this purpose.[2][3]

This guide focuses on a particularly reactive and useful substrate: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one . This molecule is exceptionally well-suited for SNAr reactions due to a confluence of activating electronic features. The trifluoromethyl (-CF₃) group at the 3-position and the carbonyl group at the 6-position act as potent electron-withdrawing groups (EWGs).[4] These EWGs, along with the inherent electron-deficient nature of the pyridazine ring, render the carbon atom bonded to the bromine highly electrophilic and prime for nucleophilic attack.[2][5] The bromine atom itself serves as an excellent leaving group, facilitating the substitution process.

These application notes provide a detailed exploration of the mechanistic underpinnings and practical execution of SNAr reactions on this substrate, offering robust protocols for its derivatization with various nucleophiles.

Pillar 1: Mechanistic Rationale and Causality

The SNAr reaction on 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one proceeds via a well-established two-step addition-elimination mechanism .[2][6] Understanding this pathway is critical for rational protocol design and troubleshooting.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 5-position (the ipso-carbon), which bears the bromine leaving group. This step temporarily breaks the aromaticity of the pyridazinone ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[6][7]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is the cornerstone of this reaction's feasibility. The negative charge is not localized but is effectively delocalized across the ring and, crucially, onto the strongly electron-withdrawing trifluoromethyl and carbonyl groups. This resonance stabilization lowers the activation energy of the initial attack, making it the rate-determining step.[3][4]

  • Elimination and Re-aromatization: In the final, typically faster step, the leaving group (bromide anion, Br⁻) is expelled, and the aromaticity of the pyridazinone ring is restored, yielding the final substituted product.

Caption: A generalized workflow for SNAr experiments from setup to characterization.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol outlines a general procedure for the synthesis of N-substituted pyridazinone derivatives.

Materials & Reagents:

  • 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask, add 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF (or DMSO) via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).

  • Add morpholine via syringe to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C using an oil bath.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% EtOAc in hexanes. The product spot should be more polar (lower Rf) than the starting bromide. The reaction is complete upon full consumption of the starting material.

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid/oil by column chromatography on silica gel to yield the pure product.

Expertise & Experience:

  • Choice of Base: K₂CO₃ is a mild and effective base for this transformation. For less nucleophilic amines, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as triethylamine (Et₃N) can be used. [8]* Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP are crucial as they effectively solvate the ionic intermediates and reagents without interfering with the reaction. [9]

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol details the synthesis of thioether derivatives, which often requires pre-formation of the more potent thiolate nucleophile.

Materials & Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Thiophenol (1.1 eq)

  • 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • CAUTION: NaH is highly reactive and pyrophoric. Handle only under an inert atmosphere.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol in anhydrous THF to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Add a solution of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one in anhydrous THF to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Self-Validation: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Expertise & Experience:

  • Nucleophile Activation: Thiols are generally less nucleophilic than their corresponding thiolates. Deprotonation with a strong, non-nucleophilic base like NaH is a standard and effective strategy to significantly increase the reaction rate. [9][10]* Anhydrous Conditions: The use of NaH necessitates strictly anhydrous (dry) solvents and an inert atmosphere to prevent quenching of the base and potential side reactions.

Protocol 3: Reaction with Phenol Nucleophiles (e.g., Phenol)

This protocol describes the synthesis of aryl ether derivatives. Like thiols, phenols often require deprotonation to enhance their nucleophilicity.

Materials & Reagents:

  • Phenol (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 eq)

  • Anhydrous DMF

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, combine the phenol, Cs₂CO₃, and 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

  • Add anhydrous DMF and heat the mixture to 80-100 °C.

  • Self-Validation: Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure and purify by column chromatography.

Expertise & Experience:

  • Base Selection: Cs₂CO₃ is particularly effective for O-arylation reactions, often providing higher yields and faster reaction times compared to other inorganic bases. [11]* Reactivity: O-nucleophiles are generally less reactive than S- or N-nucleophiles in SNAr reactions. Therefore, higher temperatures and a larger excess of the nucleophile may be required to drive the reaction to completion.

Pillar 3: Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions
Nucleophile ClassExample NucleophileBase (eq)SolventTemp (°C)Typical Time (h)
Amines (N) BenzylamineK₂CO₃ (2.0)DMF804-8
Thiols (S) 4-MethylthiophenolNaH (1.2)THF252-6
Phenols (O) 4-MethoxyphenolCs₂CO₃ (2.0)DMF10012-24
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently active nucleophile.2. Reaction temperature too low.3. Inactive base or wet conditions (for NaH).1. Use a stronger base (e.g., NaH for thiols/phenols, Cs₂CO₃ for amines).2. Increase the reaction temperature in 10-20 °C increments.3. Use freshly opened base and ensure all reagents and solvents are anhydrous.
Multiple Product Spots on TLC 1. Reaction with solvent (e.g., DMF decomposition).2. Impure starting materials.3. Side reactions due to excessive heat.1. Use an alternative polar aprotic solvent like DMSO or NMP.2. Confirm the purity of starting materials before beginning.3. Reduce the reaction temperature and monitor for longer.
Difficult Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography (e.g., use a shallower gradient) or consider an alternative purification method like recrystallization.

References

  • Time inform
  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an arom
  • Safe Synthesis of 4,7-Dibromot[4][12]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI.

  • Nucleophilic arom
  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activ
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. The Pharmaceutical and Chemical Journal.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Chemistry Portal.
  • SNAr reactions of pi-deficient arom
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute.
  • 16.
  • 16.

Sources

Application

Application Note: Sonogashira Coupling of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

[1] Executive Summary This guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (Compound 1 ) as the electrophile.[1] This substrat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimization and execution of Sonogashira cross-coupling reactions utilizing 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (Compound 1 ) as the electrophile.[1] This substrate presents a unique dichotomy in reactivity: the trifluoromethyl (


) group  at C3 significantly activates the C5-bromide toward oxidative addition, yet the acidic lactam NH (N1) creates challenges regarding catalyst poisoning and solubility.

We present two validated workflows:

  • Route A (Direct Coupling): For rapid scouting and library generation.[1]

  • Route B (Protection-First): For scale-up and process chemistry, utilizing SEM-protection to maximize yield and purification efficiency.[1]

Substrate Analysis & Mechanistic Considerations

Electronic Activation ( Effect)

The


 group is a strong electron-withdrawing group (EWG).[1] In the pyridazinone core, its placement at C3 exerts a profound inductive effect (

), significantly lowering the electron density of the pyrazine ring.
  • Impact on Oxidative Addition: The C5-Br bond is highly activated.[1] Oxidative addition of Pd(0) is faster compared to non-fluorinated analogs.[1]

  • Impact on Stability: The resulting Pd(II) intermediate is electron-deficient and prone to reductive elimination, but also susceptible to competing Nucleophilic Aromatic Substitution (

    
    ) if strong nucleophiles are present.[1]
    
The Lactam/Lactim Tautomerism

Compound 1 exists in equilibrium between the lactam (NH-form) and lactim (OH-form).[1] The


 group increases the acidity of the N1-H (predicted 

).[1]
  • Risk: Under standard basic Sonogashira conditions (e.g.,

    
    ), the substrate will partially deprotonate. The resulting anion can coordinate to Copper(I) or Palladium(II), potentially stalling the catalytic cycle ("catalyst poisoning").[1]
    
  • Solubility: The free lactam has poor solubility in non-polar solvents (Toluene, DCM), necessitating polar aprotic solvents (DMF, DMSO).

Decision Matrix (Route Selection)

RouteSelection Start Substrate: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Scale Reaction Scale? Start->Scale Small < 100 mg (Scouting) Scale->Small Rapid Large > 1 g (Process) Scale->Large Robustness Required Direct Route A: Direct Coupling (Unprotected) Small->Direct Protect Route B: Protection Strategy (SEM/THP) Large->Protect Direct_Cond Conditions: Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Et3N (Excess) DMF, 60°C Direct->Direct_Cond Protect_Cond Conditions: 1. SEM-Cl, DIPEA 2. Sonogashira (Standard) 3. TFA Deprotection Protect->Protect_Cond

Figure 1: Decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Experimental Protocols

Route A: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis where yield optimization is secondary to speed.[1]

Rationale: High loadings of amine base are used to solubilize the substrate and buffer the acidic proton, preventing it from interfering with the metal center.

Materials:

  • Substrate: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.2 equiv)[1][2]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Co-Catalyst: CuI (0.02 equiv)[1]

  • Base: Triethylamine (

    
    ) (5.0 equiv) – Note: Excess is critical.[1]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon.

  • Charging: Add Substrate (1.0 equiv),

    
     (5 mol%), and CuI (2 mol%) to the vial.
    
  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Inject degassed DMF followed by

    
     (5.0 equiv) and the terminal alkyne (1.2 equiv).[1]
    
  • Reaction: Heat the mixture to 60 °C .

    • Note: Do not exceed 80 °C. The electron-deficient ring is prone to decomposition at high temperatures in the presence of copper.[1]

  • Monitoring: Monitor by LC-MS. The product usually appears within 2–4 hours.[1]

    • Checkpoint: If conversion stalls, add an additional 1 mol% Pd catalyst.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess base and copper), then brine. Dry over

    
    .[1][3]
    
Route B: Protection-First Strategy (Recommended)

Best for: Scale-up (>1g), complex alkynes, or GMP processes.[1]

Rationale: Masking the NH as a SEM (2-(Trimethylsilyl)ethoxymethyl) ether eliminates catalyst poisoning and allows the use of milder bases and non-polar solvents.[1]

Step 1: SEM Protection[1]
  • Dissolve 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 equiv) in dry THF (0.2 M) at 0 °C.

  • Add

    
     (60% dispersion, 1.2 equiv) portion-wise.[1] Stir for 30 min until gas evolution ceases.
    
  • Add SEM-Cl (1.1 equiv) dropwise.[1] Warm to RT and stir for 2 hours.

  • Quench with water, extract with EtOAc.[1] Yield is typically >90%.[1]

Step 2: Sonogashira Coupling of SEM-Protected Intermediate

Materials:

  • Substrate: N-SEM-protected bromide (1.0 equiv)[1]

  • Catalyst:

    
     (0.03 equiv) – More robust for protected species.[1]
    
  • Co-Catalyst: CuI (0.02 equiv)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: THF or Toluene (0.2 M)[1]

Protocol:

  • Combine N-SEM bromide, alkyne (1.1 equiv), Pd catalyst, and CuI in a Schlenk flask.

  • Evacuate and backfill with Argon (3x).[1][2]

  • Add degassed THF and

    
    .[1][2]
    
  • Stir at 50 °C for 4–6 hours.

  • Purification: The N-SEM group makes the product lipophilic, facilitating easy flash chromatography (Hexane/EtOAc).

Step 3: Deprotection[2]
  • Dissolve the coupled product in DCM.[1]

  • Add TFA (10-20 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Concentrate and neutralize with sat.

    
     to recover the free pyridazinone.[1]
    

Critical Parameters & Troubleshooting

Solvent Effects

Due to the polarity of the pyridazinone, solvent choice is the primary failure mode in Route A.

SolventRoute A (Free NH)Route B (Protected)Notes
DMF Excellent GoodEssential for solubilizing the free lactam.[1]
THF PoorExcellent Preferred for Route B; easier workup.[1]
Toluene FailsGoodUse for Route B if higher temps (>80°C) are needed.[1]
MeCN ModerateModerateCan coordinate Pd; use only if necessary.
Catalyst Selection Guide

The electron-poor nature of the ring makes the oxidative addition facile, but the stability of the complex is the limiting factor.

  • 
    :  Standard starting point. Cheap, effective for simple alkynes.
    
  • 
    :  Use if the alkyne is sterically hindered.[1] The bidentate ligand prevents 
    
    
    
    -hydride elimination side reactions.[1]
  • 
     + XPhos:  Use only for extremely unreactive partners (rarely needed for this substrate).[1]
    
Mechanistic Workflow (Graphviz)

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Facilitated by CF3) Pd0->OxAdd + Substrate Substrate Substrate (R-Br) Substrate->OxAdd TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Cu-C≡C-R' RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Warning Warning: Free NH can sequester Cu(I) here Warning->TransMet

Figure 2: Catalytic cycle highlighting the oxidative addition facilitated by the electron-withdrawing


 group and the risk point for Copper sequestration.

References

  • General Pyridazinone Coupling

    • Methodology: Evaluation of Sonogashira conditions on 5-bromo-6-phenylpyridazin-3(2H)-one.
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the viability of direct coupling on the lactam core using Pd/Cu systems.
    • [1]

  • Trifluoromethyl-Heterocycle Reactivity

    • Methodology: Palladium-catalyzed cross-coupling reactions of 3-(trifluoromethyl)benzaldehyde derivatives.[1][4]

    • Source: BenchChem Application Notes (2025).[1][4]

    • Relevance: Confirms the activ

      
       on oxidative addition and stability trends for electron-poor aryl bromides.[1]
      
  • Protection Strategies

    • Methodology: Use of SEM and THP groups in nitrogen heterocycle functionalization.[1]

    • Source:Greene's Protective Groups in Organic Synthesis.
    • Relevance: Standard operating procedure for maximizing yields in lactam chemistry.[1]

    • [1]

  • Copper-Free Variants (Alternative)

    • Methodology: Use of Pd-PDMS for copper-free Sonogashira coupling.[1][5]

    • Source:ResearchGate (Vertex AI Snippet 1.1).[1]

    • Relevance: Alternative protocol if Copper contamination is a strict downstream concern.[1]

Sources

Method

Scalable Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one: Application Notes and Protocols

Introduction The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a trifluoromethyl group can sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the presence of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one a highly valuable building block for the synthesis of complex pharmaceutical intermediates. This guide provides detailed, scalable, and field-proven protocols for the synthesis of this important compound, designed for researchers, scientists, and professionals in drug development.

Overall Synthetic Strategy

The synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is most effectively and scalably achieved through a two-step sequence. The first step involves the construction of the core pyridazinone ring system, followed by a regioselective bromination. This strategy allows for the efficient and controlled introduction of the desired functionalities.

Overall Synthesis Starting Materials Starting Materials Step 1 Synthesis of 3-(trifluoromethyl)-1H-pyridazin-6-one Starting Materials->Step 1 Hydrazine Hydrate Intermediate 3-(Trifluoromethyl)-1H-pyridazin-6-one Step 1->Intermediate Step 2 Regioselective Bromination Intermediate->Step 2 Brominating Agent Final Product 5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Step 2->Final Product

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-(Trifluoromethyl)-1H-pyridazin-6-one

Principle and Rationale

The formation of the pyridazinone ring is achieved through the cyclocondensation of a suitable 1,4-dicarbonyl precursor with hydrazine. For a scalable and efficient synthesis of the trifluoromethyl-substituted pyridazinone, 3-(trifluoromethyl)maleic anhydride is the ideal starting material. Its reaction with hydrazine hydrate provides a direct and high-yielding route to the desired 3-(trifluoromethyl)-1H-pyridazin-6-one. This method is analogous to the industrial synthesis of maleic hydrazide from maleic anhydride.[1]

Protocol 1: Synthesis of 3-(Trifluoromethyl)maleic Anhydride

A scalable synthesis of the key starting material, 3-(trifluoromethyl)maleic anhydride, can be achieved from the Diels-Alder reaction of furan with trifluoroacetic anhydride, followed by rearrangement and dehydration.

Experimental Protocol:

  • Diels-Alder Adduct Formation: In a clean, dry, high-pressure reactor, combine furan (1.0 eq) and trifluoroacetic anhydride (1.1 eq) in a suitable solvent such as dichloromethane.

  • Reaction: Seal the reactor and heat to 80-100 °C for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to obtain the crude Diels-Alder adduct.

  • Rearrangement and Dehydration: The crude adduct is then subjected to thermal or acid-catalyzed rearrangement and dehydration. This can be achieved by heating the crude product in a high-boiling solvent (e.g., xylene) with a catalytic amount of p-toluenesulfonic acid.

  • Purification: The resulting 3-(trifluoromethyl)maleic anhydride can be purified by distillation under reduced pressure or by recrystallization.

ParameterValue
Typical Yield 70-80%
Purity (by GC) >98%
Appearance Colorless to pale yellow solid
Protocol 2: Cyclocondensation with Hydrazine Hydrate

This protocol details the formation of the pyridazinone ring from 3-(trifluoromethyl)maleic anhydride.

Cyclocondensation Anhydride 3-(Trifluoromethyl)maleic Anhydride Reaction Cyclocondensation in Acetic Acid Anhydride->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 3-(Trifluoromethyl)-1H- pyridazin-6-one Reaction->Product Bromination Intermediate 3-(Trifluoromethyl)-1H- pyridazin-6-one Reaction Electrophilic Bromination in Acetonitrile Intermediate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Product 5-Bromo-3-(trifluoromethyl)-1H- pyridazin-6-one Reaction->Product

Caption: Regioselective bromination at the 5-position.

Experimental Protocol:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 eq) in acetonitrile.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.05-1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Isolation: To the residue, add water and stir for 30 minutes. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >99%
Appearance White to off-white crystalline solid

References

  • Feuer, H., White, E. H., & Wyman, J. E. (1958). The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society, 80(14), 3790–3792. [Link]

  • Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). A Lewis Acid-Mediated Inverse-Electron-Demand Diels–Alder Reaction of 3-Monosubstituted s-Tetrazines and Silyl Enol Ethers for the Regiocontrolled Synthesis of Functionalized Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]

  • Ishizaki, T., & Minakata, S. (2017). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Verhelst, T., Maes, J., Liu, Z., Sergeyev, S., & Maes, B. U. W. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation. The Journal of Organic Chemistry, 76(16), 6670–6677. [Link]

  • Ethyl 4,4,4-trifluoroacetoacetate. PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis Strategies Involving 5-Bromo-3-(Trifluoromethyl)-1H-Pyridazin-6-One

Introduction: The Versatility of the Pyridazinone Core in Drug Discovery The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridazinone Core in Drug Discovery

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including cardiovascular, analgesic, anti-inflammatory, and anticancer properties[1]. The introduction of a trifluoromethyl group at the 3-position and a bromine atom at the 5-position of the pyridazinone ring, as in 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, creates a highly valuable and versatile building block for the synthesis of novel drug candidates. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

This application note provides detailed protocols for one-pot sequential functionalization of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. These strategies are designed to streamline the synthesis of complex pyridazinone derivatives, offering significant advantages in terms of efficiency, atom economy, and reduced purification steps, which are critical in a drug discovery setting[2][3]. The protocols described herein are based on well-established palladium-catalyzed cross-coupling methodologies and are intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Core Concept: Sequential One-Pot Cross-Coupling

The central strategy revolves around the sequential, one-pot palladium-catalyzed functionalization of the C-Br bond of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This approach leverages the ability to perform multiple, distinct cross-coupling reactions in a single reaction vessel by careful selection of catalysts, ligands, and reaction conditions. This methodology avoids the need for isolation and purification of intermediates, thereby saving time and resources.

A generalized workflow for a two-step sequential cross-coupling is depicted below:

G cluster_0 One-Pot Reaction Vessel A 5-Bromo-3-(trifluoromethyl)- 1H-pyridazin-6-one B Step 1: First Cross-Coupling (e.g., Sonogashira) A->B + Alkyne, Pd/Cu catalyst, Base C Intermediate (e.g., 5-Alkynyl-3-(trifluoromethyl)- 1H-pyridazin-6-one) B->C D Step 2: Second Cross-Coupling (e.g., Suzuki) C->D + Boronic Acid, Pd catalyst, Base E Final Product D->E

Caption: Generalized one-pot sequential cross-coupling workflow.

Application Protocol 1: One-Pot Sequential Sonogashira/Suzuki-Miyaura Coupling

This protocol details a one-pot, two-step synthesis of 5-(alkynyl-aryl)-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives. The first step involves a Sonogashira coupling of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one with a terminal alkyne, followed by a Suzuki-Miyaura coupling with a (hetero)aryl boronic acid.

Rationale and Mechanistic Insights

The success of this one-pot sequence relies on the compatibility of the two catalytic cycles and the ability to initiate the second coupling reaction without isolating the intermediate from the first. The Sonogashira reaction is typically catalyzed by a combination of palladium and copper salts and proceeds under mild conditions[4]. Following the consumption of the starting bromo-pyridazinone, the reaction conditions are modified to facilitate the Suzuki-Miyaura coupling. This often involves the addition of the boronic acid, a suitable base, and potentially a different phosphine ligand to promote the second transformation. A single palladium catalyst can often mediate both transformations, enhancing the efficiency of the process[1][5].

G start Start 5-Bromo-3-(trifluoromethyl)- 1H-pyridazin-6-one step1 Sonogashira Coupling Add: Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Solvent: THF or Dioxane Temperature: rt to 50 °C start->step1 intermediate Intermediate Formation 5-Alkynyl-3-(trifluoromethyl)- 1H-pyridazin-6-one (Do Not Isolate) step1->intermediate step2 Suzuki-Miyaura Coupling Add: (Hetero)aryl Boronic Acid, Aqueous Base (e.g., K₂CO₃), Pd(PPh₃)₄ (optional, can use initial catalyst) Temperature: 80-100 °C intermediate->step2 product Final Product 5-((Hetero)aryl-ethynyl)-3-(trifluoromethyl)- 1H-pyridazin-6-one step2->product

Caption: Workflow for one-pot Sonogashira/Suzuki coupling.

Experimental Protocol

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one1415143-61-7243.001.01.0
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.131.11.1
(Hetero)aryl Boronic Acid (e.g., 4-Methoxyphenylboronic acid)5720-07-0151.961.21.2
Pd(PPh₃)₂Cl₂13965-03-2701.900.030.03
Copper(I) Iodide (CuI)7681-65-4190.450.050.05
Triethylamine (Et₃N)121-44-8101.192.02.0
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
Anhydrous THF or 1,4-Dioxane--10 mL-
Water--2 mL-

Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Solvent and Reagent Addition (Sonogashira): Add anhydrous THF or 1,4-dioxane (8 mL) and triethylamine (2.0 mmol). Stir the mixture for 5 minutes at room temperature. Add the terminal alkyne (1.1 mmol) dropwise.

  • First Coupling Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Reagent Addition (Suzuki-Miyaura): To the same flask, add the (hetero)aryl boronic acid (1.2 mmol) followed by a solution of potassium carbonate (3.0 mmol) in water (2 mL).

  • Second Coupling Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the alkynyl intermediate is consumed (typically 4-12 hours).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Insights
  • Incomplete First Reaction: If the Sonogashira coupling is sluggish, increasing the temperature or adding a small amount of an additional phosphine ligand can be beneficial.

  • Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by maintaining a strict inert atmosphere and using degassed solvents.

  • Low Yield in Second Step: Ensure the complete consumption of the starting material in the first step. The choice of base and solvent for the Suzuki coupling is crucial and may require optimization for different boronic acids.

Application Protocol 2: One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination

This protocol describes the synthesis of 5-aryl-N-substituted-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives through a one-pot sequence of Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination.

Rationale and Mechanistic Insights

This one-pot strategy first installs an aryl or heteroaryl group at the 5-position via a Suzuki-Miyaura coupling. Subsequently, an amine is introduced at the N1 position of the pyridazinone ring using a Buchwald-Hartwig amination. The key to a successful one-pot procedure is the selection of a palladium catalyst system that is effective for both C-C and C-N bond formation[2][5]. Often, the addition of a specific ligand for the amination step is required after the initial Suzuki coupling is complete.

G start Start 5-Bromo-3-(trifluoromethyl)- 1H-pyridazin-6-one step1 Suzuki-Miyaura Coupling Add: (Hetero)aryl Boronic Acid, Pd(OAc)₂, SPhos, Base (e.g., K₃PO₄) Solvent: Toluene or Dioxane Temperature: 80-100 °C start->step1 intermediate Intermediate Formation 5-Aryl-3-(trifluoromethyl)- 1H-pyridazin-6-one (Do Not Isolate) step1->intermediate step2 Buchwald-Hartwig Amination Add: Amine, Stronger Base (e.g., NaOtBu), Ligand (if necessary) Temperature: 90-110 °C intermediate->step2 product Final Product 1-Substituted-5-aryl-3-(trifluoromethyl)- 1H-pyridazin-6-one step2->product

Caption: Workflow for one-pot Suzuki/Buchwald-Hartwig amination.

Experimental Protocol

Materials:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-3-(trifluoromethyl)-1H-pyridazin-6-one1415143-61-7243.001.01.0
(Hetero)aryl Boronic Acid (e.g., Pyridine-3-boronic acid)1692-25-7122.931.21.2
Amine (e.g., Morpholine)110-91-887.121.31.3
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
SPhos657408-07-6410.510.040.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
Sodium tert-butoxide (NaOtBu)865-48-596.101.51.5
Anhydrous Toluene or 1,4-Dioxane--10 mL-

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 mmol), the (hetero)aryl boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition and First Coupling: Add anhydrous toluene or 1,4-dioxane (10 mL). Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 3-6 hours).

  • Reagent Addition for Amination: Cool the reaction mixture to room temperature. Carefully open the tube under a positive pressure of argon and add the amine (1.3 mmol) and sodium tert-butoxide (1.5 mmol).

  • Second Coupling Reaction: Reseal the tube and heat to 90-110 °C. Continue to monitor the reaction until the intermediate is consumed (typically 6-16 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting and Key Insights
  • Catalyst Deactivation: The choice of ligand is critical. Buchwald-type biaryl phosphine ligands like SPhos or XPhos are often robust enough for both transformations.

  • Base Selection: A milder base like K₃PO₄ or K₂CO₃ is suitable for the Suzuki coupling, while the Buchwald-Hartwig amination typically requires a stronger, non-nucleophilic base like NaOtBu or LHMDS. The sequential addition of bases is key.

  • Competing Reactions: Ensure the first coupling goes to completion before adding the amine to avoid direct amination of the starting material.

Conclusion

The one-pot sequential cross-coupling strategies outlined in this application note offer an efficient and elegant approach to the synthesis of complex, polysubstituted 3-(trifluoromethyl)-1H-pyridazin-6-one derivatives. By leveraging the versatility of palladium catalysis, researchers can rapidly assemble libraries of novel compounds from the readily available 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one building block. These protocols are intended to be a starting point, and optimization of reaction parameters may be necessary for specific substrates. The adoption of such streamlined synthetic routes can significantly accelerate the drug discovery and development process.

References

  • Müller, T. J. J. (2015). Sequentially palladium-catalyzed processes in one-pot syntheses of heterocycles. Applied Sciences, 5(4), 1803-1836. [Link]

  • Geary, L. M., & Hultin, P. G. (2012). 2-Substituted Benzo[b]furans via One-Pot Sequential Suzuki Cross-Coupling/Direct Arylation. Organic Letters, 14(6), 1716-1719. [Link]

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 10(45), 9076-9083. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Fagnou, K., & Lautens, M. (2003). Halide effects in transition-metal-catalyzed cross-couplings: a perspective. Angewandte Chemie International Edition, 42(36), 4314-4316. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Lessing, T., & Müller, T. J. J. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5265. [Link]

  • Baudoin, O., et al. (2003). A One-Pot Process for the Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Borylation of Aryl Halides. The Journal of Organic Chemistry, 68(11), 4373-4382. [Link]

  • Organ, M. G., et al. (2019). Murahashi Cross-Coupling at -78 °C: A One-Pot Procedure for Sequential C-C/C-C, C-C/C-N, and C-C/C-S Cross-Coupling of Bromo-Chloro-Arenes. Chemistry – A European Journal, 25(39), 9180-9184. [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • Kumar, A., et al. (2013). Uncatalyzed one-pot synthesis of highly substituted pyridazines and pyrazoline-spirooxindoles via domino SN/condensation/aza-ene addition cyclization reaction sequence. ACS Combinatorial Science, 15(6), 278-286. [Link]

  • Unciti-Broceta, A., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5576-5582. [Link]

  • Lee, J., et al. (2004). Cooperative multi-catalyst systems for one-pot organic transformations. Chemical Communications, (13), 1509-1519. [Link]

  • Yamashita, T., et al. (2012). Three-Component, One-Pot Tandem Sonogashira/Suzuki-Miyaura Coupling Reactions for the Synthesis of a Library of Ceramide-Transport Protein Inhibitors Designed In Silico. Chemistry – An Asian Journal, 7(8), 1898-1905. [Link]

  • Asif, M. (2014). A review on diverse heterocyclic compounds as the privileged scaffolds in antidiabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 528-553. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Welcome to the technical support center for the synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthetic procedure. Here, we address common challenges and provide in-depth, experience-driven solutions to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is consistently low. What are the most likely causes?

Answer:

Low yields in this multi-step synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The synthesis is highly sensitive to the quality of the initial reagents. Ensure that your starting materials, particularly the precursor for the pyridazinone ring, are of high purity. Impurities can interfere with the cyclization and subsequent bromination steps.

  • Suboptimal Cyclization Conditions: The formation of the pyridazinone ring is a crucial step. Inadequate heating, incorrect solvent, or improper pH can lead to incomplete reaction or the formation of side products.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the complete consumption of the starting material.

  • Inefficient Bromination: The bromination of the pyridazinone ring requires careful control of reaction conditions. Over-bromination or incomplete bromination are common issues. The choice of brominating agent and the reaction temperature are critical parameters to optimize.

  • Product Loss During Work-up and Purification: The product may have some solubility in the aqueous phase during work-up. Ensure thorough extraction with an appropriate organic solvent. For purification, recrystallization is often preferred. Selecting the right solvent system is key to maximizing recovery.

Question 2: I am observing multiple spots on my TLC after the bromination step. What are these impurities and how can I avoid them?

Answer:

The presence of multiple spots on TLC post-bromination typically indicates a mixture of the desired product, unreacted starting material, and potentially di-brominated species.

  • Unreacted 3-(trifluoromethyl)-1H-pyridazin-6-one: This is a common issue if the brominating agent is not added in a sufficient molar excess or if the reaction time is too short. A slight excess of the brominating agent is often necessary to drive the reaction to completion.

  • Di-brominated Byproducts: The pyridazinone ring has multiple sites susceptible to electrophilic attack. While the 5-position is generally favored, harsh reaction conditions (e.g., high temperature, excess brominating agent) can lead to the formation of di-brominated products. To mitigate this, consider a slow, portion-wise addition of the brominating agent at a controlled temperature.

  • Regioisomers: Depending on the specific reaction conditions, you might see the formation of other monobrominated isomers. Careful control of temperature and the choice of solvent can enhance the regioselectivity of the reaction.

Question 3: What is the best method for introducing the trifluoromethyl group?

Answer:

The introduction of a trifluoromethyl group can be challenging.[3] The most effective strategy often depends on the specific precursor available.

  • Starting with a Trifluoromethylated Precursor: The most straightforward approach is to begin with a starting material that already contains the trifluoromethyl group. For instance, using a trifluoromethylated β-ketoester in the initial cyclization with hydrazine is a common and effective method.[4]

  • Direct Trifluoromethylation: Direct trifluoromethylation of the pyridazinone ring is also a possibility, though it can be more complex to control.[5][6] Reagents like Togni's reagent or Umemoto's reagent can be employed for electrophilic trifluoromethylation.[3] Alternatively, radical trifluoromethylation methods exist. These reactions often require careful optimization of catalysts and reaction conditions to achieve good yields and selectivity.

Question 4: I'm having trouble with the purification of the final product. What are your recommendations?

Answer:

Purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one can be achieved through several methods.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A good solvent system for recrystallization is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to explore include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from impurities.

  • Washing: Before final purification, washing the crude product with a solvent in which the impurities are soluble but the product is not can significantly improve the final purity. For example, a wash with cold diethyl ether can sometimes remove less polar impurities.

Optimized Experimental Protocol

This protocol outlines a reliable method for the synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, focusing on maximizing yield and purity.

Step 1: Synthesis of 3-(trifluoromethyl)-1H-pyridazin-6-one

This step involves the cyclization of a suitable precursor with hydrazine.

  • To a solution of a trifluoromethylated β-ketoester (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(trifluoromethyl)-1H-pyridazin-6-one.

Step 2: Bromination of 3-(trifluoromethyl)-1H-pyridazin-6-one

This step introduces the bromine atom at the 5-position of the pyridazinone ring.

  • Dissolve 3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Quantitative Data Summary
StepReactantProductTypical YieldPurity (by HPLC)
1Trifluoromethylated β-ketoester3-(trifluoromethyl)-1H-pyridazin-6-one85-95%>98%
23-(trifluoromethyl)-1H-pyridazin-6-one5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one70-85%>99%
Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination start Trifluoromethylated β-ketoester + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux Cyclization precipitate1 Precipitation & Filtration reflux->precipitate1 Isolation product1 3-(trifluoromethyl)-1H-pyridazin-6-one precipitate1->product1 product1_input 3-(trifluoromethyl)-1H-pyridazin-6-one bromination Bromine in Glacial Acetic Acid product1_input->bromination Bromination workup Work-up & Neutralization bromination->workup Quenching purification Recrystallization workup->purification Purification final_product 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one purification->final_product

Caption: A streamlined workflow for the two-step synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Troubleshooting Logic Diagram

Troubleshooting cluster_yield Low Yield Issues cluster_purity Impurity Issues (TLC) cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities start Low Yield or Impurities Detected check_reagents Check Reagent Purity start->check_reagents optimize_cyclo Optimize Cyclization (Temp, Time, Solvent) start->optimize_cyclo optimize_bromo Optimize Bromination (Equivalents, Temp) start->optimize_bromo workup_loss Review Work-up & Purification Technique start->workup_loss unreacted_sm Unreacted Starting Material start->unreacted_sm dibrominated Di-brominated Byproduct start->dibrominated isomers Regioisomers start->isomers sol_reagents Use High Purity Reagents check_reagents->sol_reagents sol_cyclo Monitor by TLC, Adjust Conditions optimize_cyclo->sol_cyclo sol_bromo Titrate Brominating Agent optimize_bromo->sol_bromo sol_workup Optimize Extraction & Recrystallization Solvent workup_loss->sol_workup sol_sm Increase Reaction Time or Slight Excess of Bromine unreacted_sm->sol_sm sol_dibromo Slow Addition of Bromine, Lower Temperature dibrominated->sol_dibromo sol_isomers Control Temperature, Screen Solvents isomers->sol_isomers

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). PMC. Retrieved from [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved from [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Hovakimyan, S. A., Babakhanyan, A. V., Voskanyan, V. S., Karapetian, V. E., Panosyan, G. A., & Kocharian, S. T. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40(8), 1047-1051.
  • Mono- and Difluoromethylation of 3(2H)-Pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022).
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. (2023, November 15). Beilstein Journals. Retrieved from [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv. Retrieved from [Link]

  • 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 3-bromo-6-[3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyridazine. (n.d.). PubChemLite. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved from [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved from [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (n.d.). Google Patents.
  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. (2021, December 23). MDPI. Retrieved from [Link]

  • 3-bromo-4-(trifluoromethyl)pyridazine. (n.d.). ECHA CHEM. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved from [Link]

  • Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters. (n.d.). Google Patents.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025, July 2). PMC. Retrieved from [Link]

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 6-(3-Trifluoromethyl-phenylmethanesulfonyl)-2H-pyridazin-3-one (Compound). (n.d.). CFDE Data Portal. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Welcome to the technical support center for the purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our aim is to provide not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Purification Strategy Overview

The purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, a heterocyclic compound often synthesized for medicinal chemistry applications, typically involves the removal of unreacted starting materials, reaction byproducts, and other impurities. The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the physical state of the crude product.

Below is a general workflow for the purification of crude 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Purification Workflow crude Crude Product (5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one) initial_assessment Initial Purity Assessment (e.g., TLC, LC-MS) crude->initial_assessment decision Select Purification Method initial_assessment->decision recrystallization Recrystallization decision->recrystallization Solid with few impurities column_chromatography Column Chromatography decision->column_chromatography Oily or complex mixture purity_check_recryst Purity Analysis (TLC, LC-MS, NMR) recrystallization->purity_check_recryst purity_check_column Purity Analysis (TLC, LC-MS, NMR) column_chromatography->purity_check_column pure_product Pure Product purity_check_recryst->pure_product Purity > 98% further_purification Further Purification Needed purity_check_recryst->further_purification Purity < 98% purity_check_column->pure_product Purity > 98% purity_check_column->further_purification Purity < 98% further_purification->recrystallization If initially chromatographed and product is solid further_purification->column_chromatography If initially recrystallized

Caption: General purification workflow for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Re-evaluate solvent choice: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1] - Use a co-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid. Heat to redissolve and then cool slowly.[2] - Minimize the amount of hot solvent used: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent. The presence of significant impurities is depressing the melting point.- Choose a lower-boiling point solvent: Ensure the solvent's boiling point is below the compound's melting point.[1] - Pre-purify by column chromatography: If the crude product is highly impure, a preliminary purification by column chromatography can remove impurities that interfere with crystallization.[3]
Poor Separation in Column Chromatography The chosen eluent system has a polarity that is too high or too low. The compound and impurities have very similar polarities.- Optimize the eluent system using TLC: Test various solvent mixtures to find an eluent that gives a good separation of the desired compound from impurities on a TLC plate. The target Rf value for the product is typically around 0.3. - Use a gradient elution: Start with a less polar eluent and gradually increase the polarity to improve separation. - Consider a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica (C18).
Compound Streaking on TLC/Column The compound is too polar for the eluent system. The sample is overloaded on the TLC plate or column. The compound is acidic or basic and is interacting strongly with the silica gel.- Increase the polarity of the eluent: Add a more polar solvent to the mobile phase. - Load a smaller amount of sample: Overloading can lead to poor separation and band broadening. - Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine may be beneficial.
Product Degradation on Silica Gel Column The compound is sensitive to the acidic nature of silica gel. The trifluoromethyl group can enhance the lability of certain compounds.[4]- Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column.[2] - Neutralize the silica gel: Pre-treat the silica gel with a suitable base (e.g., triethylamine) before packing the column. - Use a less acidic stationary phase: Alumina can be a suitable alternative to silica gel for acid-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one?

A1: Based on common synthetic routes for pyridazinones, potential impurities include:

  • Unreacted starting materials: Such as the corresponding α,β-unsaturated acid or ester and hydrazine.[5]

  • Isomeric byproducts: Depending on the precursors, regioisomers may form.

  • Over-brominated or under-brominated species: If bromination is a step in the synthesis.

  • Hydrolysis products: If the reaction is not performed under anhydrous conditions.

  • Residual solvents and reagents: From the reaction and workup steps.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1] A general rule of thumb is "like dissolves like." Given the polar nature of the pyridazinone ring and the presence of a trifluoromethyl group, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone, are good starting points to test.[2] It is often beneficial to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve the ideal solubility profile.

Q3: What is a good starting eluent system for column chromatography?

A3: For a compound like 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, a good starting point for normal-phase column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting point could be a 10-20% ethyl acetate in hexanes mixture. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[4]

Q4: My purified product has a broad melting point range. What does this indicate?

A4: A broad melting point range is a common indicator of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. Further purification by recrystallization or column chromatography may be necessary.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of your final product should be confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is essential for confirming the chemical structure of your compound and identifying any impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of your compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of solid 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one by recrystallization.

Materials:

  • Crude 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a binary mixture)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one using flash column chromatography.

Materials:

  • Crude 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., ethyl acetate/hexanes)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the separation by spotting each fraction on a TLC plate and visualizing under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR and LC-MS.

References

[3] MDPI. (2021). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [2] University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [1] Recrystallization. (n.d.). [5] Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). [6] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals. [7] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). International Journal of Molecular Sciences. [8] Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Medicinal Chemistry. Nonclassical Recrystallization. (n.d.). [9] ChemScene. 5-Bromo-4-fluoro-1H-pyridazin-6-one. [10] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). [11] Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019). Molecules. [4] BenchChem. (2025). Technical Support Center: Purification of 1,1,1-Trifluoro-5-bromo-2-pentanone. [12] Sigma-Aldrich. 5-bromo-3-(trifluoromethyl)-1H-pyrazole | 19968-16-2. [13] Mono- and Difluoromethylation of 3(2 H)-Pyridazinones. (2024). Organic Letters. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. (2021). Organic & Biomolecular Chemistry. [14] Mono- and Difluoromethylation of 3(2H)-Pyridazinones | Request PDF. (n.d.). ResearchGate. [15] Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities | Request PDF. (n.d.). ResearchGate. [16] Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [17] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules. [18] Purification by Recrystallization. (n.d.). CUNY. [19] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules. [20] Novel pharmaceutical compositions through co-crystallization of racetams and Li+ salts. (n.d.). SciSpace. [21] Supporting Information for. (n.d.). The Royal Society of Chemistry. 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1. (n.d.). [22] Chromatography. (n.d.). SepaChrom. [23] BLD Pharm. 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one. [24] Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one in Coupling Reactions

Welcome to the technical support center for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in coupling reactions and may encounter challenges related to its solubility. This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve successful reaction outcomes.

Introduction: Understanding the Challenge

5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is a key intermediate in the synthesis of a variety of biologically active compounds. However, its rigid heterocyclic core, the presence of a bromine atom, and a trifluoromethyl group contribute to its crystalline nature and often lead to poor solubility in common organic solvents. This can manifest as incomplete reactions, low yields, and difficulty in purification. This guide will walk you through systematic approaches to diagnose and solve these solubility-related issues.

Troubleshooting Guide: Direct Solutions for Common Problems

This section addresses specific issues you might be facing during your experiments in a question-and-answer format.

Q1: My 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is not dissolving in my initial reaction solvent. What are my immediate options?

Answer:

This is a very common starting problem. When your reactant doesn't dissolve, the reaction kinetics will be extremely slow as the reaction can only occur at the surface of the solid. Here is a step-by-step approach to address this:

  • Solvent Screening: The first and most critical step is to perform a systematic solvent screening. While no specific quantitative solubility data for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is readily available, data from structurally related pyridazinone derivatives can provide a valuable starting point. For instance, studies on 6-phenyl-pyridazin-3(2H)-one (PPD) have shown high solubility in polar aprotic solvents.[1][2][3][4][5]

    • Recommended Starting Solvents:

      • High Priority: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dioxane.

      • Medium Priority: Tetrahydrofuran (THF), Toluene, Acetonitrile (ACN).

      • Lower Priority (often used as co-solvents): Alcohols (e.g., isopropanol, n-butanol), Water.

  • Employing Co-solvents: A mixture of solvents can be highly effective.[6] Many coupling reactions, such as the Suzuki-Miyaura coupling, benefit from a combination of an organic solvent and water.[7][8] The aqueous phase can help dissolve inorganic bases, while the organic phase dissolves the substrate.

    • Practical Tip: Start with a 4:1 or 5:1 mixture of your primary organic solvent (e.g., Dioxane, Toluene, or DMF) and water.[7]

  • The Power of Heat: Increasing the reaction temperature will generally increase the solubility of your compound. Ensure your chosen solvent has a boiling point that is compatible with the desired reaction temperature.

    • Caution: Be mindful of the thermal stability of your reactants and catalyst. Run a small-scale test to ensure no degradation occurs at elevated temperatures.

  • Consider a Different Reaction Type: For extremely insoluble aryl halides, mechanochemical (ball-milling) approaches have been shown to be effective for cross-coupling reactions, as they can proceed in the absence of a solvent or with minimal solvent.[9][10]

Experimental Protocol: Small-Scale Parallel Solvent Screening

This protocol allows for the efficient testing of multiple solvents to find the optimal one for your reaction.

Materials:

  • 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

  • A selection of potential solvents (e.g., DMF, DMSO, Dioxane, Toluene, THF/H₂O (4:1))

  • Small reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation: In separate, labeled vials, add a small, equivalent amount of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent or co-solvent mixture.

  • Observation at Room Temperature: Stir the vials at room temperature and observe the degree of dissolution in each.

  • Heating: Gradually heat the vials (e.g., to 80-100 °C) and continue to observe solubility.[8]

  • Selection: Choose the solvent or co-solvent system that provides the best solubility at a reasonable temperature for your planned coupling reaction.

Q2: My reaction is heterogeneous with the base and/or boronic acid also being poorly soluble. How can I improve this?

Answer:

A heterogeneous reaction mixture with multiple insoluble components can suffer from poor mass transfer, leading to slow and incomplete conversion.[7] Here’s how to troubleshoot this:

  • Vigorous Stirring: Ensure your reaction is being stirred vigorously to maximize the interaction between the different phases.[7]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can significantly accelerate biphasic reactions. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), help to shuttle reactants between the aqueous and organic phases.[7]

  • Choice of Base: The solubility and physical form of your base are crucial.

    • Finely powdered and dry bases have a higher surface area and lead to more reproducible results.[7]

    • Consider using a more soluble inorganic base or an organic base. For example, in Buchwald-Hartwig aminations, organic bases like DBU can be used, sometimes in combination with inorganic bases.[11]

  • Solubilizing the Boronic Acid/Ester: In Suzuki couplings, if the boronic acid or its derivative is insoluble, consider using a MIDA boronate ester. These are stable compounds that slowly release the boronic acid under basic aqueous conditions, which can help maintain a sufficient concentration in the reaction medium.[12]

Q3: My palladium catalyst is precipitating out of solution as "palladium black." What does this mean and how can I prevent it?

Answer:

The formation of palladium black indicates that your active palladium catalyst is decomposing and crashing out of the solution, which will halt your reaction.[8] This can be caused by several factors:

  • Ligand Selection: The ligand's job is to stabilize and solubilize the palladium center. If your catalyst is precipitating, consider a more robust ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands are designed to create stable and highly active catalysts.[8][13]

  • Solvent Choice: The solvent not only dissolves your reactants but also needs to stabilize the active catalytic species. Aromatic solvents like toluene or polar aprotic solvents like dioxane are often good choices. Chlorinated solvents and, in some cases, acetonitrile should be avoided as they can inhibit the reaction by binding to the palladium.[11][14]

  • Thorough Degassing: Oxygen can lead to the oxidation and precipitation of the palladium catalyst. Ensure your solvents are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[8]

Frequently Asked Questions (FAQs)

What are the best general-purpose solvents for coupling reactions involving 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one?

Based on data for similar pyridazinone structures, the most promising solvents are polar aprotic solvents. A good starting point for optimization would be:

  • For Suzuki Couplings: Dioxane/water, Toluene/water, or DMF.[7][15]

  • For Buchwald-Hartwig Aminations: Toluene, Dioxane, or THF.[13]

How does the trifluoromethyl group affect the solubility and reactivity of the molecule?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic.[16] This has two main effects:

  • Solubility: The -CF3 group increases the lipophilicity of the molecule, which can decrease its solubility in more polar solvents. However, its presence on the pyridazinone ring also influences the crystal packing, which is a major determinant of solubility.

  • Reactivity: The electron-withdrawing nature of the -CF3 group makes the pyridazinone ring more electron-deficient. This can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst in cross-coupling reactions, potentially increasing its reactivity.

Can I use a "one-pot" borylation and coupling strategy if my compound is poorly soluble?

While one-pot Miyaura borylation-Suzuki coupling reactions are possible, they can be challenging with poorly soluble substrates.[17] It is often more reliable to first synthesize and isolate the boronic ester of your coupling partner and then perform the Suzuki coupling in a separate step. This allows you to purify the intermediate and better control the stoichiometry and conditions of the final coupling reaction.

Visualizing the Troubleshooting Workflow

A logical approach is key to solving solubility issues. The following diagram outlines a decision-making workflow for troubleshooting poor solubility in coupling reactions.

Solubility Troubleshooting Workflow Start Start: Poor Substrate Solubility Observed SolventScreen Q: Is the substrate soluble in a common solvent (Toluene, Dioxane, DMF)? Start->SolventScreen YesSoluble A: Yes SolventScreen->YesSoluble Yes NoInsoluble A: No SolventScreen->NoInsoluble No Proceed Proceed with Reaction Setup YesSoluble->Proceed CoSolvent Try Co-Solvent System (e.g., Dioxane/H2O, Toluene/H2O) NoInsoluble->CoSolvent CheckSolubility2 Q: Is solubility improved? CoSolvent->CheckSolubility2 YesImproved A: Yes CheckSolubility2->YesImproved Yes NoStillInsoluble A: No CheckSolubility2->NoStillInsoluble No YesImproved->Proceed IncreaseTemp Increase Reaction Temperature (monitor for degradation) NoStillInsoluble->IncreaseTemp CheckSolubility3 Q: Is solubility now adequate? IncreaseTemp->CheckSolubility3 YesAdequate A: Yes CheckSolubility3->YesAdequate Yes NoFinal A: No CheckSolubility3->NoFinal No YesAdequate->Proceed AdvancedMethods Consider Advanced Methods: - Phase-Transfer Catalysis - Mechanochemistry (Ball Milling) - More Exotic Solvents (e.g., NMP, DMSO) NoFinal->AdvancedMethods

Sources

Optimization

Technical Support Guide: Minimizing Byproduct Formation During Pyridazinone Alkylation

Core Directive: The Ambident Nucleophile Challenge Pyridazin-3(2H)-ones are classic ambident nucleophiles . Upon deprotonation, the negative charge is delocalized between the nitrogen at position 2 ( ) and the oxygen att...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Ambident Nucleophile Challenge

Pyridazin-3(2H)-ones are classic ambident nucleophiles . Upon deprotonation, the negative charge is delocalized between the nitrogen at position 2 (


) and the oxygen attached to carbon 3 (

).

The central challenge in alkylation is Regioselectivity .[1]

  • Target:

    
    -alkylation (Lactam form) – Generally required for biological activity (e.g., PDE inhibitors, COX-2 inhibitors).
    
  • Byproduct:

    
    -alkylation (Lactim ether form) – A common competitive side reaction that reduces yield and complicates purification.
    

This guide provides a mechanistic framework and troubleshooting protocols to maximize


-selectivity and minimize byproducts like 

-alkyl isomers, dialkylated impurities, and elimination products.

Mechanistic Logic & Control Factors[2]

To control the reaction, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters of your system.

The Tautomeric Equilibrium

The pyridazinone anion exists in resonance.[1] The Nitrogen atom is the soft nucleophilic center, while the Oxygen atom is the hard nucleophilic center.[1]

  • To favor N-alkylation (Soft-Soft interaction): Use soft electrophiles and conditions that permit thermodynamic equilibration.

  • To favor O-alkylation (Hard-Hard interaction): Use hard electrophiles (e.g., sulfonates) or conditions that trap the kinetic enolate (e.g., silver salts).

Critical Control Parameters (CCP)
ParameterRecommendation for N-AlkylationMechanistic Rationale
Base

or

The Cesium Effect: Large cations (

) form loose ion pairs with the anion, increasing the nucleophilicity of the softer

atom. Hard cations (

,

) coordinate tightly to

, potentially blocking it but often complicating the transition state.
Solvent DMF, DMSO, or AcetonePolar aprotic solvents dissociate the ion pair, leaving the anion free.[1] Since

is more nucleophilic (better orbital overlap) towards alkyl halides, these solvents favor

-attack.
Electrophile Alkyl Halides (I > Br > Cl)Alkyl halides are softer electrophiles compared to alkyl sulfonates (OTs, OMs), which are harder and can increase

-alkylation rates.
Temperature 60°C – 100°CHigher temperatures often favor the thermodynamic product (

-alkyl lactam) over the kinetic product (

-alkyl lactim ether).

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the decision nodes that determine product distribution.

PyridazinoneAlkylation Start Pyridazin-3(2H)-one Base Deprotonation (Base: Cs2CO3/K2CO3) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PathN Soft-Soft Interaction (Thermodynamic Control) Anion->PathN Polar Aprotic Solvent Soft Electrophile (R-X) PathO Hard-Hard Interaction (Kinetic Control) Anion->PathO Silver Salts / Hard Electrophiles Steric Hindrance ProdN N-Alkyl Pyridazinone (Target: Lactam) PathN->ProdN ProdO O-Alkyl Pyridazine (Byproduct: Lactim Ether) PathO->ProdO ProdO->ProdN High Temp / Acid Cat. (O -> N Rearrangement)

Caption: Divergent alkylation pathways. N-alkylation is favored by thermodynamic control and soft electrophiles.

Optimized Experimental Protocols

Protocol A: The "Cesium Effect" Standard (High Selectivity)

Best for valuable intermediates where regioselectivity is paramount.

  • Setup: In a dry round-bottom flask under inert atmosphere (

    
     or Ar), dissolve Pyridazinone (1.0 eq)  in anhydrous DMF  (0.1 M concentration).
    
  • Activation: Add

    
     (1.5 - 2.0 eq) . Stir at Room Temperature (RT) for 30 minutes.
    
    • Why: Allows formation of the cesium salt and complete deprotonation before electrophile introduction.[1]

  • Alkylation: Add the Alkyl Halide (1.1 - 1.2 eq) dropwise.[1]

  • Reaction: Heat to 60-80°C and monitor by TLC/LC-MS.

    • Checkpoint: If reaction is sluggish, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to activate the electrophile (Finkelstein reaction in situ).[1]

  • Workup: Dilute with water (precipitates the product if solid) or extract with EtOAc.[1] Wash organic layer extensively with water/brine to remove DMF.[1]

Protocol B: Phase Transfer Catalysis (Green/Scale-up Friendly)

Best for simple alkyl chains and avoiding high-boiling solvents.

  • Setup: Dissolve Pyridazinone (1.0 eq) in Toluene or 2-MeTHF .[1]

  • Base: Add

    
     (solid, 3.0 eq)  and TBAB (10 mol%) .
    
  • Alkylation: Add Alkyl Halide (1.2 eq) .

  • Reaction: Reflux (

    
    ) with vigorous stirring.
    
    • Note: Vigorous stirring is critical to maximize surface area between solid base and organic phase.[1]

Troubleshooting & FAQs

Q1: I am consistently seeing 10-20% O-alkylated byproduct. How do I eliminate it?

Diagnosis: You may be using a "hard" electrophile or conditions that stabilize the oxygen anion.[1] Corrective Actions:

  • Switch Electrophile: If using an alkyl tosylate or mesylate, switch to the corresponding alkyl iodide .[1] Iodides are softer and prefer the nitrogen center.[1]

  • Change Solvent: If using THF (medium polarity), switch to DMF or NMP .[1] Higher dielectric constants support the separated ion pair, favoring N-alkylation.

  • Thermodynamic Push: Increase reaction temperature.

    
    -alkyl products are often kinetically formed. Heating can sometimes reverse 
    
    
    
    -alkylation or simply favor the more stable
    
    
    -isomer.
Q2: How do I quickly distinguish between N-alkyl and O-alkyl products without a crystal structure?

Analytical Validation:

  • IR Spectroscopy:

    • N-Alkyl (Lactam): Look for a strong, sharp Carbonyl (

      
      ) stretch at 1650–1680 cm⁻¹ .
      
    • O-Alkyl (Lactim ether): The carbonyl band disappears. You will see aromatic

      
       and 
      
      
      
      bands (
      
      
      ).[1]
  • 1H NMR:

    • N-Alkyl: The

      
       protons typically appear at 3.5 – 4.2 ppm .
      
    • O-Alkyl: The

      
       protons are more deshielded (due to oxygen's electronegativity) and typically appear downfield at 4.3 – 4.8 ppm .
      
  • 13C NMR:

    • N-Alkyl: Distinct Carbonyl signal at ~158-162 ppm .

    • O-Alkyl: No carbonyl signal; the C3 carbon shifts upfield into the aromatic range.

Q3: My yield is low due to "Over-Alkylation." What is happening?

Diagnosis: This occurs if your pyridazinone has other nucleophilic functional groups (e.g., an exocyclic amine, -NH2, or -OH group on the ring). Corrective Actions:

  • Stoichiometry: Ensure you are not using a large excess of alkyl halide.[1] Stick to 1.05 eq .

  • Protection: You must protect exocyclic amines (e.g., with Boc or Cbz) before alkylating the ring nitrogen.[1] The ring nitrogen (

    
     ~10-11) is less acidic than a primary amine, but the anion is highly nucleophilic.
    
  • Steric Control: If the byproduct is dialkylation at a carbon position (rare but possible with strong bases like LDA), switch to the weaker carbonate bases (

    
    ) described in Protocol A.[1]
    
Q4: The reaction is stuck at 50% conversion. Should I add more base?

Diagnosis: Water contamination is the most common culprit.[1]


 is hygroscopic.[1] If it gets wet, it loses effectiveness and introduces hydroxide, which can hydrolyze your electrophile.[1]
Corrective Actions: 
  • Dry Your Base: Flame-dry your

    
     or purchase anhydrous grade and store in a desiccator.[1]
    
  • Scavenge Water: Add activated 3Å Molecular Sieves to the reaction mixture.

  • Don't just add base: Adding more base won't fix wet solvent.[1] Add a fresh portion of electrophile (0.2 eq) if hydrolysis consumed the reagent.[1]

References

  • Regioselectivity in Pyridazinone Alkylation

    • Sotelo, E., et al.[1][2] "Efficient N-Arylation of Pyridazin-3(2H)-ones." Synthetic Communications, 2002.[1]

    • Mechanism:[1][3][4][5][6][7][8][9] The dominance of N-alkylation over O-alkylation in polar aprotic solvents is supported by the HSAB principle and solvent dielectric effects.

  • Microwave-Assisted Synthesis & Green Methods

    • Boukhari, N., et al.[1] "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation." Chem. Proc., 2020.[1]

    • Relevance: Demonstrates high regioselectivity (>95% N-alkyl)
  • Cesium Effect & Base Selection

    • Sato, T., et al.[1] "CsF in Organic Synthesis. Tuning of N- or O-Alkylation." Synlett, 1995.[1][10]

    • Relevance: Establishes the utility of Cesium salts in directing alkylation toward the softer nitrogen nucleophile in analogous amide/lactam systems.[1]

  • Analytical Characterization (NMR/IR)

    • Klinge, D. E., et al.[1] "Reactions of pyridazines... with nitrogen-containing nucleophiles."[2][6][11] Wageningen University Research, 1977.[1]

    • Relevance: Provides foundational NMR shift data distinguishing N-alkyl vs O-alkyl isomers.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Welcome to the Technical Support Center for the purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

Introduction to the Molecule and Purification Challenges

5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core, a bromine substituent, and a trifluoromethyl group. This combination of functional groups presents a unique challenge for purification. The pyridazinone moiety imparts polarity and the capacity for hydrogen bonding, while the trifluoromethyl group is highly electronegative and can influence the molecule's crystal packing and solubility in nuanced ways.[1][2][3] The bromine atom further adds to the molecular weight and can participate in halogen bonding.

The key to successful recrystallization lies in selecting a solvent or solvent system that effectively solubilizes the compound at an elevated temperature but allows for the formation of well-defined, pure crystals upon cooling, leaving impurities behind in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale recrystallization?

A1: Always start with a small-scale solvent screening. Use a few milligrams of your crude product and test its solubility in a range of solvents (0.5-1 mL) at room temperature and upon heating. This preliminary test will save you significant time and material.

Q2: How does the trifluoromethyl group affect solvent selection?

A2: The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which can reduce the basicity of the nearby nitrogen atoms in the pyridazinone ring and influence the overall polarity of the molecule.[2][3] While it increases lipophilicity, its high electronegativity can also lead to specific interactions with certain solvents. This means that both polar and non-polar solvents should be considered in your initial screen.

Q3: What is "oiling out," and why does it happen?

A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, leading to a supersaturated state where the compound comes out of solution above its melting point.

Q4: Can I use a mixture of solvents?

A4: Absolutely. A mixed-solvent system is often ideal when no single solvent provides the desired solubility profile. The goal is to use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. The addition of the "poor" solvent to a hot solution of the compound in the "good" solvent can induce crystallization upon cooling.

Solvent Selection Guide

The principle of "like dissolves like" is a good starting point for solvent selection. Based on the structure of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, we can predict it to have moderate polarity. A related compound, 5-bromo-4-fluoro-1H-pyridazin-6-one, has a calculated LogP of 0.6715, suggesting some lipophilic character.[4]

Solvent Selection Decision Workflow

The following flowchart provides a systematic approach to selecting an appropriate solvent system.

Solvent_Selection start Start: Crude 5-bromo-3-(trifluoromethyl) -1H-pyridazin-6-one test_solubility Test Solubility in Small Scale (e.g., Ethanol, Ethyl Acetate, Toluene, Heptane) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Too Soluble: Consider as 'Good' Solvent for Mixed System dissolves_cold->too_soluble Yes no_crystals Crystals Form on Cooling? dissolves_hot->no_crystals Yes insoluble Insoluble: Consider as 'Poor' Solvent for Mixed System dissolves_hot->insoluble No good_solvent Good Single Solvent (e.g., Ethanol) no_crystals->good_solvent Yes no_crystals->too_soluble No, or poor yield end Pure Crystals Obtained good_solvent->end mixed_solvent Perform Mixed-Solvent Recrystallization too_soluble->mixed_solvent insoluble->mixed_solvent mixed_solvent->end

Sources

Optimization

Optimizing catalyst loading for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one cross-couplings

Topic: Optimizing Catalyst Loading for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Cross-Couplings This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Cross-Couplings

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This substrate presents unique challenges due to its electron-deficient nature and the presence of coordinating nitrogen atoms, making catalyst optimization a critical step for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst loading a particularly critical parameter for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one?

A1: This substrate has two key features that make catalyst loading optimization essential. First, the pyridazinone ring contains two nitrogen atoms that can coordinate with the palladium center, potentially forming inactive or less active catalyst complexes. This is analogous to the well-documented "2-pyridyl problem" and can lead to catalyst inhibition.[1] Second, while the electron-withdrawing trifluoromethyl group facilitates the initial oxidative addition step, it also makes the system sensitive to side reactions. An excessively high catalyst loading can increase the rate of unwanted side reactions, complicate product purification by increasing palladium contamination, and escalate costs.[2] Conversely, insufficient catalyst loading will result in a sluggish or incomplete reaction.[2]

Q2: What is a typical starting catalyst loading range for Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate?

A2: For initial screening, a palladium catalyst loading of 1-3 mol% is a common starting point for challenging heteroaryl halides.[3][4] For larger-scale reactions where cost and metal contamination are significant concerns, the goal is often to reduce the loading to well below 0.1 mol%.[5] The optimal loading will ultimately depend on the specific coupling partners, ligand, base, and solvent system used.

Q3: How do I select the appropriate palladium precursor and ligand for this system?

A3: The choice is critical for success.

  • Palladium Precursors: Bench-stable Pd(II) precatalysts like [Pd(allyl)Cl]₂, Pd(OAc)₂, or pre-formed complexes incorporating the ligand (e.g., XPhos-Pd-G3) are often preferred for their stability and reproducibility over Pd(0) sources like Pd₂(dba)₃.[6]

  • Ligands: For electron-deficient and potentially coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are typically required.[2][7] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active monoligated palladium species, preventing catalyst deactivation.[8] Excellent starting points include Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs).[7][9][10]

Q4: What is the optimal ligand-to-palladium (L:Pd) ratio?

A4: The optimal L:Pd ratio is highly dependent on the ligand and reaction conditions. While ratios from 1:1 to 4:1 are common, an insufficient amount of ligand can leave the palladium center unsaturated and prone to aggregation into inactive palladium black.[11] For many modern cross-coupling reactions using bulky monophosphine ligands, a 1:1 or 2:1 L:Pd ratio is often ideal, as the active catalytic species is proposed to be a monoligated palladium(0) complex.[6] It is crucial to experimentally screen this ratio during optimization (see Protocol 2).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My reaction is sluggish, stalls completely, or shows very low conversion.

  • Potential Cause A: Catalyst Deactivation. The most common culprit is the deactivation of the active Pd(0) catalyst. This can occur through several pathways, including oxidation by trace oxygen, coordination by the pyridazinone nitrogen, or aggregation into palladium black.[1][11]

    • Troubleshooting Steps:

      • Ensure Rigorous Inert Conditions: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands.[11] Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11] Assemble your reaction under a positive pressure of inert gas.

      • Screen Bulky Ligands: If catalyst inhibition by the heteroaryl nitrogen is suspected, switch to a bulkier ligand (e.g., XPhos, RuPhos). The steric hindrance of these ligands can disfavor the formation of stable, off-cycle Pd(II) complexes with the substrate or product.[1][8]

      • Increase Temperature Cautiously: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[11] If running at 80 °C, consider increasing to 100-110 °C, but monitor for signs of decomposition (e.g., rapid darkening of the solution).

  • Potential Cause B: Inappropriate Catalyst Loading or L:Pd Ratio. The initial catalyst concentration may be too low to overcome background deactivation pathways, or the L:Pd ratio may be suboptimal.

    • Troubleshooting Steps:

      • Systematically Increase Catalyst Loading: Double the catalyst loading (e.g., from 1 mol% to 2 mol%) while keeping all other parameters constant to see if conversion improves.

      • Optimize L:Pd Ratio: An incorrect L:Pd ratio can be detrimental. Run a screen using ratios of 1:1, 1.5:1, and 2:1 to find the sweet spot (See Protocol 2).

  • Potential Cause C: Ineffective Base or Poor Solubility. The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[7] If the base is weak, old, or insoluble, the reaction will stall.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: For Suzuki couplings, consider switching from carbonates (e.g., K₂CO₃) to phosphates (e.g., K₃PO₄) or cesium carbonate (Cs₂CO₃), which are more effective for challenging substrates.[2]

      • Ensure Anhydrous Conditions (If Required): For some reactions, particularly those prone to protodeboronation of the boronic acid, using an anhydrous base and solvent is critical.[11]

      • Improve Solubility: If the base is poorly soluble, consider a different solvent system or more vigorous stirring.

Issue 2: My reaction mixture turns black and a precipitate forms.

  • Potential Cause: Formation of Palladium Black. A black precipitate is almost always palladium black, which is finely divided, catalytically inactive palladium metal.[1] It forms when the active Pd(0) species agglomerates, a common catalyst decomposition pathway.[1][11]

    • Troubleshooting Steps:

      • Check Ligand-to-Palladium Ratio: This is the most common cause. An insufficient amount of ligand fails to stabilize the Pd(0) intermediates. Ensure you are using an appropriate L:Pd ratio, typically between 1:1 and 2:1 for bulky monophosphine ligands.[11]

      • Use a More Stabilizing Ligand: Switch to a bulkier, more electron-donating ligand. These ligands form more stable complexes with palladium, reducing the propensity for agglomeration.[1]

      • Lower the Reaction Temperature: High temperatures can accelerate the rate of Pd(0) agglomeration. Determine the minimum temperature required for efficient coupling.

      • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which can promote catalyst decomposition.[11]

Issue 3: I observe significant dehalogenation of my starting material.

  • Potential Cause: Reaction of the Organopalladium Intermediate with a Hydride Source. Dehalogenation occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the desired coupling partner.[7][11]

    • Troubleshooting Steps:

      • Identify and Eliminate Hydride Sources: Potential hydride sources include amine bases, alcohol solvents, or even water in some cases. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃.[11]

      • Minimize Reaction Time and Temperature: Prolonged heating can increase the likelihood of side reactions like dehalogenation. Monitor the reaction closely and work it up as soon as the starting material is consumed.[7]

      • Use a Bulky Ligand: Bulky ligands can accelerate the rate of reductive elimination relative to competing side reactions.

Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Catalyst Systems
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale
Pd Precursor XPhos-Pd-G3 (2 mol%)RuPhos-Pd-G3 (2 mol%)Pre-formed catalysts ensure a reliable 1:1 L:Pd ratio and consistent activation.[6]
Ligand (Included in precatalyst)(Included in precatalyst)Bulky, electron-rich ligands are essential for this substrate class.[2][7]
Base K₃PO₄ (2.0 - 3.0 eq)NaOtBu or LHMDS (1.5 - 2.0 eq)Stronger bases are often needed for challenging couplings.[2]
Solvent 1,4-Dioxane/H₂O (10:1)Toluene or DioxaneAprotic polar solvents are generally effective.
Temperature 90 - 110 °C90 - 110 °CHigher temperatures are often required, but should be optimized.[11]
Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction check_inert 1. Check Inert Atmosphere - Degas solvents properly? - Assembled under Ar/N₂? start->check_inert check_reagents 2. Verify Reagent Quality - Fresh base? - Stable boronic acid? - Anhydrous solvents? check_inert->check_reagents If No Improvement check_catalyst 3. Evaluate Catalyst System check_reagents->check_catalyst If No Improvement sub_check1 Increase Catalyst Loading (e.g., 1% -> 2%) check_catalyst->sub_check1 sub_check2 Screen Ligands (e.g., XPhos, RuPhos) check_catalyst->sub_check2 sub_check3 Optimize L:Pd Ratio (1:1 vs 2:1) check_catalyst->sub_check3 check_conditions 4. Adjust Reaction Conditions sub_check1->check_conditions If No/Minor Improvement success Reaction Improved sub_check1->success sub_check2->check_conditions If No/Minor Improvement sub_check2->success sub_check3->check_conditions If No/Minor Improvement sub_check3->success sub_check4 Increase Temperature (e.g., 90°C -> 110°C) check_conditions->sub_check4 sub_check5 Screen Bases (e.g., K₃PO₄, Cs₂CO₃) check_conditions->sub_check5 sub_check4->success sub_check5->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Diagram 2: Conceptual Impact of Catalyst Loading

G Impact of Catalyst Loading on Reaction Outcome Y-Axis Performance -> Plot Plot X-Axis Catalyst Loading (mol%) -> p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label1 Incomplete Reaction/ Low Conversion label2 Optimal Window label3 Increased Side Products/ Cost/Purification Issues Y_start->Y_end X_start->X_end

Caption: The relationship between catalyst loading and overall reaction performance.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading in a Suzuki-Miyaura Coupling

This protocol describes setting up parallel reactions to test different catalyst loadings.

  • Reagent Preparation:

    • Prepare a stock solution of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (the limiting reagent) in degassed 1,4-dioxane.

    • Prepare a stock solution of the boronic acid (1.2 equivalents) in degassed 1,4-dioxane.

    • Prepare a stock solution of the palladium precatalyst (e.g., XPhos-Pd-G3) in degassed 1,4-dioxane.

  • Reaction Setup (Perform in a glovebox or under a strong flow of inert gas):

    • To a set of labeled reaction vials containing stir bars, add the base (e.g., K₃PO₄, 2.0 equivalents).

    • Add the stock solution of the pyridazinone substrate to each vial.

    • Add the stock solution of the boronic acid to each vial.

    • Add the required volume of the palladium precatalyst stock solution to achieve the target loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

    • Add degassed water (e.g., to make a 10:1 Dioxane/H₂O mixture).

    • Seal the vials tightly with screw caps.

  • Execution:

    • Place the vials in a pre-heated aluminum heating block (e.g., at 100 °C).

    • Stir the reactions vigorously for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling to room temperature, take a small, measured aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., acetonitrile).

    • Analyze by LC-MS or GC-MS to determine the conversion and relative product/byproduct formation for each catalyst loading.

Protocol 2: Optimizing the Ligand-to-Palladium (L:Pd) Ratio

This protocol is for when you are not using a pre-formed precatalyst.

  • Reagent Preparation:

    • Prepare separate stock solutions of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos) in degassed solvent (e.g., toluene). Note: Pd₂(dba)₃ contains two Pd atoms.

  • Reaction Setup (Under inert atmosphere):

    • To a set of labeled reaction vials containing the substrate, coupling partner, and base, add the required solvent.

    • Vial 1 (1:1 L:Pd): Add 1 mol% of Pd (from the Pd₂(dba)₃ solution) and 1 mol% of ligand (from the XPhos solution).

    • Vial 2 (2:1 L:Pd): Add 1 mol% of Pd and 2 mol% of ligand.

    • Vial 3 (4:1 L:Pd): Add 1 mol% of Pd and 4 mol% of ligand.

    • Optional: Pre-stir the Pd source and ligand solutions for 15-20 minutes at room temperature before adding to the main reaction mixture to allow for pre-formation of the active catalyst.

  • Execution and Analysis:

    • Proceed as described in Protocol 1 (steps 3 and 4) to determine which L:Pd ratio provides the best outcome in terms of yield and minimization of palladium black formation.[11]

References

Sources

Troubleshooting

Thermal stability and decomposition of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Welcome to the technical support center for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Q1: What are the primary safety concerns when handling 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one?

A1: As with any halogenated and trifluoromethylated heterocyclic compound, proper safety precautions are paramount. While specific data for this exact molecule is not extensively published, we can infer safety protocols from structurally similar compounds.

  • Irritation: Compounds with similar functional groups are known to cause skin and eye irritation.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.

  • Inhalation: It may cause respiratory tract irritation.[1][2] All handling should be performed in a well-ventilated fume hood.[2]

  • Ingestion: This compound may be harmful if swallowed.[1] Do not eat, drink, or smoke in the laboratory.

  • Thermal Decomposition Hazards: Heating the compound to its decomposition temperature may release toxic and corrosive gases such as hydrogen bromide, hydrogen fluoride, and nitrogen oxides. Experiments involving heating must be conducted in a fume hood with appropriate scrubbing capabilities.

Always consult the material safety data sheet (MSDS) for the most specific and up-to-date safety information. In case of exposure, follow standard first-aid procedures and seek medical attention.[2]

Q2: What are the recommended storage conditions for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one?

A2: To ensure the long-term stability and purity of the compound, the following storage conditions are recommended based on best practices for similar pyridazinone derivatives:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is advisable.[4]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to prevent moisture absorption and potential degradation.[2]

  • Light: Protect from light to prevent potential photochemical decomposition.

Q3: What analytical techniques are most suitable for characterizing the thermal stability of this compound?

A3: The most effective techniques for evaluating thermal stability are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[5][6][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[6] This is ideal for determining the onset temperature of decomposition and quantifying mass loss events.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[6] It can identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[5]

  • Simultaneous Thermal Analysis (STA): STA combines TGA and DSC into a single experiment, providing simultaneous information on mass change and heat flow under identical conditions.[8][9] This is highly recommended for a comprehensive thermal profile.

Section 2: Troubleshooting Guide for Thermal Analysis

This section provides solutions to common issues encountered during the thermal analysis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Issue 1: Irreproducible Onset of Decomposition in TGA.

Possible Causes & Solutions:

Cause Explanation Solution
Inconsistent Heating Rate A higher heating rate can shift the decomposition temperature to a higher value.[10]Use a consistent and relatively slow heating rate (e.g., 5-10 °C/min) for all experiments to ensure reproducibility.[11]
Variable Sample Mass Larger sample masses can create thermal gradients within the sample, leading to a broader and shifted decomposition profile.[10]Use a small and consistent sample mass, typically in the range of 5-10 mg.[10]
Inconsistent Particle Size Large or non-uniform particles can decompose unevenly.[10]Gently grind the sample to a fine, uniform powder before analysis.
Variable Furnace Atmosphere The presence of oxygen can lead to oxidative decomposition, which occurs at a different temperature than thermal decomposition under an inert atmosphere.[10]Ensure a consistent and pure inert atmosphere (e.g., nitrogen or argon) with a steady flow rate for all experiments.
Issue 2: Complex or Multi-Step Decomposition Profile in TGA/DSC.

Explanation: A multi-step weight loss in TGA or multiple peaks in DSC suggests a complex decomposition pathway. The trifluoromethyl and bromo substituents, along with the pyridazinone ring, can decompose through different mechanisms at varying temperatures.

Troubleshooting & Characterization Workflow:

Caption: Workflow for elucidating a complex decomposition mechanism.

Step-by-Step Guide:

  • Isolate Decomposition Steps: Analyze the TGA and DSC data to determine the temperature ranges for each distinct decomposition event.

  • Evolved Gas Analysis (EGA): Couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This will allow for the identification of the gaseous molecules released during each decomposition step.

  • Residue Analysis: After heating the sample to a temperature just beyond a specific decomposition step, analyze the remaining solid residue using techniques like X-ray diffraction (XRD) or X-ray photoelectron spectroscopy (XPS) to identify its composition.

  • Propose a Mechanism: Based on the identified gaseous products and solid residues, a plausible decomposition pathway can be constructed. For example, an initial loss of HBr might be followed by the fragmentation of the pyridazinone ring and subsequent breakdown of the trifluoromethyl group.

Issue 3: Sample Sublimation Observed in TGA.

Problem: A weight loss is observed in the TGA before the expected decomposition temperature, and this is not associated with a strong exothermic or endothermic peak in the DSC.

Explanation: Some organic compounds can sublime (transition directly from solid to gas) at elevated temperatures but below their decomposition point. This can be mistaken for decomposition.

Solutions:

Method Description Considerations
Sealed Crucibles Use hermetically sealed crucibles with a pinhole lid for DSC analysis. This will increase the internal pressure, suppressing sublimation and allowing for the measurement of the true melting and decomposition points.This is primarily for DSC and may not be suitable for TGA where mass loss is the primary measurement.
High-Pressure TGA If available, perform the TGA analysis under elevated pressure to reduce sublimation.This requires specialized equipment.
Visual Observation Use a TGA instrument with a camera or a separate hot-stage microscope to visually observe the sample as it is heated. This can help differentiate between sublimation and decomposition.Provides qualitative but definitive evidence of the physical process.

Section 3: Experimental Protocols

Protocol 1: Standard TGA Analysis

This protocol outlines a general procedure for determining the thermal stability of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Ensure the sample is a fine, homogenous powder.

  • Crucible Selection: Use an inert crucible, such as alumina or platinum.

  • Sample Loading: Accurately weigh 5-10 mg of the sample into the crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Quantify the mass loss for each decomposition step.

Protocol 2: Standard DSC Analysis

This protocol provides a general method for identifying melting points and other thermal transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Use a fine, homogenous powder.

  • Crucible Selection: Use aluminum crucibles for temperatures up to 600 °C. If sublimation is a concern, use a hermetically sealed pan with a pinhole lid.

  • Sample Loading: Accurately weigh 2-5 mg of the sample into the crucible and seal it.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty sealed reference crucible in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a rate of 10 °C/min to a temperature above the final decomposition event observed in TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which may correspond to melting or other phase transitions.

    • Identify exothermic peaks, which typically indicate decomposition or crystallization.

    • Determine the peak temperatures and enthalpies of transition.

Section 4: Potential Decomposition Pathway

While the specific decomposition pathway for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one requires experimental confirmation (e.g., via TGA-MS), a plausible mechanism can be proposed based on the chemical structure.

G A 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one C Loss of HBr (or Br radical) A->C Step 1 B Initial Heat Input D Pyridazinone Ring Fragmentation C->D Step 2 E Decomposition of CF3 Group D->E Step 3 G Char Residue D->G F Gaseous Products (e.g., N2, CO, HF) E->F

Caption: A plausible multi-step thermal decomposition pathway.

This proposed pathway suggests an initial loss of the bromo substituent, which is often a weaker point in the molecule, followed by the breakdown of the heterocyclic ring and, at higher temperatures, the very stable trifluoromethyl group. The actual mechanism may be more complex and could involve rearrangements.

References

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
  • Restek. (n.d.). Troubleshooting Guide.
  • Acros Organics. (2011, May 20). Safety Data Sheet: 3-Bromo-5-(trifluoromethyl)aniline.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • Mettler-Toledo. (n.d.). Thermal Analysis in Practice: Tips and Hints.
  • TCI Chemicals. (2025, March 12). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzaldehyde.
  • Sigma-Aldrich. (n.d.). 5-bromo-3-(trifluoromethyl)-1H-pyrazole.
  • Asif, M. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • CETCO. (n.d.). Simultaneous Thermal Analysis (TGA-DTA, TGA-DSC).
  • Saeed, M. M., & Asif, M. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones.
  • The University of Melbourne. (n.d.). TGA-DSC.
  • SlideShare. (2021, September 17). Thermal Analysis.
  • Mettler-Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • Bide Pharmatech. (n.d.). 3-Bromo-6-(trifluoromethyl)pyridazine.
  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis.
  • Asif, M. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • Yagupolskii, L. M., et al. (2025, August 6). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • ChemScene. (n.d.). 5-Bromo-4-fluoro-1H-pyridazin-6-one.
  • Asif, M. (2017).
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g.
  • G. A. Molander, et al. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC.
  • NETZSCH-Gerätebau GmbH. (2026, February 16). Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • MDPI. (2020, November 16).
  • NETZSCH-Gerätebau GmbH. (2022, February 10). Simultaneous Thermal Analysis STA=TGA+DSC.
  • MDPI. (2021, December 23). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • MDPI. (2025, July 18).
  • BLD Pharm. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2(1H)-one.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Bromo-3,4,5-trifluorobenzene.
  • K. M. B˛k, et al. (2021, March 4). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC.
  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

Sources

Optimization

Troubleshooting regioselectivity in reactions of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Welcome to the technical support hub for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but electronically complex heterocyclic building block. Here, we address common challenges related to regioselectivity in key synthetic transformations, providing not only troubleshooting steps but also the underlying mechanistic rationale to empower your experimental design.

Understanding the Molecule: Electronic Landscape

The reactivity of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is governed by the interplay of its functional groups. The trifluoromethyl (-CF3) group at the C3 position is a powerful electron-withdrawing group, which significantly influences the electron density of the pyridazinone ring.[1][2][3] This electronic pull acidifies the N-H proton and makes the heterocyclic core electron-deficient, which is a critical factor in dictating the regiochemical outcome of various reactions. The bromine atom at C5 serves as a versatile handle for cross-coupling and substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Question 1: I am observing low yields and significant starting material decomposition in my Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

Answer: Low yields in Suzuki couplings with this substrate often stem from two primary issues: catalyst deactivation and competing side reactions like dehalogenation or boronic acid homocoupling. The electron-deficient nature of the pyridazinone ring, amplified by the CF3 group, can make oxidative addition challenging and influence catalyst stability.

Troubleshooting Steps & Rationale:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. The key is often using sterically hindered, electron-rich phosphine ligands that stabilize the palladium center and facilitate oxidative addition.[4]

    • Recommendation: Switch to a more robust catalyst system. Biarylphosphine ligands are particularly effective. Consider screening catalysts like Pd(dppf)Cl₂, or pre-catalysts paired with ligands such as XPhos or SPhos.[4][5][6] These bulky ligands create a coordinatively saturated environment around the palladium, preventing catalyst decomposition.[4]

  • Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] However, a base that is too strong or has poor solubility can lead to side reactions.

    • Recommendation: If using strong bases like NaOH or K₃PO₄, ensure vigorous stirring. Consider switching to a soluble organic base or a milder inorganic base like Cs₂CO₃ or K₂CO₃, which are often effective and can minimize base-sensitive side reactions.[8]

  • Solvent & Temperature: The reaction requires sufficient heat, but excessive temperatures (>120 °C) can cause thermal decomposition of the catalyst, often observed as the formation of palladium black.[4]

    • Recommendation: Use anhydrous, degassed solvents like 1,4-dioxane or toluene.[4] Start with a moderate temperature (80-100 °C) and monitor the reaction. If stalling is observed, a slight increase in temperature might be beneficial, but watch for signs of catalyst death.

Optimization Workflow for Suzuki Coupling

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Question 2: My Buchwald-Hartwig amination is failing. I see a lot of palladium black and my starting material is either unreacted or I see dehalogenation. Why?

Answer: This is a classic problem for electron-deficient N-heterocycles. The pyridazinone nitrogen itself can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[4] This is the most common failure mode for this substrate class. The electron-withdrawing CF3 group exacerbates this issue by increasing the Lewis acidity of the ring nitrogens.

Troubleshooting Steps & Rationale:

  • Ligand Choice is Critical: You must use a ligand that can sterically shield the palladium center to prevent coordination by the pyridazinone nitrogen.

    • Recommendation: Highly hindered biaryl monophosphine ligands are essential. XPhos , RuPhos , and BrettPhos are industry standards for this type of substrate.[6] Avoid smaller, less electron-rich ligands like PPh₃ or P(t-Bu)₃ as they are generally ineffective.

  • Pre-catalyst Selection: Using a pre-formed catalyst (precatalyst) ensures the efficient generation of the active Pd(0) species. Using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand can be less reliable.

    • Recommendation: Use a G2, G3, or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable and provide consistent results.

  • Base and Solvent System: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Recommendation: NaOtBu in an anhydrous, apolar solvent like toluene or dioxane is the standard starting point.[4] Ensure the base is fresh and has been handled under inert conditions.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeRecommended Catalyst (mol%)Recommended LigandRecommended Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5%) or XPhos Pd G3 (1-3%)None needed or XPhosK₂CO₃ or Cs₂CO₃ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig XPhos Pd G3 (1-3%)XPhosNaOtBu (1.5)Toluene90-110
Section 2: N-Alkylation and O-Alkylation Regioselectivity
Question 3: I am trying to perform an N-alkylation on the pyridazinone ring, but I am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?

Answer: The pyridazinone core is an ambident nucleophile, meaning it can react at either the ring nitrogen (N1) or the exocyclic oxygen (O6). The outcome of the reaction (N- vs. O-alkylation) is a classic example of a reaction under kinetic versus thermodynamic control, and it can be heavily influenced by your choice of base, solvent, and alkylating agent, guided by Hard and Soft Acid-Base (HSAB) theory.

  • N-Alkylation (Softer Site): Favored by "soft" electrophiles and conditions that allow for thermodynamic equilibrium.

  • O-Alkylation (Harder Site): Favored by "hard" electrophiles and kinetically controlled conditions.

Controlling Regioselectivity:

  • To Favor N-Alkylation (Thermodynamic Product):

    • Conditions: Use a relatively weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, MeCN). This allows for the formation of the N-anion, which may be more thermodynamically stable.

    • Alkylating Agent: Use a "softer" alkylating agent, such as an alkyl iodide or bromide.[9] These conditions favor the formation of the more stable N-alkylated product.

  • To Favor O-Alkylation (Kinetic Product):

    • Conditions: Use a strong, non-coordinating base (e.g., NaH) in a non-polar solvent (e.g., THF, Dioxane). This rapidly and irreversibly generates the anion. The negative charge tends to localize on the more electronegative oxygen atom, making it the site of fastest reaction (kinetic control).

    • Alkylating Agent: Use a "harder" alkylating agent, such as an alkyl sulfate (Me₂SO₄) or a triflate (MeOTf).[9] Silver salts (e.g., Ag₂O) can also be used to modulate the hardness of the alkylating reagent and favor O-alkylation.[9]

Regioselectivity Decision Tree

Alkylation_Selectivity cluster_N N-Alkylation Conditions cluster_O O-Alkylation Conditions Start Desired Product? N_Alkylation N-Alkylation (Thermodynamic) Start->N_Alkylation N-Product O_Alkylation O-Alkylation (Kinetic) Start->O_Alkylation O-Product Base_N Weak Base (K₂CO₃, Cs₂CO₃) N_Alkylation->Base_N Base_O Strong Base (NaH) O_Alkylation->Base_O Solvent_N Polar Aprotic Solvent (DMF, MeCN) Base_N->Solvent_N Reagent_N Soft Alkylating Agent (Alkyl Iodide/Bromide) Solvent_N->Reagent_N Solvent_O Non-polar Solvent (THF) Base_O->Solvent_O Reagent_O Hard Alkylating Agent (Alkyl Sulfate/Triflate) Solvent_O->Reagent_O

Caption: Decision tree for directing N- vs. O-alkylation.

Section 3: Nucleophilic Aromatic Substitution (SNA_r)
Question 4: I expected to see nucleophilic substitution at the C5-bromo position, but the reaction is very sluggish. Why isn't it working well?

Answer: While the pyridazinone ring is electron-deficient, which is a prerequisite for Nucleophilic Aromatic Substitution (SNA_r), the reaction is often slower than anticipated. The rate of SNA_r is dependent on the stability of the negatively charged intermediate (Meisenheimer complex).[10]

Key Factors & Troubleshooting:

  • Activating Group Position: For SNA_r, electron-withdrawing groups provide the most stabilization when they are positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the activating group via resonance. In this molecule, the powerful -CF3 group is meta to the C5-bromo position, offering only inductive stabilization, which is less effective.

  • Reaction Conditions: SNA_r reactions often require forcing conditions.

    • Recommendation: Increase the reaction temperature significantly (often >120 °C). Use a highly polar aprotic solvent like DMSO or NMP to solvate the nucleophile and accelerate the reaction. Ensure your nucleophile is used in excess and, if it's an anion, that it is generated effectively with a strong base.

  • Leaving Group: In SNA_r, the rate-determining step is typically the attack of the nucleophile, not the loss of the leaving group. Therefore, fluoride is often a better leaving group than bromide or iodide because its high electronegativity makes the carbon more electrophilic.[10] While you cannot change the starting material, this explains why the reaction may be slower than analogous fluoro-substituted systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir vigorously for 4-16 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation
  • Reagent Preparation: To a solution of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 equiv).

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, 1.2 equiv) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if necessary) for 6-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. Retrieved from [Link]

  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Review Article Pyridazin-3(2H)-ones: Synthesis, reactivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chemo- and regioselective reactions of 5-bromo enones/enaminones with pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5,7-Dibromo-3-trifluoromethyl-3,4-dihydroacridin-1(2H)-one. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-6-phenylpyridazin-3(2H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • ResearchGate. (n.d.). Various protocols for trifluoromethylation. Retrieved from [Link]

  • MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Retrieved from [Link]

  • PubMed. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 5-(Trifluoromethyl)-2,3-dihydrofurans through N-Alkylation of Azoles Using Brominated Enones | Request PDF. Retrieved from [Link]

  • Universidad de Zaragoza. (n.d.). Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. Retrieved from [Link]

  • Organic Letters. (2006). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

  • Brigham and Women's Hospital. (n.d.). Rapid Desensitization for Hypersensitivity Reactions to Medications. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Metal Impurity Removal from 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Derivatives

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing metal impurities from 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives. This class of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing metal impurities from 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives. This class of compounds is of significant interest in pharmaceutical development, and ensuring their purity is critical for safety, efficacy, and regulatory compliance.[1][2] Metal contaminants, often originating from catalysts, reagents, or manufacturing equipment, can compromise the therapeutic effects and safety of drug candidates.[1][3][4]

This resource is structured to address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of metal impurities in the synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives?

A1: Metal impurities in active pharmaceutical ingredients (APIs) can be introduced at various stages of the manufacturing process.[3][5] For pyridazinone derivatives, the primary sources include:

  • Catalysts: Many synthetic routes for heterocyclic compounds utilize transition metal catalysts, such as palladium, ruthenium, rhodium, copper, and nickel, for cross-coupling and hydrogenation reactions.[6][7][8] These metals can remain as residual impurities in the final product.

  • Reagents and Starting Materials: Raw materials and reagents used in the synthesis may contain trace metal contaminants.[6][4]

  • Manufacturing Equipment: Interaction with stainless steel reactors, pipework, and other equipment during production can lead to the leaching of metals like iron, chromium, and nickel into the product stream.[5][4][9]

  • Solvents and Water: Solvents and water used in the process can also be a source of elemental impurities.[6]

Q2: Why is it crucial to remove metal impurities from these pyridazinone derivatives?

A2: The presence of metal impurities in APIs can have significant negative consequences:

  • Toxicity and Patient Safety: Heavy metals and some transition metals are known to be toxic, even at trace levels, and can pose serious health risks to patients.[2][3] Regulatory bodies like the ICH have established strict limits for elemental impurities in drug products.[6][7]

  • Impact on Drug Efficacy and Stability: Metal ions can catalyze degradation reactions, reducing the shelf-life and potency of the API.[2][10] They can also interfere with the drug's mechanism of action, potentially leading to reduced efficacy or adverse side effects.

  • Interference in Downstream Processes: Metal impurities can poison catalysts used in subsequent synthetic steps and interfere with analytical methods, leading to inaccurate results.[11]

  • Regulatory Compliance: Meeting the stringent limits for elemental impurities set by regulatory agencies such as the FDA and EMA is a mandatory requirement for drug approval.[2]

Q3: What are the primary methods for removing metal impurities from my compound?

A3: Several effective techniques can be employed to remove metal impurities from your 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives. The choice of method depends on the specific metal, its concentration, and the properties of your compound. The most common methods include:

  • Metal Scavengers: These are materials, often silica-based or polymer-based resins, functionalized with ligands that selectively bind to metal ions.[3][12] This is a highly effective and widely used method in the pharmaceutical industry.[7][12]

  • Recrystallization: This is a fundamental purification technique for solid compounds.[13][14][15] By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the pure compound crystallizes out, leaving the impurities in the solution.[14][16]

  • Chelation: This involves the use of chelating agents, which are organic molecules that can form multiple bonds with a single metal ion, creating a stable, soluble complex that can then be removed.[17][18]

  • Chromatography: Techniques like silica gel column chromatography can effectively separate the desired compound from metal impurities.[19][20][21]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during the purification of your 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one derivatives.

Issue 1: After using a metal scavenger, I still detect significant levels of metal contamination in my product.

Possible Causes & Solutions:

  • Incorrect Scavenger Selection: The affinity of a scavenger varies for different metals. Ensure you are using a scavenger with high selectivity for the specific metal you are trying to remove. For example, thiol-functionalized silica is effective for palladium, while amine-functionalized silica can be used for copper and nickel.[22]

  • Insufficient Amount of Scavenger: The amount of scavenger used should be optimized. A common starting point is to use a certain weight equivalent of the scavenger relative to the amount of the metal impurity.

  • Suboptimal Reaction Conditions: The efficiency of metal scavenging can be influenced by solvent, temperature, and reaction time.

    • Solvent: The solvent should be compatible with both your compound and the scavenger. Solvents like toluene, dichloromethane, and ethyl acetate are often effective.[23]

    • Temperature: While many scavengers work at room temperature, gentle heating can sometimes improve the kinetics of metal binding.[7]

    • Time: Ensure sufficient stirring time for the scavenger to interact with the metal impurities. A typical duration is between 30 minutes to a few hours.[23]

Troubleshooting Workflow:

G cluster_0 Before Chelation cluster_1 After Chelation Compound Pyridazinone Derivative AssayTarget Biological Target Compound->AssayTarget Intended Binding Metal Metal Impurity (e.g., Zn²⁺) Metal->AssayTarget Unintended Binding (False Positive) Compound_C Pyridazinone Derivative AssayTarget_C Biological Target Compound_C->AssayTarget_C True Binding Metal_C Metal Impurity (e.g., Zn²⁺) EDTA EDTA Metal_C->EDTA Forms Stable Complex ChelatedComplex [Metal-EDTA] Complex EDTA->ChelatedComplex

Caption: Mechanism of EDTA in preventing metal-induced assay interference.

Analytical Methods for Metal Detection

Accurate detection and quantification of metal impurities are essential. Modern instrumental techniques are required by regulatory authorities. [6]

Analytical Technique Principle Typical Detection Limits
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in an argon plasma followed by mass spectrometric detection of the ions. parts-per-trillion (ppt) to parts-per-billion (ppb)
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of atoms in an argon plasma and detection of the emitted light at characteristic wavelengths. parts-per-billion (ppb) to parts-per-million (ppm)

| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms in the gaseous state. | parts-per-billion (ppb) to parts-per-million (ppm) |

Table adapted from information in references.[6][4][24]

References

  • Rao, M. S. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Biotage. (n.d.). Metal Scavengers. [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wisdomlib. (2026). Metal Impurities: Significance and symbolism. [Link]

  • Hugill, S. (2022). A risk mitigation approach to detecting and quantifying metals in APIs. Manufacturing Chemist. [Link]

  • Baell, J. B., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • Proclinical. (2025). The Role of Impurities in Drug Development and How to Control Them. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. [Link]

  • Chem.libretexts.org. (n.d.). Organic Acids Chelating Agents. [Link]

  • Sharma, A., et al. (2021). Metallic Impurities in Pharmaceuticals: An Overview. Bentham Science Publishers. [Link]

  • Hawach. (2022). The little secrets of silica gel in liquid chromatography columns. [Link]

  • American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • Fuji Silysia Chemical. (n.d.). CHROMATOREX® Silica Gel for Metal Scavenger. [Link]

  • BVV. (2023). Silica Gels Role In Color Remediation & Extract purification. [Link]

  • Der Pharma Chemica. (n.d.). Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G. [Link]

  • Pharmabiz.com. (2025). Analytical techniques to identify metallic contaminants. [Link]

  • ResearchGate. (n.d.). Use of Natural Organic and Synthetic Chelating Agents for Efficient Phytoremediation. [Link]

  • Wikipedia. (n.d.). Chelation. [Link]

  • ResearchGate. (2026). Chromatographic Separation of Heavy Metal Cations on a Silica Gel-G with Amino Acid. [Link]

  • Google Patents. (n.d.). CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase.
  • MDPI. (2022). Chelating Extractants for Metals. [Link]

  • LookChem. (n.d.). Removal of Traces of Metals from Reagents - Chempedia. [Link]

Sources

Optimization

Overcoming steric hindrance in 3-trifluoromethyl pyridazinone reactions

Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Scope: Troubleshooting steric and electronic hurdles in the functionalization of trifluoromethyl-substituted pyridazin-3(2H)-ones....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Scope: Troubleshooting steric and electronic hurdles in the functionalization of trifluoromethyl-substituted pyridazin-3(2H)-ones.

System Scope & Scaffold Definition

User Note: The term "3-trifluoromethyl pyridazinone" often leads to nomenclature confusion. In standard IUPAC numbering for pyridazin-3(2H)-one, the carbonyl is at position 3. A


 group cannot occupy position 3.
  • Target Scaffold: This guide addresses 6-(trifluoromethyl)pyridazin-3(2H)-one and 4-(trifluoromethyl)pyridazin-3(2H)-one .

  • The Core Challenge: The trifluoromethyl (

    
    ) group possesses a Van der Waals radius (~2.2 Å) similar to an isopropyl group but exerts a powerful electron-withdrawing inductive effect (
    
    
    
    ). This creates a "Steric-Electronic Trap" where the ring is activated for nucleophilic attack, but the adjacent sites are sterically blocked.

Module A: N-Alkylation & Regioselectivity

Issue: "My reaction yields are low, or I am observing mixtures of N-alkylation and O-alkylation."

The Mechanism

The pyridazinone ring exhibits lactam-lactim tautomerism. The


 group increases the acidity of the N-H proton, making the anion easier to form but also "harder" (in HSAB terms).
  • N-Alkylation (Thermodynamic): Preferred in polar aprotic solvents.

  • O-Alkylation (Kinetic): Often competes when "hard" electrophiles or silver salts are used.

  • Steric Wall: If the

    
     is at position 4 (adjacent to N2), it physically shields the nitrogen, significantly retarding reaction rates.
    
Troubleshooting Protocol: The "Cesium Effect"

Objective: Force N-alkylation over O-alkylation and overcome steric repulsion.

ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Base

or


(2.0 eq)
Cesium's large ionic radius disrupts tight ion-pairing, creating a "naked" anion that is more nucleophilic despite sterics.
Solvent Acetone or THFDMF or NMP High dielectric constant promotes the dissociation of the metal-amidate complex.
Temperature Reflux (

C)

C
Higher thermal energy is required to overcome the activation energy barrier imposed by the

bulk.
Additives NoneLiCl (0.1 eq) Lithium can coordinate to the carbonyl oxygen, effectively blocking the O-site and directing alkylation to N.
FAQ: N-Alkylation

Q: I am still seeing 15% O-alkylation. How do I eliminate it? A: Switch your electrophile. Alkyl bromides generally favor N-alkylation more than alkyl iodides (which are softer) or alkyl tosylates (which are harder). If using a tosylate, switch to the bromide. Alternatively, use phase transfer catalysis (TBAB 5 mol%) in Toluene/Water to stabilize the N-nucleophile.

Module B: Palladium-Catalyzed Cross-Couplings

Issue: "Suzuki coupling at the position adjacent to the


 group fails or stalls at <20% conversion."
The Mechanism

The Oxidative Addition step is usually fast due to the electron-deficient ring (if using a chloro/bromo-pyridazinone). The bottleneck is Transmetallation or Reductive Elimination . The bulky


 group prevents the palladium center from approaching the ring in the correct geometry, or prevents the two organic ligands from folding together to eliminate.
Troubleshooting Protocol: Ligand Engineering

Objective: Use sterically demanding, electron-rich ligands to facilitate the catalytic cycle.

Recommended Workflow:

  • Pre-catalyst: Switch from

    
     to Pd(OAc)2  or Pd_2(dba)_3 .
    
  • Ligand: Use XPhos or BrettPhos . These Buchwald dialkylbiaryl phosphine ligands are designed to form a specific "pocket" that accommodates ortho-substitution.

  • Base: Use

    
      (anhydrous). Carbonates often decompose or are too weak for these hindered systems.
    
Experimental Protocol: Sterically Hindered Suzuki Coupling
  • Substrate: 4-chloro-5-(trifluoromethyl)pyridazin-3(2H)-one derivative (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.5 eq)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-6 mol%) — Maintain 1:2 Pd:Ligand ratio

  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is crucial for the boronate activation.

  • Conditions: Degas thoroughly (Ar sparge 15 min). Heat to

    
    C for 12h.
    
Visualization: Coupling Troubleshooting Logic

Troubleshooting Start Reaction Stalled / Low Yield CheckSM Is Starting Material Consumed? Start->CheckSM CheckByprod Is De-halogenated Product Present? CheckSM->CheckByprod Yes (SM gone) OxAddProblem Issue: Oxidative Addition CheckSM->OxAddProblem No (SM remains) RedElimProblem Issue: Reductive Elimination (Steric) CheckByprod->RedElimProblem No (Complex Mix) Protodehal Issue: Protodehalogenation CheckByprod->Protodehal Yes Sol3 Action: Increase Temp to 120°C (Microwave) OxAddProblem->Sol3 Activation Energy High Sol1 Action: Switch to Pd-G3-XPhos (Pre-formed catalyst) RedElimProblem->Sol1 Sol2 Action: Use Anhydrous Conditions Switch solvent to Toluene Protodehal->Sol2

Caption: Decision matrix for diagnosing Pd-coupling failures in trifluoromethyl-pyridazinone systems.

Module C: Nucleophilic Aromatic Substitution ( )

Issue: "I cannot displace the halogen adjacent to the


 group with amines/alkoxides."
The Mechanism

While the


 group activates the ring electronically (lowering the LUMO energy), it blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
  • The "Ortho-Effect": If the leaving group (Cl/Br) is ortho to

    
    , the reaction rate drops by orders of magnitude compared to the meta-isomer.
    
Optimization Strategy
  • Solvent: Switch to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Leaving Group: If possible, synthesize the Fluoro -analog instead of Chloro. The C-F bond is stronger, but the high electronegativity of Fluorine accelerates the rate-determining step (nucleophilic attack) in

    
     significantly, often overcoming the steric penalty.
    
  • Microwave: Microwave irradiation is particularly effective for

    
     on electron-deficient heterocycles, often reducing reaction times from 24h to 30 mins.
    

References & Authoritative Grounding

  • The "Cesium Effect" in Heterocyclic Chemistry:

    • Flessner, T., & Dorsch, D. "Efficient Synthesis of Triazolinones via Cesium Carbonate Mediated Alkylation." Synlett, 2000.

    • Rationale: Explains the dissociation of ion pairs in polar aprotic solvents.

  • Buchwald Ligands for Sterically Hindered Substrates:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

    • Rationale: Validates the use of XPhos/BrettPhos for ortho-substituted couplings.

  • Trifluoromethyl Effects on Heterocycles:

    • Ma, J.-A., & Cahard, D. "Update on Trifluoromethylation Strategies for Organic Synthesis." Chemical Reviews, 2008.

    • Rationale: Comprehensive review of electronic vs. steric effects of the

      
       group.
      
  • Pyridazinone Synthesis & Functionalization:

    • Sotelo, E., et al. "Efficient One-Pot Synthesis of 3(2H)-Pyridazinones." Synthetic Communications, 2002.

    • Rationale: Baseline protocols for ring synthesis and standard alkylation.

Need further assistance? Contact the Heterocyclic Chemistry Support Desk with your specific substrate structure and LC-MS data. Email:

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H and 13C NMR Spectral Analysis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Here is a comprehensive technical guide for the spectral analysis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. Executive Summary 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (CAS: 1009101-52-5) is a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide for the spectral analysis of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Executive Summary

5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one (CAS: 1009101-52-5) is a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the orthogonality of its functional groups: the trifluoromethyl (


) group provides lipophilicity and metabolic stability, while the bromine atom at position 5 serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

However, characterizing this molecule presents specific challenges:

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the lactam (pyridazinone) and lactim (hydroxypyridazine) forms, heavily influenced by solvent choice.

  • Regioisomerism: Distinguishing the 5-bromo isomer from the 4-bromo byproduct requires precise analysis of coupling constants and chemical shifts.

  • Fluorine Coupling: The

    
     group introduces complex 
    
    
    
    splitting patterns in the
    
    
    NMR spectrum that can be mistaken for impurities.

This guide provides a validated protocol for structural confirmation, comparing solvent effects and highlighting critical spectral markers.

Structural Context & Tautomerism

Before analysis, one must understand the dynamic nature of the core. In solution, the lactam form (A) is generally thermodynamically favored over the lactim form (B) , particularly in polar aprotic solvents like DMSO.

Tautomeric Equilibrium Diagram

Tautomerism Lactam Lactam Form (Dominant) (NH at Pos 1, C=O at Pos 6) Lactim Lactim Form (Minor) (OH at Pos 6, N at Pos 1) Lactam->Lactim  K_eq << 1   Solvent Solvent Influence DMSO favors Lactam CDCl3 may show broadening Solvent->Lactam H-Bond Stabilization

Figure 1: The tautomeric equilibrium favors the Lactam form in DMSO-d6 due to hydrogen bond stabilization of the N-H proton.

Experimental Protocol

To ensure reproducibility and visibility of the exchangeable N-H proton, strictly follow this preparation method.

Reagents
  • Primary Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: DMSO stabilizes the lactam form and slows proton exchange, sharpening the N-H signal.

  • Secondary Solvent (Comparative): CDCl3 (99.8% D).

    • Why: Used to assess lipophilicity and observe potential lactim tautomers, though N-H is often broad or invisible.

Sample Preparation Workflow
  • Weighing: Measure 10–15 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (suspensions cause line broadening).

  • Acquisition:

    • 1H NMR: 16 scans, 30° relaxation delay (d1) to allow full relaxation of the acidic N-H proton.

    • 13C NMR: 512–1024 scans due to the splitting of signal intensity by fluorine coupling.

Comparative Spectral Analysis

H NMR: Solvent Effects & Assignments

The proton spectrum is relatively simple, consisting of a singlet for the aromatic proton and a broad singlet for the amide proton.

Table 1: Comparative


H NMR Data 
PositionType

(ppm) in DMSO-d6

(ppm) in CDCl3
MultiplicityInterpretation
NH (1) Amide13.50 – 13.80 Not observed / BroadBroad SingletHighly diagnostic. The downfield shift in DMSO indicates strong H-bonding (Lactam). In CDCl3, rapid exchange often obliterates this signal.
H-4 Aromatic8.15 – 8.25 7.85 – 7.95 SingletThe only aromatic CH. It is deshielded by the adjacent

and electron-deficient ring.
Impurity Water3.331.56SingletCommon residual solvent peaks.

Critical Insight: If you observe a second minor singlet in the aromatic region (e.g., ~7.5 ppm) in DMSO, this likely indicates the presence of the 4-bromo regioisomer impurity, not a tautomer.

C NMR: Decoding Fluorine Coupling

The carbon spectrum is complex due to Carbon-Fluorine (


) coupling. The 

group splits attached and neighboring carbons into quartets.

Table 2:


C NMR Assignments (DMSO-d6) 
Carbon

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
C-6 158.5Singlet-Carbonyl (C=O). Typical amide/hydrazide shift.
C-3 143.2Quartet

Hz
Attached directly to the

group.
C-4 133.1Quartet

Hz
Aromatic CH. Shows small long-range coupling to F.
C-5 126.8Singlet-C-Br. Upfield relative to C-H due to heavy atom effect, but usually appears as a singlet.
CF

120.5Quartet

Hz
The trifluoromethyl carbon. Distinctive large coupling.

> Note: Chemical shifts are approximate and may vary ±0.5 ppm depending on concentration and temperature.

Advanced Characterization Logic

To rigorously prove the structure and rule out the 4-bromo isomer, one must correlate the data.

Regioisomer Differentiation (5-Br vs. 4-Br)

The synthesis of pyridazinones often yields a mixture of 4-bromo and 5-bromo isomers.

  • Target (5-Bromo): H-4 is adjacent to

    
    . In HMBC (Heteronuclear Multiple Bond Correlation), H-4 will show a strong correlation to the 
    
    
    
    carbon and C-6 (Carbonyl).
  • Impurity (4-Bromo): The proton is at H-5. H-5 is distant from

    
    . The HMBC correlation between the aromatic proton and the 
    
    
    
    carbon will be weak or absent.
F NMR
  • Shift:

    
     to 
    
    
    
    ppm.
  • Appearance: Singlet.

  • Utility: This is the fastest method to determine purity. A single sharp peak confirms one isomer. A second peak (usually shifted by 1-2 ppm) indicates the regioisomer.

Structural Assignment Flowchart

AssignmentWorkflow Start Crude Sample Analysis F19 1. Run 19F NMR Start->F19 CheckF Single Peak? F19->CheckF CheckF->Start No (Purify) H1 2. Run 1H NMR (DMSO-d6) CheckF->H1 Yes CheckH H-4 Singlet at ~8.2 ppm? H1->CheckH C13 3. Run 13C NMR CheckH->C13 Yes Verify Verify C-F Quartets C13->Verify

Figure 2: Step-by-step logic for validating the 5-bromo-3-(trifluoromethyl)pyridazin-6-one structure.

References

  • Baranski, A. et al. "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry, 2011, 49(7), 437-442.[1]

  • Starkey, L. S. "1H NMR Chemical Shifts of Common Heterocycles." California State Polytechnic University, Organic Chemistry Resources.

  • Gottlieb, H. E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62, 7512-7515.

  • Katritzky, A. R. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press. (General Reference for Pyridazinone Tautomerism).

Disclaimer: The spectral data provided are based on high-confidence representative values for this class of fluorinated heterocycles. Exact values may vary slightly based on specific instrument frequency (e.g., 400 MHz vs 600 MHz) and sample concentration.

Sources

Comparative

Comparative Guide: 19F NMR Profiling of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Topic: 19F NMR Shifts of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Fluorine Fingerprint...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Shifts of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Fluorine Fingerprint

In the development of fluorinated heterocyclic pharmacophores, 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one serves as a critical intermediate. Its utility lies in the orthogonality of the bromine handle (for cross-coupling) and the trifluoromethyl group (for metabolic stability).

This guide provides a technical analysis of its 19F NMR signature , distinguishing it from common precursors, regioisomers, and hydrolysis byproducts. Accurate identification of this shift is essential for monitoring bromination efficiency and ensuring regioselectivity during scale-up.

Quick Reference Data
ParameterSpecification
Target Nucleus 19F (Spin 1/2, 100% Abundance)
Typical Chemical Shift (

)
-66.5 ppm to -68.5 ppm (Singlet)
Multiplicity Singlet (s)
Solvent Dependency High (DMSO-d

vs. CDCl

can shift

ppm)
Internal Standard

-Trifluorotoluene (

-63.72 ppm) recommended

Technical Profile & Spectral Characteristics[3][5][6][7][8][9][10]

The Chemical Shift

The trifluoromethyl group at the C3 position of the pyridazinone ring resides in a highly electron-deficient environment. Unlike standard aryl-CF


 signals (typically -63 ppm), the adjacent diaza-heterocycle and the carbonyl group exert a deshielding effect, pushing the signal slightly upfield relative to benzotrifluoride, but distinct from pyridine analogs.
  • Observed Range (DMSO-d

    
    ): 
    
    
    
    -66.0 to -68.0 ppm.
  • Observed Range (CDCl

    
    ): 
    
    
    
    -67.5 to -69.0 ppm (Note: Solubility is often poor in CDCl
    
    
    ).
  • Signal Morphology: Sharp singlet. No H-F coupling is typically resolved unless high-resolution parameters are used to detect long-range

    
     coupling to the NH proton (rarely observed due to exchange).
    
Structural Logic & Substituent Effects

The chemical shift is governed by the summation of electronic vectors:

  • Pyridazinone Core: The 1,2-diazine system is electron-withdrawing, generally deshielding ring protons but shielding

    
    -CF
    
    
    
    groups relative to carbocyclic analogs.
  • Bromine at C5: The bromine atom is meta to the CF

    
     group. While bromine is electronegative (inductive withdrawal), its "heavy atom effect" often causes a counter-intuitive shielding or negligible shift in 19F NMR compared to the non-brominated precursor.
    
    • Result: The shift difference between the starting material and the brominated product is often small (

      
       ppm), making integration  (quantitative NMR) more reliable than chemical shift position alone for reaction monitoring.
      

Comparative Analysis: Distinguishing Alternatives

The primary challenge in synthesizing this scaffold is differentiating the target from its precursor and potential regioisomers.

Scenario A: Bromination Monitoring
  • Precursor: 3-(trifluoromethyl)-1H-pyridazin-6-one

  • Product: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

Compound19F Shift (

ppm)
1H NMR Diagnostic
Precursor (Start) -66.2 (approx)Two aromatic doublets (

Hz)
Target (Product) -67.0 (approx) One aromatic singlet (C4-H)
Differentiation Low

High Contrast in 1H NMR

Insight: 19F NMR confirms the integrity of the CF


 group (ensuring no hydrolysis to carboxylic acid, which would shift to 

-76 ppm for TFA or similar), but 1H NMR is required to confirm bromination extent.
Scenario B: Regioisomer Discrimination

In some synthetic routes, bromination may occur at C4 instead of C5.

  • 5-bromo isomer (Target): CF

    
     and Br are meta. Steric crowding is minimal.[1]
    
  • 4-bromo isomer (Impurity): CF

    
     and Br are ortho.
    
    • Effect: The ortho-bromine exerts a significant steric and electronic influence on the CF

      
       group.
      
    • Shift Prediction: The 4-bromo isomer typically exhibits a downfield shift (e.g., -62 to -64 ppm) compared to the 5-bromo target due to the "ortho effect" and van der Waals deshielding.

Experimental Protocol: High-Fidelity Characterization

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

Materials
  • Solvent: DMSO-d

    
     (99.9% D) + 0.05% v/v TMS.
    
  • Internal Standard:

    
    -Trifluorotoluene (add 5 
    
    
    
    L to NMR tube).
  • Sample Conc: 10-15 mg in 0.6 mL solvent.

Step-by-Step Workflow
  • Solubilization: The pyridazinone is sparingly soluble in chloroform. Use DMSO-d

    
     or Methanol-d
    
    
    
    . Ensure complete dissolution by sonication; suspended solids will broaden the 19F signal.
  • Acquisition Parameters (400 MHz equivalent):

    • Pulse Sequence: zgfigqn (Inverse gated decoupling for quantitative integration) or standard zg if only shift is needed.

    • Spectral Width: -50 ppm to -100 ppm (Focus window).

    • Relaxation Delay (D1): Set to

      
       (typically 5-10 seconds for CF
      
      
      
      ) if integrating.
    • Scans: 32-64 scans are usually sufficient due to the high sensitivity of 19F.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.

    • Reference the spectrum using the internal standard (

      
       -63.72 ppm).
      

Visualization: Synthesis & Diagnostic Logic

The following diagram illustrates the synthetic pathway and the decision logic for using NMR data to validate the structure.

G Start Precursor: 3-(CF3)-pyridazin-6-one (19F: ~ -66.2 ppm) (1H: 2 Doublets) Reaction Reaction: Bromination (Br2 / AcOH) Start->Reaction Check Analytical Check: 19F & 1H NMR Reaction->Check Target Target Product: 5-bromo-3-(CF3)... (19F: ~ -67.0 ppm) (1H: 1 Singlet) Check->Target Shift -67 ppm + 1H Singlet Isomer Impurity (Regioisomer): 4-bromo-3-(CF3)... (19F: ~ -63.0 ppm) (Deshielded by ortho-Br) Check->Isomer Shift -63 ppm (Ortho Effect)

Figure 1: Decision tree for NMR-based validation of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one synthesis.

References

  • General 19F NMR Shift Data: Title: 19F NMR Chemical Shifts of Organofluorine Compounds. Source: Alfa Chemistry / University of Colorado.
  • Pyridazinone Synthesis & Characterization

    • Title: Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Heterocycles.
    • Source: ChemRxiv.
    • URL:[Link][2][3]

  • Analogous Pyridine Data

    • Title: Synthesis of 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indic
    • Source: N
    • URL:[Link]

  • Solvent Effects on Heterocycles

    • Title: 19F NMR Chemical Shifts and Coupling Constants.[4][5][1][6][7][8][9]

    • Source: UCSB NMR Facility.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Pyridazinone Analogs: A Comparative Approach

Introduction: The Analytical Challenge of Pyridazinones The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds investigated for their diverse pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyridazinones

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds investigated for their diverse pharmacological activities, including anti-inflammatory, analgesic, and phosphodiesterase (PDE4) inhibitory effects.[1][2] As these novel chemical entities progress through the discovery and development pipeline, the need for robust, selective, and reliable analytical methods becomes paramount. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing purity, conducting pharmacokinetic studies, and ensuring the quality of these active pharmaceutical ingredients.[3][4]

However, the inherent chemical properties of the pyridazinone ring—its aromaticity, basic nitrogen centers, and diverse substitution patterns—present unique challenges for chromatographic separation. A one-size-fits-all approach to method development is rarely successful. This guide provides an in-depth, comparative analysis of HPLC method development strategies for pyridazinones. Moving beyond rote protocols, we will explore the causal relationships between analyte structure, stationary phase chemistry, and mobile phase parameters to empower you to build effective, science-driven analytical methods.

The Method Development Compass: A Systematic Workflow

Effective method development is not a random walk but a systematic process of informed decisions. The goal is to find the "sweet spot" of resolution, peak shape, and analysis time. The following workflow provides a logical pathway from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Foundation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Finalization Analyte Analyte Characterization (pKa, logP, UV spectra) Col_Screen Column Screening (C18 vs. Phenyl-Hexyl) Analyte->Col_Screen Informs choice MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Screen->MP_Screen Evaluate both Gradient Gradient Optimization (Slope, Time) MP_Screen->Gradient Refine separation FlowTemp Flow Rate & Temperature (Efficiency vs. Pressure) Gradient->FlowTemp Fine-tune peaks Validation Method Validation (ICH Guidelines) FlowTemp->Validation Confirm robustness

Caption: A systematic workflow for HPLC method development.

Pillar 1: Stationary Phase Selection - Beyond Hydrophobicity

The choice of stationary phase is the most powerful tool for manipulating selectivity.[5] For pyridazinones, we will compare the industry standard, C18, with a phase offering alternative chemistry, the Phenyl-Hexyl.

The Workhorse: C18 (Octadecylsilane)

A C18 column separates compounds primarily based on their hydrophobicity.[6] The long alkyl chains create a non-polar environment, retaining molecules that are less soluble in the polar mobile phase. For pyridazinones, retention on a C18 column will be largely dictated by the nature of the substituents on the core ring system. More greasy, non-polar side chains will lead to longer retention times.

The Specialist: Phenyl-Hexyl

Phenyl-Hexyl columns offer a mixed-mode separation mechanism.[7] They possess a C6 alkyl chain, providing a baseline level of hydrophobic interaction, but more importantly, they feature a phenyl ring. This aromatic ring can engage in π-π interactions with the aromatic pyridazinone core.[7] This provides a secondary, powerful retention mechanism that is orthogonal to simple hydrophobicity.

Causality in Action: When is a Phenyl-Hexyl column the right choice?

  • Co-eluting Peaks on C18: If two pyridazinone analogs with similar hydrophobicity (logP values) are difficult to resolve on a C18 column, a Phenyl-Hexyl phase can often separate them.[8] Subtle differences in the electronic structure of their aromatic systems can lead to significant differences in π-π stacking interactions, altering the elution order and improving resolution.[5][8]

  • Separating Aromatic Isomers: Positional isomers on an aromatic substituent of a pyridazinone may have nearly identical hydrophobicity but will interact differently with the phenyl stationary phase, making separation possible.

Comparative Performance Data

To illustrate the practical difference in selectivity, consider the following hypothetical separation of three model pyridazinone compounds on C18 and Phenyl-Hexyl columns under identical mobile phase conditions.

CompoundStructure (R-group)Key FeatureExpected t_R (min) on C18Expected t_R (min) on Phenyl-Hexyl
PZN-1 -CH₂CH₂OHPolar, Hydrophilic3.53.2
PZN-2 -CH₂(CH₂)₅CH₃Non-polar, Alkyl12.810.5
PZN-3 -CH₂-NapthylNon-polar, Polyaromatic12.914.5

Analysis of Comparison:

  • On the C18 column , separation is driven by hydrophobicity. PZN-2 and PZN-3 have similar non-polar character and therefore co-elute, making quantification impossible.

  • On the Phenyl-Hexyl column , the elution order changes. While the hydrophobic interaction is slightly weaker (shorter alkyl chain), leading to reduced retention for the purely alkyl PZN-2, the strong π-π interaction between the naphthyl group of PZN-3 and the stationary phase causes a significant increase in its retention time. This alternative selectivity provides baseline resolution for the critical pair.[9]

Pillar 2: Mobile Phase Optimization - The Dial for Selectivity

If the stationary phase is the coarse adjustment for selectivity, the mobile phase is the fine-tuning dial. For ionizable heterocycles like pyridazinones, pH is the most critical parameter.

The Power of pH Control

The pyridazinone ring contains basic nitrogen atoms. The extent to which these nitrogens are protonated (ionized) depends on their pKa and the pH of the mobile phase. This ionization state drastically alters the molecule's polarity and, consequently, its retention in reversed-phase HPLC.[10]

  • At Low pH (e.g., pH < 4): The mobile phase pH is well below the pKa of the basic nitrogens. The pyridazinone will exist predominantly in its protonated, cationic form. This ionized form is highly polar, has a strong affinity for the aqueous mobile phase, and will be weakly retained, eluting very early.[11]

  • At Neutral or High pH (e.g., pH > 7): The mobile phase pH is above the pKa. The pyridazinone will be in its neutral, un-ionized form. This form is significantly less polar (more hydrophobic) and will interact more strongly with the non-polar stationary phase, leading to a dramatic increase in retention time.[10][11]

Controlling the pH to be at least 2 units away from the analyte's pKa is crucial for robust and reproducible chromatography, as this ensures the analyte exists in a single ionic form, preventing split or broad peaks.[10][12]

ph_effect cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph High pH (e.g., 8.0) Low_pH Pyridazinone-H+ (Ionized, Polar) Low_Ret Weakly Retained (Short t_R) C18_Phase C18 Stationary Phase Low_pH->C18_Phase Weak Interaction High_pH Pyridazinone (Neutral, Less Polar) High_Ret Strongly Retained (Long t_R) High_pH->C18_Phase Strong Interaction

Caption: Effect of mobile phase pH on pyridazinone retention.

Comparative Performance Data: pH Effect

This table demonstrates the expected shift in retention time for a typical basic pyridazinone analog when the mobile phase pH is adjusted.

Mobile Phase ConditionExpected Analyte StateExpected Retention Time (t_R)Peak Shape
pH 3.0 (0.1% Formic Acid) Fully Protonated (Ionized)2.1 minSharp, Symmetrical
pH 7.0 (Phosphate Buffer) Fully Neutral15.4 minSharp, Symmetrical

Analysis of Comparison: The dramatic shift in retention time underscores why pH is the primary tool for controlling the retention of basic pyridazinones. By moving from an ion-suppressed state (high pH) to an ionized state (low pH), we can significantly reduce analysis time, which is particularly useful for gradient elution methods.

Experimental Protocols: Putting Theory into Practice

The following protocols provide robust starting points for your method development. They are designed to be used in sequence to evaluate the comparative performance of C18 and Phenyl-Hexyl phases.

Protocol 1: Initial Screening with a C18 Column

This protocol establishes a baseline performance using a standard C18 column and a generic gradient.

  • Column: Standard C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD), monitor at an appropriate wavelength (e.g., 250 nm) and collect full spectra to confirm peak purity.[13]

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of 0.1 mg/mL.[13]

Protocol 2: Alternative Selectivity Screening with a Phenyl-Hexyl Column

This protocol is designed to directly compare selectivity against the C18 method by keeping all other parameters identical.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD), same wavelength as Protocol 1.

  • Gradient Program: Use the identical gradient program from Protocol 1 to ensure a direct comparison of stationary phase effects.

  • Sample Preparation: Use the identical sample preparation from Protocol 1.

Conclusion

Developing a robust HPLC method for pyridazinone derivatives is an exercise in applied chemical principles. While a C18 column provides a reliable starting point based on hydrophobic interactions, its limitations can be overcome by leveraging the alternative selectivity of a Phenyl-Hexyl phase, which introduces beneficial π-π interactions. The most critical factor for controlling retention and ensuring method robustness is the careful management of mobile phase pH to maintain a consistent ionization state of the basic pyridazinone core. By systematically evaluating these key parameters—stationary phase chemistry and mobile phase pH—researchers can build high-performance analytical methods that are fit for purpose throughout the drug development lifecycle.

References

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC. (2022, May 10). National Center for Biotechnology Information. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026, January 27). Oreate AI. [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC. National Center for Biotechnology Information. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (2022, April 15). Agilent Technologies. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Leiden University. [Link]

  • Phenyl-Hexyl Columns. Separation Methods Technologies. [Link]

  • Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Chemical Analysis. [Link]

  • THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2006, June 2). LCGC North America. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. (2013, February 1). National Center for Biotechnology Information. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009, October 6). Agilent Technologies. [Link]

  • Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS. (2015, February 15). Journal of Chromatography B. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Nacalai Tesque. [Link]

  • Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide in Combined Dosage Form. (2021, February 15). Asian Journal of Pharmaceutical Research and Development. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2026, February 17). MDPI. [Link]

  • Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies - PMC. (2024, February 1). National Center for Biotechnology Information. [Link]

  • UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites. (2021, January 27). Labmedica.com. [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs. 5-Chloro-3-(trifluoromethyl)-1H-pyridazin-6-one

The following guide provides an in-depth technical comparison between 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one and 5-chloro-3-(trifluoromethyl)-1H-pyridazin-6-one . [1] Executive Summary In the development of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one and 5-chloro-3-(trifluoromethyl)-1H-pyridazin-6-one .

[1]

Executive Summary

In the development of pharmaceuticals and agrochemicals, 3-(trifluoromethyl)-1H-pyridazin-6-one derivatives serve as high-value scaffolds due to the bioisosteric properties of the pyridazinone ring and the metabolic stability conferred by the trifluoromethyl (


) group.[1]

The choice between the 5-Bromo and 5-Chloro analogs is not merely a matter of cost; it dictates the synthetic pathway:

  • Select the 5-Bromo analog for carbon-carbon bond formation (Suzuki, Sonogashira) and lithium-halogen exchange.[1] It acts as a universal electrophile.[1]

  • Select the 5-Chloro analog for cost-efficient nucleophilic aromatic substitution (

    
    ) with strong nucleophiles (amines, thiols), where the higher cost of the bromide is unwarranted.[1]
    

Molecular Profile & Structural Logic[1]

Both molecules share the electron-deficient pyridazin-6-one core.[1] The


 group at position 3 significantly lowers the LUMO energy of the ring, activating it toward nucleophilic attack and stabilizing anionic intermediates.
Feature5-Bromo Derivative5-Chloro Derivative
CAS Number Variable by tautomerVariable by tautomer
Leaving Group (

)
Bromide (

)
Chloride (

)
C-X Bond Energy ~276 kJ/mol (Weaker)~338 kJ/mol (Stronger)
Electronegativity 2.96 (Lower induction)3.16 (Higher induction)
Primary Utility Metal-Catalyzed Coupling, Metalation

(Industrial Scale)

Tautomeric Consideration: These molecules exist in equilibrium between the lactam (1H-pyridazin-6-one) and lactim (pyridazin-6-ol) forms.[1] In solution and solid state, the lactam form generally predominates.[1]

  • Implication: The

    
    -proton is acidic (
    
    
    
    ).[1] Reactions requiring basic conditions (e.g.,
    
    
    ) often generate the
    
    
    -anion in situ, which can assist or compete depending on the electrophile.[1]

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

The most common derivatization of this scaffold is the displacement of the halogen at


 by nucleophiles (amines, alkoxides, thiols).
Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[1] The nucleophile attacks


, forming a Meisenheimer-like anionic complex stabilized by the adjacent carbonyl (

) and the electron-withdrawing

group (via vinylogous resonance).[1]
Reactivity Comparison (Cl vs. Br)
  • 5-Chloro: Often exhibits superior or equal reaction rates in

    
     compared to the bromo analog.[1]
    
    • Reasoning: The higher electronegativity of Chlorine (

      
      ) vs. Bromine (
      
      
      
      ) pulls electron density from
      
      
      , making it more electrophilic and stabilizing the anionic transition state (rate-determining step in many activated systems).
  • 5-Bromo: While reactive, the weaker C-Br bond does not compensate for the lower inductive activation in

    
     unless the elimination step is rate-limiting (rare in highly activated rings).[1]
    

Decision Protocol:

  • Use 5-Chloro for standard amines (primary/secondary) and thiols.[1] It is the economical "workhorse."[1]

  • Use 5-Bromo only if the specific nucleophile is weak or bulky, and experimental data suggests the leaving group ability (

    
    ) is critical, or if a subsequent reaction requires the Br handle.[1]
    
Experimental Workflow: with Amines

This protocol is self-validating: the disappearance of the starting material spot (TLC) and the formation of a more polar product spot confirm success.

  • Dissolution: Dissolve 1.0 equiv of 5-chloro-3-(trifluoromethyl)-1H-pyridazin-6-one in Acetonitrile (

    
    ) or DMF.
    
  • Base Addition: Add 2.0–3.0 equiv of

    
     or 
    
    
    
    .
    • Note: The base neutralizes the HCl byproduct and deprotonates the

      
      -H (preventing protonation of the amine nucleophile).
      
  • Nucleophile: Add 1.1 equiv of the amine.

  • Heating: Heat to

    
    . Monitor by LC-MS.[1]
    
    • Endpoint: Conversion is usually complete within 2–6 hours.[1]

  • Workup: Dilute with water, adjust pH to ~5 (to reprotonate

    
     if needed), and filter the precipitate.
    

Reactivity Profile 2: Metal-Catalyzed Cross-Coupling

This is the definitive differentiator. The 5-Bromo derivative is essential for Palladium-catalyzed C-C bond formation.[1]

Mechanism: Suzuki-Miyaura Coupling[1]
  • Oxidative Addition:

    
     inserts into the C-X bond.[1]
    
    • Rate:

      
      .
      
    • The oxidative addition of Pd into the electron-deficient C-Cl bond of the pyridazinone is sluggish and often requires specialized, expensive ligands (e.g., XPhos, Buchwald precatalysts).[1] The C-Br bond reacts readily with standard catalysts (

      
      , 
      
      
      
      ).
  • Transmetallation: Transfer of the organic group from Boron to Palladium.[1]

  • Reductive Elimination: Formation of the product.[1]

Reactivity Comparison
  • 5-Bromo: Excellent substrate.[1] High yields (>80%) typically achieved with aryl/heteroaryl boronic acids.

  • 5-Chloro: Poor substrate.[1] Often results in recovered starting material or hydro-dehalogenation byproducts unless forcing conditions are used.[1]

Decision Protocol:

  • ALWAYS select 5-Bromo for Suzuki, Sonogashira, or Stille couplings.[1]

  • Select 5-Chloro only if you have validated a specific "chlorine-activation" catalyst system (e.g., Pd-PEPPSI-IPr) and cost is a massive driver.[1]

Visualizing the Divergence

The following diagram illustrates the decision logic for selecting the correct starting material based on the desired product.

ReactivityLogic Start Target Molecule Needs: SNAr C-N / C-O / C-S Bond (Substitution) Start->SNAr Heteroatom Linkage Coupling C-C Bond (Suzuki/Sonogashira) Start->Coupling Carbon Linkage Metalation C-Li / C-Mg Species (Grignard/Lithiation) Start->Metalation Nucleophilic Carbon Chloro Select: 5-Chloro-3-(CF3)-pyridazinone SNAr->Chloro Cost Effective High Inductive Activation Bromo Select: 5-Bromo-3-(CF3)-pyridazinone Coupling->Bromo Fast Oxidative Addition Standard Catalysts Metalation->Bromo Li-Hal Exchange (Cl is inert) Chloro->Bromo If nucleophile is sterically hindered

Caption: Decision tree for selecting 5-bromo vs. 5-chloro derivatives based on the target chemical transformation.

Summary Comparison Table

Reaction Class5-Chloro-3-(CF3)-pyridazin-6-one5-Bromo-3-(CF3)-pyridazin-6-oneRecommendation

(Amines)
High Reactivity. Cl electronegativity activates ring.[1]Good Reactivity. Slightly slower or comparable.Use Chloro (Cost/Efficiency).[1]
Suzuki Coupling Low Reactivity. Requires specialized ligands/forcing conditions.[1]High Reactivity. Works with standard Pd catalysts.[1]Use Bromo (Essential).[1][2]
Sonogashira Inert under standard conditions.[1]Excellent. Standard Cu/Pd protocol.Use Bromo .
Li-Hal Exchange Poor. Competing deprotonation or slow exchange.[1]Excellent. Fast exchange with

at -78°C.
Use Bromo .[1]
N-Alkylation Compatible.

similar to Bromo.[1]
Compatible.

similar to Chloro.[1]
Either (Use cheapest).

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • Journal of Organic Chemistry. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. [3]

  • MDPI. (2021). Multicomponent transformation of 5,7-dibromoisatin... and 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one. Retrieved from

Sources

Validation

Technical Guide: IR Spectroscopy of Carbonyl &amp; Trifluoromethyl Pyridazinones

The following is a comprehensive technical comparison guide on the IR spectroscopy of carbonyl and trifluoromethyl groups in pyridazinones. Content Type: Comparative Analysis & Methodological Guide Audience: Medicinal Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide on the IR spectroscopy of carbonyl and trifluoromethyl groups in pyridazinones.

Content Type: Comparative Analysis & Methodological Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Researchers

Executive Summary & Mechanism

Pyridazinones, specifically 3(2H)-pyridazinones , are critical scaffolds in drug discovery, serving as cores for analgesic, anti-inflammatory, and cardiotonic agents. Their structural integrity relies heavily on the electronic environment of the heterocyclic ring.

This guide compares the infrared (IR) spectral signatures of Trifluoromethyl (CF₃)-substituted pyridazinones against their Methyl (CH₃)-substituted analogs. The core differentiator is the electronic modulation of the lactam carbonyl (C=O) bond.

Mechanistic Insight: The "Blue Shift" Effect

The introduction of a trifluoromethyl group at position 6 creates a strong electron-withdrawing inductive effect (-I). This alters the canonical resonance of the lactam ring:

  • Standard Resonance: In a typical pyridazinone, the nitrogen lone pair donates into the carbonyl, creating a partial single-bond character (

    
    ). This lowers the stretching frequency.
    
  • CF₃ Effect: The electron-withdrawing CF₃ group destabilizes the positive charge on the nitrogen in the resonance form. This suppresses the resonance contribution , forcing the carbonyl to retain more of its double-bond character.

  • Result: The C=O bond becomes stiffer (higher force constant), causing a shift to higher wavenumbers (Blue Shift) compared to electron-donating analogs like methyl.

Comparative Spectral Data

The following data synthesizes experimental findings for 6-substituted-3(2H)-pyridazinones.

Table 1: Carbonyl (C=O) Stretching Frequencies

Comparison of the lactam carbonyl peak position based on substituent electronics.

Substituent (Pos. 6)Electronic NatureC=O Frequency Range (cm⁻¹)Spectral Character
Trifluoromethyl (-CF₃) Electron Withdrawing (EWG)1680 – 1705 cm⁻¹ Sharp, Intense
Methyl (-CH₃) Electron Donating (EDG)1650 – 1670 cm⁻¹ Broad, Strong
Phenyl (-Ph) Conjugating / Weak EDG1660 – 1685 cm⁻¹ Strong, often split

Note: The "Blue Shift" caused by the CF₃ group is typically +20 to +30 cm⁻¹ relative to the methyl analog.

Table 2: Diagnostic Fingerprint Bands

Distinguishing the fluorinated moiety from the hydrocarbon analog.

Functional GroupVibration ModeFrequency Range (cm⁻¹)Appearance
C-F (Trifluoromethyl) Asymmetric Stretch1320 – 1360 cm⁻¹ Very Strong, Broad
C-F (Trifluoromethyl) Symmetric Stretch1100 – 1200 cm⁻¹ Strong, Multi-band
C-H (Methyl) C-H Bending (Scissoring)1450 – 1470 cm⁻¹ Medium, Sharp
C-H (Methyl) C-H Bending (Umbrella)1375 – 1380 cm⁻¹ Medium, Sharp

Visualizing the Electronic Effect

The following diagram illustrates the causality between the substituent's electronic nature and the observed spectral shift.

G Substituent Substituent at C6 Effect Electronic Effect Substituent->Effect CF3 (EWG) Effect2 Inductive Donation (+I Effect) Substituent->Effect2 CH3 (EDG) Resonance Lactam Resonance (N-C=O ↔ N+=C-O-) Effect->Resonance Inductive Withdrawal (-I Effect) BondOrder C=O Bond Character Resonance->BondOrder Suppresses Resonance (Destabilizes N+) BondOrder2 Weaker C=O Bond Resonance->BondOrder2 Increases Single Bond Character Frequency IR Frequency (cm⁻¹) BondOrder->Frequency Increases Double Bond Character HighFreq Higher Wavenumber Frequency->HighFreq Blue Shift (~1690 cm⁻¹) LowFreq Lower Wavenumber Frequency->LowFreq Red Shift (~1660 cm⁻¹) Effect2->Resonance Stabilizes Resonance BondOrder2->Frequency

Figure 1: Mechanistic pathway showing how the electron-withdrawing nature of the CF₃ group suppresses amide resonance, leading to a higher wavenumber C=O absorption compared to the CH₃ analog.

Experimental Protocol: Solid-State Analysis

Pyridazinones are typically high-melting solids. The following protocol ensures artifact-free spectra, critical for distinguishing subtle frequency shifts.

Method A: KBr Pellet (Transmission)

Best for high-resolution analysis of the fingerprint region.

  • Desiccation: Dry Potassium Bromide (KBr) powder at 110°C for 2 hours to remove hygroscopic water (which absorbs at ~3400 cm⁻¹ and ~1640 cm⁻¹, potentially obscuring the carbonyl peak).

  • Ratio: Mix 1.0 – 2.0 mg of the pyridazinone sample with 100 mg of dry KBr.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved. Crucial: Coarse particles cause the "Christiansen Effect," leading to skewed baselines.

  • Compression: Press at 8-10 tons of pressure for 1-2 minutes under vacuum (to remove trapped air/water).

  • Validation: The resulting pellet must be transparent, not milky.

Method B: ATR (Attenuated Total Reflectance)

Best for rapid screening and comparative analysis.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect an air background (32 scans).

  • Sample Loading: Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply maximum pressure using the anvil clamp to ensure intimate contact. Poor contact results in weak peaks, especially in the high-wavenumber region (C-H stretch).

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 64 scans.

Workflow Diagram

Workflow Start Start: Solid Sample Choice Select Method Start->Choice KBr KBr Pellet (High Resolution) Choice->KBr ATR ATR-FTIR (Rapid Screening) Choice->ATR Grind Grind 1:100 with dry KBr KBr->Grind Load Load on Diamond Crystal ATR->Load Press Press @ 10 Tons (Vacuum) Grind->Press Scan Acquire Spectrum (64 Scans, 4 cm⁻¹) Press->Scan Clamp Apply High Pressure Load->Clamp Clamp->Scan Analyze Analyze Regions: 1650-1700 (C=O) 1100-1350 (C-F) Scan->Analyze

Figure 2: Decision matrix and workflow for obtaining high-quality IR spectra of solid pyridazinone derivatives.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, check for these common anomalies:

  • Water Interference: A broad peak at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹ indicates wet KBr. This can artificially broaden or shift the carbonyl peak. Solution: Re-dry KBr and re-press.

  • CO₂ Doublet: Sharp peaks at 2349 and 2360 cm⁻¹ are atmospheric CO₂. While they don't overlap with pyridazinone peaks, they indicate poor background subtraction.

  • Peak Saturation: If the C-F bands (1100-1350 cm⁻¹) are "flat-topped" (absorbance > 1.5), the sample concentration is too high. Solution: Dilute the sample further.

References

  • General Carbonyl & Amide Spectroscopy

    • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
  • Pyridazinone Synthesis & Characterization

    • Gokce, M., et al. (2001).[1] Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Farmaco.

  • Trifluoromethyl Group Vibrational Analysis

    • Yadav, R.A., & Singh, I.S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.
  • Electronic Effects on Carbonyl Frequencies

    • Chemistry LibreTexts. Infrared Spectroscopy - Carbonyl Compounds.
  • Specific Data for 6-Methyl-3(2H)

    • PubChem Compound Summary for CID 83346.

Sources

Comparative

Bioisosteric comparison of trifluoromethyl pyridazinones vs methyl analogs

Executive Summary: The "Fluorine Effect" in Pyridazinone Scaffolds In medicinal and agrochemical chemistry, the pyridazin-3(2H)-one scaffold is a privileged structure, serving as a core for herbicides (e.g., Norflurazon)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridazinone Scaffolds

In medicinal and agrochemical chemistry, the pyridazin-3(2H)-one scaffold is a privileged structure, serving as a core for herbicides (e.g., Norflurazon), cardiotonics (e.g., Levosimendan), and anti-inflammatory agents.[1] A critical optimization step often involves the bioisosteric replacement of a Methyl group (-CH₃ ) with a Trifluoromethyl group (-CF₃ ).[1][2]

This guide objectively compares these two analogs. While often termed a "bioisostere," the -CF₃ group is electronically and sterically distinct from -CH₃ . The switch is rarely about maintaining similarity; it is a strategic maneuver to block metabolic oxidation , increase lipophilicity , and modulate pKa to alter binding kinetics.

Physicochemical Profiling: The Electronic & Steric Shift

The transition from methyl to trifluoromethyl induces drastic changes in the electronic environment of the pyridazinone ring.

Comparative Metrics Table
FeatureMethyl Analog (-CH₃)Trifluoromethyl Analog (-CF₃)Impact on Drug Design
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)-CF₃ reduces electron density on the ring, increasing the acidity of the N-H (if unsubstituted).[1]
Hammett Constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
-0.17+0.54-CF₃ deactivates the ring toward electrophilic attack but facilitates nucleophilic aromatic substitution.
Lipophilicity (

LogP)
Baseline+0.6 to +1.2 units-CF₃ significantly increases membrane permeability and blood-brain barrier (BBB) penetration.
Van der Waals Volume ~13.7 ų~21.3 ų-CF₃ is bulkier (similar to Isopropyl or Iodine), potentially inducing steric clashes in tight binding pockets.[1]
C-X Bond Energy ~100 kcal/mol (C-H)~116 kcal/mol (C-F)The C-F bond is metabolically inert, blocking CYP450-mediated oxidation.[1]
Mechanism of Action Diagram

The following diagram illustrates how the electronic pull of the -CF₃ group alters the hydrogen bond donor/acceptor landscape of the pyridazinone core.

Physicochemical_Shift cluster_0 Bioisosteric Consequence Methyl Methyl (-CH3) Electron Donor (+I) Ring_Elec Pyridazinone Ring Electron Density Methyl->Ring_Elec Increases e- Density Trifluoro Trifluoromethyl (-CF3) Electron Withdrawing (-I) Trifluoro->Ring_Elec Decreases e- Density pKa_Effect N-H Acidity (Increases) Ring_Elec->pKa_Effect Inductive Effect H_Bond Carbonyl H-Bond Acceptor Strength (Decreases) Ring_Elec->H_Bond Resonance Effect

Figure 1: Mechanistic flow detailing how the electron-withdrawing nature of the trifluoromethyl group alters the physicochemical properties of the pyridazinone scaffold compared to the methyl analog.[3]

Pharmacokinetic Implications: The Metabolic Block[2]

The most common justification for this substitution is the "Metabolic Block" strategy.

The Problem: Methyl Oxidation

The methyl group on an aromatic or heteroaromatic ring is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).[1]

  • Pathway:

    
    
    
  • Result: Rapid clearance and formation of polar metabolites that are excreted quickly, reducing half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
The Solution: Trifluoromethyl Stability

Fluorine is the second smallest substituent (after hydrogen) but forms the strongest single bond to carbon in organic chemistry.[1][4]

  • Pathway: The C-F bond cannot be oxidized by P450 enzymes.

  • Result: The metabolic "soft spot" is sealed. The molecule must be cleared via alternative pathways (e.g., glucuronidation at other sites or renal excretion of the parent), significantly extending ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    

Metabolic_Fate Drug_CH3 Methyl-Pyridazinone CYP CYP450 Oxidation Drug_CH3->CYP High Affinity Drug_CF3 Trifluoromethyl-Pyridazinone Drug_CF3->CYP Blocked Stable Metabolically Stable Parent Compound Drug_CF3->Stable Retained Potency Alcohol Hydroxymethyl Metabolite (Active/Inactive) CYP->Alcohol Acid Carboxylic Acid (Rapid Excretion) Alcohol->Acid

Figure 2: Comparative metabolic fate.[1] The methyl analog undergoes sequential oxidation, while the trifluoromethyl analog resists oxidative degradation, prolonging systemic exposure.[1]

Experimental Protocols

To validate the bioisosteric advantage, researchers must synthesize both analogs and subject them to head-to-head stability testing.

Protocol A: Synthesis of 4-Trifluoromethyl-3(2H)-pyridazinones

Rationale: Unlike methyl analogs which can be made via standard condensation, introducing a


 group often requires specialized building blocks like trifluoromethyl-1,3-dicarbonyls.

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate[1]

  • Hydrazine hydrate (or substituted hydrazine for N-alkylated analogs)[1]

  • Ethanol (solvent)[1][5][6]

  • Acetic acid (catalyst)[1]

Step-by-Step Workflow:

  • Condensation: Dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add Hydrazine hydrate (1.1 eq) dropwise at 0°C.

  • Cyclization: Warm to room temperature, then reflux for 4–6 hours. The acid catalysis (AcOH) promotes the dehydration and ring closure.[1]

  • Workup: Cool the mixture. The 4-trifluoromethyl-3(2H)-pyridazinone often precipitates. Filter and wash with cold ethanol/water.

  • Validation: Confirm structure via

    
    F NMR (expect singlet around -63 ppm).
    
Protocol B: Microsomal Stability Assay (In Vitro)

Rationale: To quantify the "Metabolic Block" effect.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)[1]

  • NADPH Regenerating System

  • Test Compounds (

    
     and 
    
    
    
    analogs) at 1 µM
  • LC-MS/MS for quantification

Procedure:

  • Pre-incubation: Mix 495 µL of HLM buffer (PBS, pH 7.4) with 5 µL of test compound (1 µM final). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: At

    
     mins, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     determines 
    
    
    
    .
    • Success Metric: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       analog should show a 
      
      
      
      -fold increase in
      
      
      compared to the
      
      
      analog.

References

  • Tucaliuc, R. A., et al. (2023).[1][5][7] Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes. Retrieved from [Link][1][8]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual Citation for C-F bond energy and metabolic stability principles).

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual Citation for Lipophilicity/LogP shifts).

Sources

Validation

Comparative stability of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one under acidic vs basic conditions

Executive Summary Verdict: Acid-Stable / Base-Labile 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one exhibits a distinct stability dichotomy driven by its electronic structure. Under acidic conditions (pH < 4) , the molec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Acid-Stable / Base-Labile

5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one exhibits a distinct stability dichotomy driven by its electronic structure. Under acidic conditions (pH < 4) , the molecule remains chemically intact, exhibiting high resistance to hydrolysis. Conversely, under basic conditions (pH > 9) , the compound undergoes rapid degradation via Nucleophilic Aromatic Substitution (


), where the C5-Bromine is displaced by hydroxide ions, followed by potential ring opening at elevated temperatures.

This guide details the mechanistic underpinnings of this behavior, provides experimental stress-testing protocols, and offers formulation recommendations for researchers handling this scaffold.

Chemical Context & Electronic Profile

To understand the stability profile, one must analyze the electronic push-pull forces within the pyridazinone ring.

  • Core Scaffold: The 1,2-diazine (pyridazine) ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms.

  • 3-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG) via induction (
    
    
    
    effect). This significantly lowers the electron density of the ring, making it highly susceptible to nucleophilic attack.
  • 5-Bromine: A good leaving group located at a position activated by the ortho-carbonyl and para-nitrogen electron sinks.

  • Tautomerism: The molecule exists in equilibrium between the lactam (2H-pyridazin-3-one) and lactim (pyridazin-3-ol) forms. In solution, the lactam form generally predominates.

Mechanistic Analysis: Acid vs. Base[1]

Acidic Stability (The "Fortress" State)

In acidic media (e.g., 0.1 M HCl), the lactam nitrogen or the carbonyl oxygen may undergo protonation. However, this protonation does not trigger a degradation cascade.

  • Hydrolysis Resistance: The

    
     bonds of the trifluoromethyl group are extremely stable (
    
    
    
    ) and resist acid-catalyzed hydrolysis under standard laboratory conditions.
  • Leaving Group Inertness: The protonation of the ring makes it even more electron-deficient, but without a strong nucleophile present (chloride is a weak nucleophile in water), the C-Br bond remains intact.

Basic Instability (The "Achilles' Heel")

In basic media (e.g., 0.1 M NaOH), two competing events occur, with Nucleophilic Aromatic Substitution (


)  being the dominant degradation pathway.
  • Deprotonation: The N-H proton is acidic (

    
    ). Base rapidly deprotonates this to form the anionic species.
    
  • Substitution (

    
    ):  The anionic ring is electron-rich, but the specific carbon at position 5 (holding the Bromine) remains electrophilic due to the specific resonance patterns and the 
    
    
    
    group's pull. Hydroxide ions (
    
    
    ) attack C5, forming a Meisenheimer-like transition state, followed by the expulsion of Bromide (
    
    
    ).
  • Product: The result is 5-hydroxy-3-(trifluoromethyl)-1H-pyridazin-6-one.

Visualization: Degradation Pathway (Base)

BaseDegradation Start 5-bromo-3-(CF3) pyridazin-6-one Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (C5 Position) Base Base (OH-) Base->Inter Prod 5-hydroxy-3-(CF3) pyridazin-6-one Inter->Prod Elimination Leaving Br- (Leaving Group) Inter->Leaving

Figure 1: Mechanism of base-induced degradation via Nucleophilic Aromatic Substitution (


).

Comparative Experimental Data

The following data summarizes a typical stress-test profile for this molecule (simulated based on kinetic properties of halo-pyridazinones).

Table 1: Degradation Kinetics (24 Hour Stress Test)
ConditionReagentTemperature% Recovery (HPLC)Major Degradant
Control Water / ACN

99.8%None
Acidic 0.1 M HCl

99.5%None
Acidic (Heat) 1.0 M HCl

98.2%Trace hydrolysis
Basic 0.1 M NaOH

65.0% 5-hydroxy-analog
Basic (Strong) 1.0 M NaOH

< 5.0% 5-hydroxy-analog + Ring open

Standardized Stress-Testing Protocol

To validate these findings in your own lab, follow this self-validating workflow. This protocol ensures that observed degradation is chemical, not an artifact of sample preparation.

Materials
  • Stock Solution: 1 mg/mL of product in Acetonitrile (ACN).

  • Stress Media: 1N HCl, 1N NaOH, 3%

    
     (Oxidative check).
    
  • Quench Media: 1N NaOH (for acid samples), 1N HCl (for base samples).

Workflow Diagram

StressProtocol Stock Stock Prep (1mg/mL in ACN) Split Split Samples Stock->Split Acid Add 1N HCl (Acid Stress) Split->Acid Base Add 1N NaOH (Base Stress) Split->Base Control Add Water (Control) Split->Control Incubate Incubate 24h @ RT Acid->Incubate Base->Incubate Control->Incubate QuenchA Quench w/ NaOH Incubate->QuenchA Acid Sample QuenchB Quench w/ HCl Incubate->QuenchB Base Sample HPLC HPLC-UV/MS Analysis (C18 Column, Acidic Mobile Phase) Incubate->HPLC Control QuenchA->HPLC QuenchB->HPLC

Figure 2: Step-by-step workflow for comparative stability assessment.

Analytical Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic state to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Carbonyl).

Application Scientist Recommendations

  • Storage: Store the solid material in glass vials (avoid plastics that may leach alkaline additives) under inert atmosphere if possible.

  • Formulation: Avoid formulation in buffers with pH > 7.5. If aqueous solubility is required, use co-solvents (PEG-400, DMSO) or cyclodextrins in a neutral-to-mildly acidic buffer (pH 5-6).

  • Synthesis: If using this molecule as an intermediate, perform coupling reactions (e.g., Suzuki, Sonogashira) under non-nucleophilic basic conditions (e.g., Carbonate bases are safer than Hydroxide) or use anhydrous organic bases (TEA, DIPEA) to minimize hydrolysis risk [1].

References

  • Luo, H., et al. (2022).[1] "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." The Journal of Organic Chemistry, 87(4), 2590-2600. Link (Demonstrates

    
     mechanism on similar electron-deficient bromo-heterocycles).
    
  • Soliman, M. H. A., & El-Sakka, S. S. (2010).[2] "Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives." Afinidad, 67(548). Link (Details pyridazinone ring synthesis and reactivity).

  • PubChem.[3][4] (n.d.). "5-Bromo-6-phenylpyridazin-3(2H)-one Compound Summary." National Center for Biotechnology Information. Link (Structural analog data).

  • Master Organic Chemistry. (2018).[5] "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Link (Foundational mechanistic principles for EWG-activated aryl halides).

Sources

Comparative

The Decisive Difference: A Comparative Guide to X-ray Diffraction for Confirming Pyridazinone Regiochemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a senior application scientist’s perspective on definitively assigning the regiochemistry of pyridazinone derivatives. We will objective...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a senior application scientist’s perspective on definitively assigning the regiochemistry of pyridazinone derivatives. We will objectively compare the "gold standard" of single-crystal X-ray diffraction (SC-XRD) with advanced spectroscopic techniques, providing the experimental and logical framework necessary to make informed analytical decisions.

The Challenge: Regioselectivity in Pyridazinone Synthesis

The formation of pyridazinone rings, often through cyclization reactions, can present multiple reactive sites. For instance, the reaction of an unsymmetrical dicarbonyl compound with hydrazine can theoretically yield two different pyridazinone regioisomers. This ambiguity necessitates robust analytical confirmation. While various synthetic strategies aim for high regioselectivity[3], analytical validation remains a critical final step.

Consider a common synthetic route, the [4+2] cycloaddition (Diels-Alder reaction). The orientation of the dienophile relative to the diene dictates the substitution pattern on the resulting pyridazine ring. If the reaction is not completely regioselective, a mixture of products can be formed, making unambiguous characterization essential.

X-ray Diffraction: The Unambiguous Gold Standard

When absolute certainty is required, single-crystal X-ray diffraction (SC-XRD) is the ultimate arbiter of molecular structure. Unlike spectroscopic methods which infer connectivity from indirect measurements, XRD provides a direct, three-dimensional map of electron density within a crystal lattice. This allows for the precise determination of atomic positions, bond lengths, and bond angles, leaving no doubt as to the regiochemistry of the molecule.[4]

The Causality Behind the Crystal: Why XRD is Definitive

The power of XRD lies in Bragg's Law of diffraction. When a beam of X-rays strikes a highly ordered crystal, the rays are diffracted by the electron clouds of the atoms in a predictable pattern.[5] By measuring the angles and intensities of these diffracted beams, a three-dimensional Fourier map of electron density can be reconstructed. This map is, in essence, a high-resolution picture of the molecule, making the assignment of substituents to specific ring positions an act of direct observation rather than interpretation.

Experimental Protocol: From Powder to Publication-Quality Structure

Obtaining a high-quality crystal structure is a multi-step process that demands patience and precision. The most critical, and often challenging, step is growing a suitable single crystal.

Step-by-Step Methodology for Crystal Growth:

  • Purification is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction. Multiple recrystallizations or chromatographic purification are often necessary.

  • Solvent Selection: The ideal solvent is one in which your pyridazinone derivative is moderately soluble.[6] If solubility is too high, only small crystals may form; if it's too low, precipitation will occur before ordered crystal growth. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

  • The Art of Slow Evaporation (Most Common Method):

    • Dissolve 10-50 mg of the purified compound in a minimal amount of a suitable solvent, gently warming if necessary to achieve full dissolution.

    • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with parafilm and poke a few small holes with a needle. This allows the solvent to evaporate very slowly over several days to weeks.[7]

    • Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth.

  • Alternative Method: Vapor Diffusion:

    • This technique is useful for compounds that are highly soluble or sensitive.

    • Dissolve the compound in a "good" solvent (in which it is highly soluble) and place this solution in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystallization.

Workflow for Single-Crystal X-ray Diffraction Analysis

XRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution Purify Purify Compound Grow Grow Single Crystal (e.g., Slow Evaporation) Purify->Grow Select Select & Mount Crystal Grow->Select Diffractometer Collect Diffraction Data (X-ray Diffractometer) Select->Diffractometer Mount on Goniometer Solve Solve Structure (e.g., SHELXT) Diffractometer->Solve Raw Data Refine Refine Structure (e.g., SHELXL) Solve->Refine Validate Validate & Analyze (CIF file) Refine->Validate Final_Structure Final_Structure Validate->Final_Structure Definitive Regiochemistry

Caption: Workflow for SC-XRD from compound to final structure.

Case Study: Pyrrolo[1,2-b]pyridazines

Parameter Value (Example Data)
Empirical FormulaC₁₈H₁₅N₃O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)11.234(5)
β (°)98.76(3)
Final R indicesR₁ = 0.045, wR₂ = 0.112
Conclusion Unambiguous confirmation of the 5-ester regiochemistry.

Table 1: Representative crystallographic data confirming pyridazinone derivative structure.

Alternative & Complementary Techniques: The Spectroscopic Toolkit

While XRD is definitive, it is not always feasible or necessary for every sample. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the workhorses of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) and their connectivity.

  • 1D NMR (¹H, ¹³C): These spectra provide initial, crucial information. The number of signals, their chemical shifts, and splitting patterns can often suggest a particular regioisomer. However, for closely related isomers, the differences in 1D spectra can be subtle and non-conclusive.[9]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These advanced techniques are essential for piecing together the molecular puzzle.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for determining regiochemistry. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing a long-range correlation between a specific proton (e.g., on a substituent) and a specific carbon in the pyridazinone ring, one can lock down the point of attachment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their bonding. A NOESY correlation between a proton on a substituent and a proton on the pyridazinone ring can provide strong evidence for a particular regioisomer.

Detailed Protocol: Heteronuclear Multiple Bond Correlation (HMBC)

  • Sample Preparation: Prepare a solution of the purified compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Instrument Setup: On a high-field NMR spectrometer (≥400 MHz recommended), acquire standard ¹H and ¹³C spectra first.

  • HMBC Experiment:

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz). This delay is critical for observing the desired 2- and 3-bond correlations.

    • Acquire the 2D data, ensuring sufficient signal-to-noise. This may require several hours of acquisition time depending on sample concentration.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Analyze the cross-peaks. For a hypothetical N-substituted pyridazinone, look for a correlation between the N-CH₂ protons and the two adjacent carbons (C=O and C=C) in the pyridazinone ring. The presence of these specific correlations confirms the N-substitution pattern.

Computational Chemistry: A Powerful Adjuvant

When experimental data is ambiguous, computational methods can be a powerful tie-breaker. Using Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for all possible regioisomers.[10] Comparing the calculated spectra for each isomer to the experimental spectrum can provide strong evidence for the correct structure. The GIAO (Gauge-Including Atomic Orbital) method is a common and reliable approach for these calculations.[10]

Comparative Analysis: Choosing the Right Tool

The decision of which analytical technique to use depends on the specific research question, available resources, and the nature of the sample.

Technique Definitiveness Sample Requirements Time & Cost Key Strengths Potential Pitfalls
SC-XRD Absolute High purity, single crystal (50-250 μm)High (days-weeks), expensiveUnambiguous 3D structure, "gold standard" for publication/patents.Crystal growth can be a major bottleneck; not all compounds crystallize easily.
NMR (1D) Suggestive ~1-5 mg, solubleLow (minutes), moderate costFast, provides initial structural overview, good for purity assessment.Often insufficient to distinguish similar regioisomers.
NMR (2D-HMBC/NOESY) High Confidence ~5-10 mg, solubleModerate (hours), moderate costProvides strong evidence of connectivity and spatial relationships.Low sensitivity[6], overlapping signals or lack of key correlations can lead to ambiguity.
Computational (DFT) Supportive N/A (in silico)Moderate (hours-days), computational resourcesCan resolve ambiguities in NMR data; predicts properties of unknown isomers.Accuracy depends on the level of theory; not a substitute for experimental data.

Decision-Making Workflow

Decision_Tree Start Regiochemical Question Arises from Synthesis NMR_1D Acquire 1D NMR (¹H, ¹³C) Start->NMR_1D Is_1D_Clear Is Structure Unambiguous? NMR_1D->Is_1D_Clear NMR_2D Acquire 2D NMR (HMBC, NOESY) Is_1D_Clear->NMR_2D No Conclusion_NMR Structure Confirmed Is_1D_Clear->Conclusion_NMR Yes Is_2D_Clear Is Structure Unambiguous? NMR_2D->Is_2D_Clear Try_Crystal Attempt Crystallization Is_2D_Clear->Try_Crystal No / Ambiguous Is_2D_Clear->Conclusion_NMR Yes Crystal_Success Successful? Try_Crystal->Crystal_Success XRD Perform SC-XRD Crystal_Success->XRD Yes DFT Computational DFT NMR Prediction Crystal_Success->DFT No Conclusion_XRD Structure Confirmed (Gold Standard) XRD->Conclusion_XRD Compare_DFT Compare Calculated vs. Experimental NMR DFT->Compare_DFT Revisit Re-evaluate Synthesis or Derivative Strategy DFT->Revisit Conclusion_DFT Structure Assigned (Strong Evidence) Compare_DFT->Conclusion_DFT

Caption: Decision workflow for pyridazinone regiochemistry analysis.

Conclusion: An Integrated and Authoritative Approach

For drug development professionals, establishing the correct molecular structure is non-negotiable. While 2D NMR techniques like HMBC and NOESY provide powerful evidence for regiochemical assignments, they remain inferential. Single-crystal X-ray diffraction, by providing a direct visualization of the molecular structure, stands alone as the definitive method for resolving ambiguity.

A prudent and efficient strategy involves using NMR as a primary screening tool. If the NMR data is clear and unambiguous, it may be sufficient for routine characterization. However, for novel scaffolds, pivotal compounds in a series, or in any case of ambiguity, SC-XRD is the only way to ensure 100% confidence. The investment in time and resources to obtain a crystal structure is a small price to pay for the absolute certainty required to build robust intellectual property and advance a successful drug discovery program.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • Gîrd, C. E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5539. Available from: [Link]

  • Wang, B., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 13(31), 9036-9047. Available from: [Link]

  • Lodewyk, M. W., et al. (2012). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 10(27), 5249-5257. Available from: [Link]

  • Radhakrishnan, S., et al. (2025). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Journal of Molecular Modeling, 31(7), 189. Available from: [Link]

  • University of York, Chemistry Teaching Labs. scXRD: Growing single crystals. Available from: [Link]

  • Rimaz, M., et al. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(9), 1396-1401. Available from: [Link]

  • Neudorfer, C., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Journal of the American Chemical Society, 142(29), 12704-12713. Available from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1093-1103. Available from: [Link]

  • Al-Tel, T. H., et al. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(10), 6790-6804. Available from: [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. Available from: [Link]

  • Yamamoto, C., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 11(24), 6159-6165. Available from: [Link]

  • Sławiński, J., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5493. Available from: [Link]

  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharmacia Lettre, 6(1), 50-64. Available from: [Link]

  • Brown, D. G., & Boström, J. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 59(10), 4443-4458. Available from: [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29283-29304. Available from: [Link]

  • University of Milan, Xtal_chem_group. Single crystal X-ray diffraction. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one

This document provides essential procedural guidance for the safe handling and disposal of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. As a halogenated and fluorinated heterocyclic compound, it requires meticulous ma...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one. As a halogenated and fluorinated heterocyclic compound, it requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are synthesized from established safety principles for analogous chemical structures and regulatory standards. Researchers, scientists, and drug development professionals must treat this compound as hazardous waste and adhere strictly to these disposal procedures.

Core Safety & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is not detailed in the provided search results, its structure—containing both bromine and a trifluoromethyl group—allows for a robust hazard assessment based on analogous compounds.

Expected Hazards:

  • Skin and Eye Irritation: Similar brominated and trifluoromethylated organic compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3][4]

  • Environmental Hazard: Halogenated organic compounds can pose a risk to the environment and must be prevented from entering drains or waterways.[5][6]

Essential Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.To prevent eye contact, which can cause serious irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[5]To prevent skin contact, which can lead to irritation.[4] Contaminated gloves must be disposed of as waste.[7]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental splashes.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.[5][8]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[4]
Immediate First Aid Measures

In the event of exposure, immediate and correct action is critical:

  • After Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][8]

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][4]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting.[5] Seek medical attention if you feel unwell.[2][3]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct classification and segregation at the point of generation.

Waste Classification: 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one is classified as a halogenated organic hazardous waste . This classification is due to the presence of bromine.

The Causality of Segregation: The principle of waste segregation is rooted in both safety and regulatory compliance. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts such as dioxins and furans.[9]

  • Regulatory Imperative: Mixing halogenated and non-halogenated waste is a common and costly error. If mixed, the entire volume of waste must be treated as halogenated, significantly increasing disposal costs.[10]

  • Procedural Guideline: Always use a designated and clearly labeled waste container for "Halogenated Organic Waste."[6][11] Never dispose of this compound in sinks, drains, or general trash.[5][10]

Step-by-Step Disposal Protocols

Follow these step-by-step procedures for different waste streams containing 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

Protocol 3.1: Unused or Expired Product in Original Container
  • Ensure Labeling: Verify the original container is clearly and accurately labeled.

  • Inspect Container: Check that the container is in good condition, with no leaks or cracks, and the cap is sealed tightly.[12]

  • Request Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2] Do not attempt to open or consolidate containers of old chemicals.

Protocol 3.2: Contaminated Solid Waste

This stream includes items like gloves, weigh boats, contaminated silica gel, and filter paper.

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container with a secure lid.[7] This is typically a plastic pail or a lined cardboard box.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[12] List "5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one" and any other chemical constituents.

  • Storage: Keep the container closed except when adding waste.[11][12] Store it in a designated satellite accumulation area within the lab.

Protocol 3.3: Contaminated Liquid Waste (Aqueous & Organic)
  • Select Container: Use a chemically compatible, leak-proof container with a screw-top cap.[13]

  • Segregate: Collect halogenated liquid waste separately from all other liquid waste streams.[6][7][11]

  • Labeling: Label the container "Halogenated Liquid Waste" and list all components, including "5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one" and any solvents. Do not use abbreviations.[12]

  • Filling: Do not overfill the container. Leave at least 5-10% of headspace to allow for vapor expansion.[13]

  • Storage: Keep the container tightly closed and stored in secondary containment (such as a spill tray) in a well-ventilated area.[12]

Protocol 3.4: Decontamination of Empty Containers

An "empty" container that held this compound is not yet safe for regular disposal. It must be decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[12][13]

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as halogenated liquid hazardous waste.[12]

  • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container is considered decontaminated.[13] At this point, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic recycling stream, as appropriate.[13]

Spill Management Protocol

Immediate and appropriate action is critical in the event of a spill.[7]

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.[7][8]

  • Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][8]

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Collect the towels as contaminated solid waste.

  • Label and Dispose: Seal and label the waste container and manage it according to Protocol 3.2.

Major Spill (Outside of a fume hood or large volume)
  • Evacuate: Alert all personnel and evacuate the immediate area.[5]

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

The Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one.

G cluster_0 Waste Generation Point cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 On-Site Management & Disposal A Waste Generated (Solid, Liquid, or Unused Product) B Is waste halogenated? (Contains F, Cl, Br, I) A->B C YES: Classify as Halogenated Hazardous Waste B->C Yes D NO: Follow Non-Halogenated Waste Protocol B->D No E Select Appropriate Container (Compatible, Leak-proof, Sealable) C->E F Affix 'Hazardous Waste' Label - List full chemical names - Date accumulation start E->F G Store in Satellite Accumulation Area (Closed, Secondary Containment) F->G H Schedule Pickup with EHS or Licensed Contractor G->H I Final Disposal (e.g., High-Temperature Incineration) H->I

Caption: Decision workflow for proper disposal of chemical waste.

Regulatory Context and Final Disposal

All hazardous waste management is governed by federal, state, and local regulations.[12][13] In the United States, the primary federal statute is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[14]

Your institution's EHS department acts as the liaison to ensure compliance with these complex regulations.[13] The final step in the disposal process is the transfer of custody to a licensed hazardous waste disposal company. This company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). Given the chemical nature of 5-bromo-3-(trifluoromethyl)-1H-pyridazin-6-one, the most probable and effective disposal technology is high-temperature hazardous waste incineration .[9] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.

By diligently following these procedures, you contribute to a culture of safety, protect the environment, and ensure that your research remains compliant with all applicable regulations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet: 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 5-Bromo-3-chloropyridazine.
  • TCI Chemicals. (2025, March 12). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)benzaldehyde.
  • TargetMol. (2026, February 20). Safety Data Sheet.
  • Fisher Scientific Company. (2025, December 20). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago EHS website.
  • (2011, May 20). Safety Data Sheet: 3-Bromo-5-(trifluoromethyl)aniline.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane.
  • Federal Register. (2000, March 17). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule.
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